molecular formula C26H42FN3O7 B15567854 Antibacterial agent 228

Antibacterial agent 228

货号: B15567854
分子量: 527.6 g/mol
InChI 键: VTBAWXIPGQBPKE-ODEOPFGSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Antibacterial agent 228 is a useful research compound. Its molecular formula is C26H42FN3O7 and its molecular weight is 527.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C26H42FN3O7

分子量

527.6 g/mol

IUPAC 名称

(1R,3S,5R,7R,8S,10R,11S,12S,13R,14S)-5-butyl-7-[[2-(4-fluorophenyl)ethylamino]methyl]-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecane-7,8,12,14-tetrol

InChI

InChI=1S/C26H42FN3O7/c1-4-5-6-17-13-25(33,14-30-12-11-15-7-9-16(27)10-8-15)26(34)24(35-17)36-23-21(32)18(28-2)20(31)19(29-3)22(23)37-26/h7-10,17-24,28-34H,4-6,11-14H2,1-3H3/t17-,18-,19+,20+,21+,22-,23-,24+,25-,26-/m1/s1

InChI 键

VTBAWXIPGQBPKE-ODEOPFGSSA-N

产品来源

United States

Foundational & Exploratory

LYS228: A Technical Guide to a Novel Monobactam Targeting Multidrug-Resistant Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LYS228 is a novel intravenous monobactam antibiotic demonstrating potent activity against a wide range of Enterobacteriaceae, including multidrug-resistant strains harboring serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs).[1][2][3] This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to the study of LYS228. The information is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the field of antibacterial agent discovery and development.

Introduction

The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health.[4] Carbapenem-resistant Enterobacteriaceae (CRE) are of particular concern due to limited treatment options.[5] The monobactam class of antibiotics is attractive for its intrinsic stability against MBLs; however, the clinically available monobactam, aztreonam, is susceptible to hydrolysis by many SBLs, which are often co-expressed with MBLs in clinical isolates.[1][6] LYS228 was developed to overcome this limitation by retaining stability to MBLs while also exhibiting enhanced stability against a broad spectrum of SBLs, offering a promising single-agent therapeutic option for serious CRE infections.[1][7]

Mechanism of Action

LYS228 exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[4] The primary molecular target of LYS228 is Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan biosynthesis, specifically septation during cell division.[1][7][8]

Binding of LYS228 to PBP3 is a covalent interaction that acylates the active site serine residue, rendering the enzyme inactive.[4] This inhibition of PBP3's transpeptidase activity disrupts the formation of the peptidoglycan cross-links necessary for maintaining the structural integrity of the bacterial cell wall during division. Consequently, exposure of susceptible bacteria to LYS228 leads to the formation of filamentous cells, a hallmark of PBP3 inhibition, and ultimately results in cell lysis and death.[1][8][9]

Signaling Pathway Diagram

LYS228_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space cluster_cytoplasm Cytoplasm LYS228_ext LYS228 LYS228_peri LYS228 LYS228_ext->LYS228_peri Outer Membrane Porin Transport PBP3 Penicillin-Binding Protein 3 (PBP3) LYS228_peri->PBP3 Covalent Binding (Acylation) PBP1ab PBP1a/b LYS228_peri->PBP1ab Weaker Binding Cell_Division Cell Division PBP3->Cell_Division Enables Septation Filamentation Filamentation & Cell Lysis PBP3->Filamentation Inhibition leads to Peptidoglycan_synthesis Peptidoglycan Precursor Synthesis Peptidoglycan_synthesis->PBP3

Caption: Mechanism of action of LYS228 leading to inhibition of bacterial cell division.

Quantitative Data

Table 1: In Vitro Activity of LYS228 Against Enterobacteriaceae
Organism/Enzyme ClassNumber of IsolatesLYS228 MIC50 (µg/mL)LYS228 MIC90 (µg/mL)Comparator MIC90 (µg/mL)
All Enterobacteriaceae2710.251Aztreonam: ≥32, Ceftazidime: ≥32, Meropenem: ≥32
ESBL-producing37-1-
Carbapenem-resistant77-4-
KPC-producing----
MBL-producing (NDM-1)----

Data compiled from multiple sources.[1][3]

Table 2: PBP Binding Affinity of LYS228
CompoundTarget PBPBinding Affinity (k2/Kd, s⁻¹M⁻¹)
LYS228E. coli PBP3367,504
AztreonamE. coli PBP3409,229

Data from stopped-flow fluorimetry experiments.[6][8]

Table 3: Frequency of Single-Step Resistance Mutations
AntibioticConcentrationFrequency of Resistance
LYS2288x MIC<2.5 x 10⁻⁹
LYS2284x MIC1.8 x 10⁻⁷ to 4.2 x 10⁻⁹
Meropenem4x MICComparable to LYS228
Tigecycline4x MICComparable to LYS228

Data from studies with 12 Enterobacteriaceae strains.[1][6][8]

Table 4: Pharmacokinetic Parameters of LYS228 in Humans
ParameterValue
Terminal Half-life (t½)1.0 - 1.6 hours
Plasma Protein Binding8.3 - 17.5%
Primary Route of EliminationRenal

Data from a first-in-human study in healthy volunteers.[4]

Experimental Protocols

Gel-Based Penicillin-Binding Protein (PBP) Competition Assay

This protocol provides a general framework for assessing the binding of LYS228 to bacterial PBPs.

Methodology:

  • Membrane Preparation: Bacterial strains (e.g., E. coli ATCC 25922) are cultured to mid-logarithmic phase. The cells are harvested by centrifugation, washed, and then lysed (e.g., by sonication or French press). The cell lysate is subjected to ultracentrifugation to pellet the membrane fraction, which contains the PBPs.

  • Competition Binding: The membrane preparations are incubated with varying concentrations of LYS228 for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C) to allow for binding to the PBPs.

  • Fluorescent Labeling: A fluorescently labeled β-lactam, such as Bocillin FL, is added to the reaction mixture. Bocillin FL will bind to any PBPs that are not already occupied by LYS228.

  • SDS-PAGE and Imaging: The reaction is stopped, and the membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then visualized using a fluorescent gel scanner.

  • Analysis: The intensity of the fluorescent bands corresponding to the different PBPs is quantified. A decrease in fluorescence intensity in the presence of LYS228 indicates binding of the compound to that specific PBP. The concentration of LYS228 that results in a 50% reduction in fluorescence (IC₅₀) can be determined.

Stopped-Flow Fluorimetry for PBP Binding Kinetics

This technique is employed to determine the kinetic parameters of LYS228 binding to purified PBPs.

Methodology:

  • Protein Purification: Recombinant PBP3 is expressed and purified.

  • Kinetic Measurement: The binding reaction is initiated by rapidly mixing the purified PBP3 with LYS228 in a stopped-flow fluorometer. The binding event is monitored by observing the change in the intrinsic tryptophan fluorescence of PBP3 upon ligand binding.

  • Data Analysis: The resulting fluorescence kinetic traces are fitted to appropriate binding models to determine the association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (Kd) and the acylation rate (k₂) can be calculated. The overall binding affinity is often expressed as k₂/Kd.[6][8]

Time-Kill Assay

Time-kill assays are performed to evaluate the bactericidal activity of LYS228 over time.

Methodology:

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth).

  • Drug Exposure: LYS228 is added to the bacterial suspension at various concentrations, typically multiples of the minimum inhibitory concentration (MIC) (e.g., 1x, 2x, 4x, 8x MIC). A growth control without the antibiotic is included.

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Viable Cell Counting: The samples are serially diluted and plated on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each concentration of LYS228. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count. LYS228 has demonstrated bactericidal activity at concentrations ≥4x MIC for E. coli and K. pneumoniae.[3][10]

Neutropenic Murine Thigh Infection Model

This in vivo model is used to assess the efficacy of LYS228 in a setting that mimics a localized bacterial infection in an immunocompromised host.

Methodology:

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: A defined inoculum of the test organism (e.g., carbapenem-resistant K. pneumoniae) is injected into the thigh muscle of the neutropenic mice.

  • Treatment: LYS228 is administered at various doses and dosing intervals, typically starting 2 hours post-infection.

  • Efficacy Assessment: At 24 hours post-treatment initiation, the mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated for bacterial enumeration (CFU/thigh).

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The primary PK/PD index driving the efficacy of LYS228 in this model is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC).

Experimental Workflow Diagram

Neutropenic_Murine_Thigh_Infection_Model Start Start Induce_Neutropenia Induce Neutropenia in Mice (Cyclophosphamide) Start->Induce_Neutropenia Inoculation Intramuscular Inoculation of Bacteria into Thigh Induce_Neutropenia->Inoculation Treatment Administer LYS228 (Varying Doses and Intervals) Inoculation->Treatment Euthanasia Euthanize Mice at 24h Treatment->Euthanasia Thigh_Excision Excise and Homogenize Infected Thigh Muscle Euthanasia->Thigh_Excision Bacterial_Enumeration Plate Homogenate and Determine CFU/Thigh Thigh_Excision->Bacterial_Enumeration PKPD_Analysis Pharmacokinetic/Pharmacodynamic Analysis (%fT>MIC) Bacterial_Enumeration->PKPD_Analysis End End PKPD_Analysis->End

Caption: Workflow for the neutropenic murine thigh infection model.

Clinical Development

LYS228 has undergone Phase I clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.[4][11] The compound was found to be generally safe and well-tolerated, with pharmacokinetic properties consistent with other β-lactam antibiotics.[4][11] The most frequently observed adverse events were local injection site reactions.[4][11] LYS228 has also progressed into Phase II clinical trials for the treatment of complicated intra-abdominal infections and complicated urinary tract infections.[6][8]

Conclusion

LYS228 is a promising novel monobactam antibiotic with a mechanism of action centered on the inhibition of PBP3. Its stability against a broad range of β-lactamases, including MBLs and SBLs, addresses a critical unmet medical need in the treatment of infections caused by multidrug-resistant Gram-negative bacteria. The preclinical and early clinical data support its continued development as a valuable addition to the antibacterial armamentarium. This guide provides a foundational technical understanding of LYS228 for the scientific community to build upon in future research and development endeavors.

References

LYS228: A Comprehensive Technical Guide to its High-Affinity Binding to Penicillin-Binding Protein 3 (PBP3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of LYS228, a novel monobactam antibiotic, to its primary target, penicillin-binding protein 3 (PBP3). LYS228 demonstrates potent activity against a broad spectrum of multi-drug resistant Gram-negative bacteria, including those producing metallo-β-lactamases (MBLs) and serine-β-lactamases (SBLs).[1][2][3][4] This document outlines the quantitative binding kinetics, the experimental methodologies used to determine these parameters, and the mechanism of action of LYS228.

Quantitative Binding Affinity Data

The antibacterial activity of LYS228 is primarily mediated by its specific and high-affinity binding to PBP3, an essential enzyme involved in bacterial cell wall synthesis.[1][5] This interaction disrupts the formation of the peptidoglycan layer, leading to cell filamentation and subsequent bacterial cell death.[1][4][6] The binding of LYS228 to Escherichia coli PBP3 is a two-step process, initiated by a noncovalent interaction followed by the acylation of the active site serine residue.[1]

The binding efficiency of LYS228 to purified E. coli PBP3 has been determined and is comparable to that of the clinically used monobactam, aztreonam.[1][2][3][5] The key quantitative parameters are summarized in the table below.

CompoundKd (μM) k2 (s-1) k2/Kd (s-1M-1)
LYS228 Not explicitly statedNot explicitly stated367,504[1][2][3][5]
Aztreonam Not explicitly statedNot explicitly stated409,229[1][2][3][5]

Table 1: Binding kinetics of LYS228 and Aztreonam to purified E. coli PBP3.

While LYS228's primary target is PBP3, weaker binding to PBP1a and PBP1b has also been observed.[1][6][7] Notably, no significant binding to PBP2 has been detected.[1][6][7]

Experimental Protocols

The determination of LYS228's binding affinity for PBP3 relies on two key experimental methodologies:

1. Stopped-Flow Fluorimetry

This technique provides quantitative data on the kinetics of LYS228 binding to purified PBP3.[2][3][5]

  • Principle: The intrinsic tryptophan fluorescence of PBP3 is quenched upon the binding of a ligand, such as LYS228. By rapidly mixing the purified PBP3 with the compound, the change in fluorescence intensity over time can be monitored, allowing for the calculation of the association and dissociation rate constants.

  • Protocol Outline:

    • Purified E. coli PBP3 is prepared.

    • The PBP3 solution is rapidly mixed with a solution of LYS228 at a known concentration using a stopped-flow instrument.

    • The change in tryptophan fluorescence is measured over a short time course.

    • The resulting data is fitted to kinetic models to determine the noncovalent dissociation constant (Kd) and the acylation rate (k2).

    • The overall binding efficiency is calculated as the ratio k2/Kd.[1]

2. Gel-Based PBP Binding Assay

This method provides a qualitative assessment of the binding of LYS228 to multiple PBPs simultaneously within a crude bacterial membrane preparation.[1][4][5]

  • Principle: This is a competition assay where a fluorescently labeled penicillin derivative (e.g., Bocillin FL) is used to detect available PBPs. Pre-incubation of bacterial membranes with an unlabeled β-lactam, like LYS228, will block the binding of the fluorescent probe to the target PBPs, resulting in a decrease in the fluorescent signal for those specific PBPs.

  • Protocol Outline:

    • Crude membrane fractions containing PBPs are isolated from E. coli.

    • The membrane preparations are incubated with varying concentrations of LYS228.

    • A fluorescent penicillin derivative is then added to the mixture to label any PBPs that have not been bound by LYS228.

    • The proteins are separated by SDS-PAGE.

    • The gel is imaged to visualize the fluorescently labeled PBPs. A reduction in fluorescence intensity for a specific PBP band in the presence of LYS228 indicates binding.

Visualizations

Mechanism of Action of LYS228

The following diagram illustrates the mechanism by which LYS228 exerts its antibacterial effect.

LYS228_Mechanism_of_Action cluster_cell Bacterial Cell LYS228 LYS228 PBP3 PBP3 (Penicillin-Binding Protein 3) LYS228->PBP3 Binds to Peptidoglycan Peptidoglycan Synthesis PBP3->Peptidoglycan Inhibits CellDivision Cell Division (Septation) Peptidoglycan->CellDivision Disrupts Filamentation Cell Filamentation CellDivision->Filamentation Leads to CellLysis Cell Lysis Filamentation->CellLysis Results in PBP_Binding_Assay_Workflow cluster_workflow Gel-Based PBP Binding Assay Workflow arrow arrow step1 Isolate Crude Bacterial Membranes step2 Incubate Membranes with LYS228 step1->step2 step3 Add Fluorescent Penicillin Probe step2->step3 step4 Separate Proteins by SDS-PAGE step3->step4 step5 Visualize Fluorescent Bands step4->step5 step6 Analyze Reduction in Fluorescence step5->step6

References

Chemical structure and synthesis of LYS228

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Synthesis of LYS228

Introduction

LYS228, also known as ancremonam, is a novel monobactam antibiotic currently under development for the treatment of infections caused by multidrug-resistant Gram-negative bacteria.[1][2] As a member of the monobactam class, it possesses a monocyclic β-lactam nucleus, which confers stability against metallo-β-lactamases (MBLs).[3][4][5][6] LYS228 was specifically designed to also be stable against most serine-β-lactamases (SBLs), including extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs), which are capable of inactivating the clinically used monobactam, aztreonam.[1][3][5] This guide provides a comprehensive overview of the chemical structure, synthesis, and key experimental data related to LYS228 for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

LYS228 is characterized by a complex chemical structure featuring a β-lactam core, a thiazole-oxime side chain, and a sulfo group, which is characteristic of monobactams.

IUPAC Name: 1-((((Z)-1-(2-aminothiazol-4-yl)-2-oxo-2-(((3S,4R)-2-oxo-4-((2-oxooxazolidin-3-yl)methyl)-1-sulfoazetidin-3-yl)amino)ethylidene)amino)oxy)cyclopropane-1-carboxylic acid.[7]

Table 1: Physicochemical Properties of LYS228

PropertyValueReference(s)
CAS Number 1810051-96-7 (free acid)[7][8]
Molecular Formula C₁₆H₁₈N₆O₁₀S₂[7][8][9]
Molecular Weight 518.47 g/mol [7][8]
Synonyms LYS-228, Ancremonam[7]

Mechanism of Action

LYS228 exerts its antibacterial effect by inhibiting bacterial cell wall synthesis.[1] The primary molecular target of LYS228 is Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis and cell division (septation).[1][3][6] By covalently acylating the active-site serine of PBP3, LYS228 blocks its transpeptidase activity.[1] This inhibition disrupts the formation of the peptidoglycan layer, leading to the formation of elongated, filamentous cells and eventual cell lysis.[3][5][6][10]

LYS228_Mechanism_of_Action cluster_outside Periplasmic Space cluster_membrane Outer Membrane LYS228_periplasm LYS228 Inhibition Inhibition LYS228_periplasm->Inhibition PBP3 Penicillin-Binding Protein 3 (PBP3) PBP3->Inhibition Peptidoglycan Peptidoglycan Synthesis CellWall Cell Wall Integrity Peptidoglycan->CellWall Maintains Disruption Disruption Peptidoglycan->Disruption Filamentation Cell Filamentation & Lysis CellWall->Filamentation Porins Porin Channels Porins->LYS228_periplasm LYS228_ext LYS228 (Extracellular) LYS228_ext->Porins Entry Inhibition->Peptidoglycan Blocks Disruption->CellWall Compromises

Caption: Mechanism of action for LYS228.

Chemical Synthesis

A scalable, multi-kilogram manufacturing process for LYS228 has been developed.[11][12][13] A new synthesis features key steps such as the development of novel acylation protocols, an asymmetric hydrogenation via dynamic kinetic resolution, and a late-stage ring closure to form the critical β-lactam structure.[11][14][15] The workflow below outlines a key synthetic route.

LYS228_Synthesis Start (S)-Glyceraldehyde Acetonide (14) Intermediate1 β-Lactam Intermediate (7) Start->Intermediate1 Multi-step Synthesis Intermediate2 Diol (8) Intermediate1->Intermediate2 Deprotection Intermediate3 Aldehyde (9) Intermediate2->Intermediate3 Oxidative Cleavage KeyIntermediate Key β-Lactam Intermediate (10) Intermediate3->KeyIntermediate Reduction Coupling Coupling KeyIntermediate->Coupling SideChain Side Chain Precursor (20) SideChain->Coupling FinalProduct LYS228 Coupling->FinalProduct Final Assembly & Deprotection

Caption: High-level workflow for the synthesis of LYS228.

Quantitative Data

In Vitro Antibacterial Activity

LYS228 demonstrates potent activity against a wide range of Enterobacteriaceae, including strains resistant to other β-lactams.

Table 2: In Vitro Activity (MIC) of LYS228 Against Enterobacteriaceae

Organism/Enzyme ProfileNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
All Enterobacteriaceae2710.251[16]
ESBL-producing37-1[1][16]
KPC-producing46-2[1]
MBL-producing33-4[1][16]
Carbapenem-Resistant77-4[16]
PBP3 Binding Kinetics

The binding affinity of LYS228 to its primary target, E. coli PBP3, is comparable to that of aztreonam.

Table 3: Kinetic Parameters for PBP3 Binding

Compoundk₂/Kₑ (s⁻¹ M⁻¹)Reference(s)
LYS228 367,504[3][4][5][10]
Aztreonam 409,229[3][4][5][10]
Pharmacokinetic Properties (First-in-Human Study)

A study in healthy volunteers established the initial safety and pharmacokinetic profile of LYS228.[1][2]

Table 4: Summary of LYS228 Pharmacokinetics in Healthy Volunteers

ParameterObservationReference(s)
Terminal Half-Life (t₁/₂) 1.0 - 1.6 hours[1][2]
Plasma Protein Binding 8.3% - 17.5% (low)[1]
Clearance Rapid, predominantly via urinary excretion[1][2]
Accumulation No significant accumulation observed with multiple doses[1]

Experimental Protocols

Synthesis of LYS228 via Intermediate 16 (Route 1)

This protocol outlines a key deprotection and precipitation step in one of the documented synthetic routes.[17]

  • Cool a solution of intermediate 16 (20.0 g, 29.2 mmol) in dichloromethane (B109758) (DCM, 200.0 mL) to 0 °C.

  • Add anisole (B1667542) (6.4 mL, 58.4 mmol) and trifluoroacetic acid (TFA, 11.3 mL, 146.0 mmol), followed by water (20.0 mL).

  • Warm the reaction mixture to 20 °C and stir for 5 hours.

  • Add a second portion of TFA (11.3 mL, 146.0 mmol) and continue stirring for an additional 15 hours.

  • Separate the aqueous phase.

  • Add the aqueous phase to acetone (B3395972) (600.0 mL) to induce precipitation of the product.

  • Isolate the resulting solid to yield LYS228.

Gel-Based Penicillin-Binding Protein (PBP) Assay

This method qualitatively assesses the binding of LYS228 to various PBPs.[3]

  • Membrane Preparation: Prepare a crude bacterial membrane fraction from a mid-log phase culture of E. coli (e.g., strain NB27001).

  • Binding Reaction: Incubate the prepared membrane fraction with varying concentrations of LYS228 or a comparator antibiotic. A fluorescently labeled penicillin (e.g., Bocillin FL) is used as a reporter ligand.

  • Competition: The unlabeled antibiotic (LYS228) competes with the fluorescent penicillin for binding to the PBPs.

  • SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization: Visualize the fluorescently labeled PBPs using a fluorescence scanner. A reduction in the fluorescent signal for a specific PBP band in the presence of LYS228 indicates binding.

  • Densitometry Analysis: Quantify the binding by measuring the intensity of the PBP bands.

Stopped-Flow Fluorimetry for PBP3 Binding Kinetics

This technique provides quantitative kinetic data on the interaction between LYS228 and purified PBP3.[3][6]

  • Protein Purification: Use purified E. coli PBP3 for the assay.

  • Tryptophan Quenching: The binding of a β-lactam antibiotic to the PBP3 active site causes a change in the local environment of tryptophan residues, leading to a measurable quenching of their intrinsic fluorescence.

  • Rapid Mixing: Use a stopped-flow instrument to rapidly mix the purified PBP3 solution with the LYS228 solution.

  • Fluorescence Measurement: Monitor the decrease in tryptophan fluorescence over time immediately after mixing.

  • Data Analysis: Fit the resulting kinetic traces to appropriate binding models to determine the initial noncovalent interaction (Kₑ) and the acylation rate (k₂).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[18]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Serial Dilutions: Prepare two-fold serial dilutions of LYS228 in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (no antibiotic) and negative (no bacteria) growth controls.

  • Incubation: Incubate the plates at 35-37 °C for 18-24 hours.

  • Reading: The MIC is defined as the lowest concentration of LYS228 that completely inhibits visible bacterial growth.

Conclusion

LYS228 is a promising novel monobactam antibiotic with a chemical structure optimized for stability against a broad spectrum of β-lactamases. Its potent in vitro activity against multidrug-resistant Enterobacteriaceae is driven by the efficient inhibition of PBP3. The development of a scalable synthetic process and favorable pharmacokinetic data from early clinical studies support its continued investigation as a potential new therapeutic option for serious Gram-negative infections.[3][4]

References

In Vitro Activity of LYS228 Against Carbapenem-Resistant Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LYS228 is a novel monobactam antibiotic engineered for stability against a broad spectrum of β-lactamases, including serine β-lactamases (SBLs) and metallo-β-lactamases (MBLs), which are primary drivers of carbapenem (B1253116) resistance in Gram-negative bacteria. This technical guide provides a comprehensive overview of the in vitro activity of LYS228 against carbapenem-resistant Enterobacterales, detailing its potency, spectrum of activity, and the methodologies used for its evaluation. Current data indicates that LYS228 demonstrates significant promise against carbapenem-resistant Enterobacterales (CRE), although its activity against other carbapenem-resistant non-fermenters, such as Acinetobacter baumannii, is not well-established in the available literature.

Mechanism of Action

LYS228, like other monobactams, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Its primary target is Penicillin-Binding Protein 3 (PBP3), an essential enzyme for cell division (septation).[1][2] Inhibition of PBP3 leads to cell filamentation and eventual lysis.[2] A key advantage of the monobactam scaffold is its inherent stability against MBLs.[3][4] LYS228 was specifically designed to enhance stability against SBLs, such as Klebsiella pneumoniae carbapenemases (KPCs), which degrade other monobactams like aztreonam.[3]

dot

LYS228 LYS228 PBP3 Penicillin-Binding Protein 3 (PBP3) (ftsI gene product) LYS228->PBP3 Inhibition CellWall Peptidoglycan Synthesis (Cell Wall Formation) PBP3->CellWall Septation Cell Division (Septation) PBP3->Septation Mediates Filamentation Cell Filamentation PBP3->Filamentation Leads to CellWall->Septation Enables Lysis Bacterial Cell Lysis Filamentation->Lysis

Caption: Mechanism of action of LYS228.

In Vitro Activity Against Carbapenem-Resistant Enterobacterales (CRE)

LYS228 has demonstrated potent in vitro activity against a wide range of CRE isolates, including those producing the most common carbapenemases.

Overall Activity

Studies have shown that LYS228 is significantly more active than many comparator agents against multidrug-resistant Enterobacterales. Against a panel of 271 isolates, LYS228 had a MIC90 of 1 µg/mL, which was at least 32-fold lower than that of aztreonam, ceftazidime, ceftazidime-avibactam, cefepime, and meropenem.[5][6] For a collection of 77 carbapenem-resistant Enterobacterales isolates, the MIC90 of LYS228 was 4 µg/mL.[5][6]

Organism Group (n)DrugMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Enterobacterales (271)LYS228 ≤0.06 - 64 0.25 1 [5]
Aztreonam≤0.06 - >6416>64[5]
Meropenem≤0.06 - >640.12>64[5]
Ceftazidime/avibactam≤0.06 - >640.2532[5]
Tigecycline≤0.12 - 1614[5]
Carbapenem-Resistant Enterobacterales (77)LYS228 - 0.5 4 [1]
Activity Against Molecularly Characterized CRE

LYS228 retains its potency against Enterobacterales producing specific, clinically relevant carbapenemases. It is stable against both serine carbapenemases (e.g., KPC, OXA-48) and metallo-β-lactamases (e.g., NDM, VIM, IMP).[5][7][8]

Carbapenemase TypeOrganism(s)LYS228 MIC (µg/mL)Key FindingsReference
KPC (e.g., KPC-2, KPC-3)K. pneumoniae, E. coliGenerally ≤ 4LYS228 is stable to KPC enzymes.[5][6]
NDM (e.g., NDM-1)K. pneumoniae, E. coliGenerally ≤ 4Monobactam scaffold is intrinsically stable to MBLs like NDM.[5][6]
OXA-48-like EnterobacteralesGenerally ≤ 4LYS228 is reported to be stable against OXA-48-like enzymes.[8]
Multiple Carbapenemases EnterobacteralesMIC90 of 2 µg/mL against a panel with ESBLs, KPCs, and MBLs.Potent activity against strains with complex resistance mechanisms.[6]

Notably, LYS228 inhibited all tested carbapenemase-producing isolates at ≤4 μg/mL, with the exception of two multidrug-resistant isolates producing NDM-5, which had MICs of 16-32 μg/mL.[4]

In Vitro Activity Against Other Carbapenem-Resistant Organisms

Pseudomonas aeruginosa

Current data suggests that LYS228 is not active against Pseudomonas aeruginosa.[8] This is a known limitation of many monobactam antibiotics.

Acinetobacter baumannii

There is a notable lack of publicly available data on the in vitro activity of LYS228 specifically against carbapenem-resistant Acinetobacter baumannii (CRAB). The complex and diverse resistance mechanisms in CRAB, which often include a combination of carbapenemases (primarily OXA-type enzymes), porin loss, and efflux pumps, present a significant challenge for many antibiotics.[7] While LYS228's stability against some of these enzyme classes is established in Enterobacterales, its effectiveness against the specific resistance background of A. baumannii has not been reported in the reviewed literature. Further studies are required to determine if LYS228 has a potential role in treating infections caused by this pathogen.

Bactericidal Activity and Propensity for Resistance

Time-Kill Assays

Time-kill studies have demonstrated the bactericidal activity of LYS228. At concentrations ≥4 times the MIC, LYS228 consistently achieved a ≥3-log10 reduction in colony-forming units (CFU)/mL (≥99.9% killing) against E. coli and K. pneumoniae strains, including those producing KPC-2, KPC-3, and NDM-1 β-lactamases.[5]

Spontaneous Resistance Frequency

The frequency of spontaneous single-step mutations leading to decreased LYS228 susceptibility is low. In a study of 12 Enterobacterales strains expressing various β-lactamases, no mutants were selected at 8 times the MIC of LYS228 (frequency <2.5 x 10⁻⁹).[2][4] At 4 times the MIC, mutants were selected from only two of the twelve strains at low frequencies (1.8 x 10⁻⁷ and 4.2 x 10⁻⁹).[2][4] The resulting mutants exhibited only modest increases in LYS228 MICs (≤ 2 µg/mL).[2][4]

Experimental Protocols

The following section details the standardized methodologies used to generate the in vitro data presented in this guide.

dot

cluster_mic MIC Determination (CLSI M07-A10) cluster_timekill Time-Kill Assay cluster_resistance Spontaneous Resistance Frequency MIC_Start Prepare serial 2-fold dilutions of LYS228 in Mueller-Hinton Broth MIC_Inoculate Inoculate with standardized bacterial suspension (5 x 10^5 CFU/mL) MIC_Start->MIC_Inoculate MIC_Incubate Incubate at 35°C for 16-20 hours MIC_Inoculate->MIC_Incubate MIC_Read Determine MIC: Lowest concentration with no visible growth MIC_Incubate->MIC_Read TK_Start Inoculate broth with ~5 x 10^5 CFU/mL of bacteria TK_AddDrug Add LYS228 at various multiples of MIC (e.g., 1x, 2x, 4x MIC) TK_Start->TK_AddDrug TK_Sample Incubate and remove aliquots at specified time points (0, 2, 4, 8, 24h) TK_AddDrug->TK_Sample TK_Plate Perform serial dilutions and plate on agar (B569324) to determine viable CFU/mL TK_Sample->TK_Plate Res_Start Prepare high-density inoculum (>10^9 CFU) of bacterial culture Res_Plate Plate onto agar containing LYS228 at multiples of MIC (e.g., 4x, 8x MIC) Res_Start->Res_Plate Res_Incubate Incubate for 24-48 hours Res_Plate->Res_Incubate Res_Count Count resistant colonies and calculate mutation frequency Res_Incubate->Res_Count

References

LYS228: A Technical Guide to its Spectrum of Activity Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LYS228 is a novel monobactam antibiotic currently in clinical development, designed to address the growing threat of multidrug-resistant Gram-negative bacterial infections. As a monobactam, it is structurally distinct from many other β-lactam antibiotics, conferring stability against metallo-β-lactamases (MBLs). Furthermore, LYS228 has been engineered for enhanced stability against serine-β-lactamases (SBLs), including extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs).[1][2][3] This technical guide provides a comprehensive overview of the in vitro and in vivo spectrum of activity of LYS228 against a range of Gram-negative bacteria, details the experimental methodologies used to determine its efficacy, and illustrates its mechanism of action.

Spectrum of Activity: Quantitative Analysis

The in vitro activity of LYS228 has been extensively evaluated against a large collection of clinical isolates of Enterobacteriaceae. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are summarized below.

Enterobacteriaceae

LYS228 demonstrates potent activity against a wide range of Enterobacteriaceae, including strains resistant to multiple other classes of antibiotics. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) for LYS228 against various Enterobacteriaceae isolates.

Organism/GroupNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
All Enterobacteriaceae2710.251≤0.06 - 64
ESBL-producing Enterobacteriaceae37-1-
Carbapenem-resistant Enterobacteriaceae (CRE)77-4-

Table 1: Overall in vitro activity of LYS228 against Enterobacteriaceae clinical isolates. [1][2][3]

OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli---
Klebsiella pneumoniae---
Enterobacter cloacae---
Citrobacter freundii---
Serratia marcescens130.121
Proteus mirabilis22≤0.06≤0.06
Salmonella spp.16--

Table 2: In vitro activity of LYS228 against specific Enterobacteriaceae species. [1] (Note: Specific MIC50 and MIC90 values for all individual species were not available in the provided search results).

LYS228 has demonstrated potent bactericidal activity, with minimal bactericidal concentration (MBC) to MIC ratios being ≤4 for the vast majority (97.4%) of Enterobacteriaceae strains tested.[1][2] In time-kill studies, LYS228 consistently achieved a ≥3-log10 reduction in colony-forming units (CFU)/mL (≥99.9% killing) at concentrations ≥4 times the MIC against various resistant phenotypes of E. coli and K. pneumoniae.[1][2]

Non-Fermenting Gram-Negative Bacteria

Mechanism of Action

LYS228 exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Its primary target is Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis, specifically in cell division.[4][5] By binding to PBP3, LYS228 blocks the transpeptidation step, leading to the formation of filamentous, non-viable bacterial cells.[4][6]

LYS228_Mechanism_of_Action cluster_extracellular Periplasmic Space cluster_downstream Bacterial Cell LYS228 LYS228 PBP3 Penicillin-Binding Protein 3 (PBP3) LYS228->PBP3 Binds to and inhibits Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP3->Peptidoglycan_synthesis Cell_wall_integrity Compromised Cell Wall Integrity Peptidoglycan_synthesis->Cell_wall_integrity Inhibition leads to Filamentation Cell Filamentation Cell_wall_integrity->Filamentation Cell_lysis Cell Lysis and Death Filamentation->Cell_lysis

Mechanism of action of LYS228.

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of LYS228's antibacterial activity.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of LYS228 is primarily determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Bacterial Isolate Preparation: Clinical isolates are cultured on appropriate agar (B569324) plates to obtain fresh, pure colonies. A bacterial suspension is prepared in a suitable broth (e.g., cation-adjusted Mueller-Hinton broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Antibiotic Dilution: LYS228 and comparator agents are serially diluted (typically two-fold) in broth in 96-well microtiter plates to cover a range of concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

MIC_Determination_Workflow start Start: Pure Bacterial Culture prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_inoculum->inoculate dilute_antibiotic Serial Dilution of LYS228 in Microtiter Plate dilute_antibiotic->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End: MIC Value Determined read_mic->end

Workflow for MIC determination.

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal activity of LYS228 over time.

Protocol:

  • Bacterial Culture Preparation: A logarithmic-phase bacterial culture is prepared and diluted in broth to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Exposure to Antibiotic: The bacterial suspension is exposed to LYS228 at various concentrations, typically multiples of the MIC (e.g., 1x, 2x, 4x, 8x MIC), as well as a growth control without the antibiotic.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture, serially diluted, and plated on appropriate agar plates.

  • Colony Counting: After incubation, the number of colonies on the plates is counted to determine the CFU/mL at each time point.

  • Data Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics. A ≥3-log10 decrease in CFU/mL is generally considered bactericidal activity.

In Vivo Efficacy Models

The efficacy of LYS228 has been evaluated in murine models of infection, which are crucial for understanding its potential clinical utility.

1. Neutropenic Murine Thigh Infection Model:

  • Animal Preparation: Mice are rendered neutropenic by treatment with cyclophosphamide.

  • Infection: The mice are inoculated intramuscularly in the thigh with a standardized bacterial suspension.

  • Treatment: LYS228 is administered at various doses and dosing intervals, typically starting 2 hours post-infection.

  • Outcome Measurement: At 24 hours post-treatment initiation, the mice are euthanized, and the thighs are homogenized to determine the bacterial load (CFU/thigh).

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Plasma samples are collected to determine the pharmacokinetic profile of LYS228. The relationship between drug exposure and antibacterial effect is then analyzed to identify the PK/PD index that best predicts efficacy.

2. Murine Ascending Pyelonephritis Model:

  • Infection: A bacterial suspension is instilled directly into the bladder of anesthetized female mice.

  • Treatment: LYS228 treatment is initiated at a specified time post-infection.

  • Outcome Measurement: After a defined treatment period, the kidneys, bladder, and urine are collected and homogenized to determine the bacterial burden in each compartment.

Conclusion

LYS228 is a promising novel monobactam with potent in vitro activity against a broad range of Enterobacteriaceae, including many multidrug-resistant strains. Its targeted mechanism of action, inhibiting PBP3, leads to effective bactericidal activity. While its spectrum of activity appears to be primarily focused on Enterobacteriaceae, its efficacy in preclinical models of infection supports its continued clinical development for the treatment of serious Gram-negative infections. Further studies are warranted to fully define its role against non-fermenting Gram-negative pathogens. The detailed methodologies provided in this guide serve as a valuable resource for researchers and drug development professionals working in the field of antimicrobial resistance.

References

LYS228: A Technical Deep Dive into a Novel Monobactam's Journey from Discovery to Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the face of the escalating threat of multidrug-resistant Gram-negative bacteria, the development of novel antibiotics is a critical global health priority. LYS228, a novel intravenous monobactam, has emerged as a promising candidate to address this challenge. Its unique stability to both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs) distinguishes it from previous monobactams like aztreonam.[1][2][3][4][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical evaluation, and early clinical development of LYS228, offering a comprehensive resource for the scientific community.

Discovery and Rationale

The monobactam scaffold has long been attractive for its inherent stability against MBLs.[1][3][5] However, the clinical utility of aztreonam, the first approved monobactam, has been compromised by its susceptibility to SBLs, which are frequently co-expressed with MBLs in resistant strains.[2][4][5] The development of LYS228 was driven by the need for a monobactam that could overcome this limitation.

Novartis scientists embarked on a program to optimize the monobactam structure for enhanced stability against a wide array of SBLs while preserving its MBL stability.[5][6] This effort involved leveraging a library of isogenic E. coli strains, each expressing a different β-lactamase, to screen and refine compound candidates.[6] Through this systematic approach, LYS228 was identified as a lead compound with potent activity against a broad spectrum of Enterobacteriaceae, including carbapenem-resistant isolates.[7]

Mechanism of Action

LYS228 exerts its bactericidal effect by targeting penicillin-binding protein 3 (PBP3), a crucial enzyme involved in bacterial cell wall synthesis and cell division.[1][2][4][5] Inhibition of PBP3 disrupts septal peptidoglycan synthesis, leading to cell filamentation and eventual lysis.[1][2][4][8]

Visualizing the Mechanism of Action

LYS228_Mechanism_of_Action LYS228 LYS228 PBP3 Penicillin-Binding Protein 3 (PBP3) LYS228->PBP3 Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP3->Peptidoglycan_Synthesis Required for Cell_Division Cell Division PBP3->Cell_Division Blocks Peptidoglycan_Synthesis->Cell_Division Essential for Cell_Lysis Cell Lysis Cell_Division->Cell_Lysis Leads to Resistance_Selection_Workflow Start Start with E. coli ATCC 25922 Passage Serial Passage in Sub-MIC LYS228 Start->Passage MIC_Test Determine MIC (Broth Microdilution) Passage->MIC_Test Isolate Isolate Colonies from Highest Concentration MIC_Test->Isolate Repeat Repeat for 20 Passages Isolate->Repeat Repeat->Passage Continue Final_Isolate Isolate Final Resistant Mutant Repeat->Final_Isolate End Sequencing Whole Genome Sequencing Final_Isolate->Sequencing Analysis Identify Mutations Sequencing->Analysis

References

LYS228: A Technical Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LYS228 is a novel monobactam antibiotic demonstrating potent activity against a wide range of Enterobacteriaceae, including multidrug-resistant strains. As a member of the monobactam class, LYS228's primary mechanism of action is the inhibition of bacterial cell wall synthesis, specifically by targeting penicillin-binding protein 3 (PBP3). This document provides a comprehensive technical overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of LYS228, drawing from key preclinical and clinical studies. All quantitative data are presented in tabular format for ease of comparison, and detailed experimental methodologies are provided. Visual representations of key pathways and workflows are included to facilitate understanding.

Pharmacokinetic Properties

The pharmacokinetic profile of LYS228 has been characterized in both murine models and humans. These studies reveal a profile consistent with other β-lactam antibiotics, marked by rapid clearance and a short terminal half-life.

Human Pharmacokinetics

A first-in-human study in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of single and multiple intravenous doses of LYS228. The key pharmacokinetic parameters are summarized below.

ParameterValueReference
Terminal Half-Life (t½) 1.0 - 1.6 hours[1][2]
Clearance Predominantly rapid renal clearance[1][2]
Accumulation No significant accumulation observed with multiple doses[1][2]
Dose Proportionality Systemic exposures slightly greater than dose proportional[1][2]
Protein Binding Low (8.3% to 17.5% in humans)
Murine Pharmacokinetics

Pharmacokinetic studies in neutropenic murine thigh infection models have been crucial in defining the dose-response relationship of LYS228.

ParameterValueReference
Mouse Plasma Protein Binding 25.9%

Pharmacodynamic Properties

The pharmacodynamic profile of LYS228 is intrinsically linked to its mechanism of action and is a key determinant of its antibacterial efficacy.

Mechanism of Action: Inhibition of Penicillin-Binding Protein 3 (PBP3)

LYS228 exerts its bactericidal effect by covalently binding to the active site of penicillin-binding protein 3 (PBP3). PBP3 is a crucial enzyme involved in the final stages of peptidoglycan synthesis, specifically in the cross-linking of peptide side chains, which is essential for maintaining the integrity of the bacterial cell wall. The inhibition of PBP3 leads to the formation of filamentous, non-dividing cells and ultimately results in cell lysis.[2]

LYS228_Mechanism_of_Action cluster_bacterium Bacterial Cell LYS228 LYS228 PBP3 Penicillin-Binding Protein 3 (PBP3) LYS228->PBP3 Inhibits Peptidoglycan Peptidoglycan Cross-linking PBP3->Peptidoglycan Catalyzes CellWall Cell Wall Integrity Peptidoglycan->CellWall Maintains CellLysis Cell Lysis CellWall->CellLysis Loss of leads to

Caption: Mechanism of action of LYS228.

In Vitro and In Vivo Activity

LYS228 has demonstrated potent in vitro activity against a broad spectrum of Enterobacteriaceae, including strains that produce extended-spectrum β-lactamases (ESBLs), serine carbapenemases (such as KPC), and metallo-β-lactamases (such as NDM).[3][4] In vivo efficacy has been confirmed in murine thigh infection models, where LYS228 effectively reduced the bacterial burden of various β-lactamase-producing strains.[3][5]

Pharmacokinetic/Pharmacodynamic (PK/PD) Driver of Efficacy

The primary PK/PD index that correlates with the efficacy of LYS228 has been identified as the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[3][5][6] This is a characteristic feature of β-lactam antibiotics, where maintaining a sustained exposure above the MIC is more critical for efficacy than achieving high peak concentrations. A strong correlation (r² = 0.68) has been observed between %fT>MIC and the reduction in bacterial counts in the murine thigh infection model.[3][5]

Key Experimental Protocols

Neutropenic Murine Thigh Infection Model

This model is a standard in vivo system for evaluating the efficacy of antimicrobial agents.

1. Induction of Neutropenia:

  • Specific pathogen-free mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves two doses administered prior to infection.

2. Bacterial Inoculation:

  • A standardized inoculum of the test Enterobacteriaceae strain is injected into the thigh muscle of the neutropenic mice.

3. LYS228 Administration:

  • Treatment with LYS228 is initiated at a specified time point post-infection (e.g., 2 hours). The drug is typically administered subcutaneously at various doses and dosing intervals to assess the dose-response relationship.

4. Endpoint Measurement:

  • At a predetermined time after the initiation of therapy (e.g., 24 hours), the mice are euthanized.

  • The thigh muscles are aseptically removed, homogenized, and serially diluted.

  • The dilutions are plated on appropriate agar (B569324) media to determine the number of colony-forming units (CFU) per thigh.

5. Data Analysis:

  • The change in bacterial load (log10 CFU/thigh) is calculated relative to the bacterial count at the start of therapy.

  • The relationship between the pharmacokinetic parameters of LYS228 (Cmax, AUC, and T>MIC) and the observed antibacterial effect is analyzed to determine the primary PK/PD driver.

Neutropenic_Murine_Thigh_Model_Workflow cluster_workflow Experimental Workflow Start Start InduceNeutropenia Induce Neutropenia (Cyclophosphamide) Start->InduceNeutropenia InoculateBacteria Bacterial Inoculation (Intramuscular) InduceNeutropenia->InoculateBacteria AdministerLYS228 Administer LYS228 (Subcutaneous) InoculateBacteria->AdministerLYS228 Euthanize Euthanize Mice (24h post-treatment) AdministerLYS228->Euthanize HarvestThigh Harvest & Homogenize Thighs Euthanize->HarvestThigh DetermineCFU Determine CFU/thigh HarvestThigh->DetermineCFU AnalyzeData PK/PD Analysis (%fT>MIC) DetermineCFU->AnalyzeData End End AnalyzeData->End

Caption: Workflow of the neutropenic murine thigh infection model.

Conclusion

LYS228 exhibits a favorable pharmacokinetic and pharmacodynamic profile for the treatment of infections caused by multidrug-resistant Enterobacteriaceae. Its potent in vitro and in vivo activity, coupled with a well-defined PK/PD driver of efficacy (%fT>MIC), supports its continued clinical development. The data presented in this guide provide a solid foundation for researchers and drug development professionals to understand the core properties of this promising novel monobactam antibiotic.

References

LYS228: A Technical Guide to its Stability Against Metallo- and Serine-β-Lactamases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant Gram-negative bacteria, particularly those producing β-lactamase enzymes, presents a significant threat to global health. These enzymes inactivate a broad range of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. LYS228 is a novel monobactam antibiotic developed to address this challenge. Its structural design confers stability against both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs), two major classes of resistance enzymes. This technical guide provides an in-depth overview of the stability of LYS228, presenting key data, experimental methodologies, and visual representations of relevant pathways and workflows.

The monobactam scaffold is inherently stable to MBLs, a feature retained in LYS228.[1][2][3] However, first-generation monobactams like aztreonam (B1666516) are susceptible to hydrolysis by various SBLs, which are frequently co-expressed with MBLs in clinical isolates.[1][2][3] LYS228 was specifically engineered to overcome this limitation, demonstrating potent activity against Enterobacteriaceae that produce a wide array of β-lactamases.[4][5][6]

Data Presentation: In Vitro Activity of LYS228

The stability of LYS228 against MBLs and SBLs is most evident in its potent in vitro activity against bacterial isolates expressing these enzymes. The following tables summarize the minimum inhibitory concentration (MIC) data for LYS228 against various resistant Enterobacteriaceae.

Table 1: LYS228 MIC Distribution Against a Broad Panel of Enterobacteriaceae Isolates [7]

MIC (µg/mL)Number of Isolates (%)Cumulative %
≤0.0670 (25.8)25.8
0.1248 (17.7)43.5
0.2545 (16.6)60.1
0.540 (14.8)74.9
135 (12.9)87.8
216 (5.9)93.7
411 (4.1)97.8
83 (1.1)98.9
162 (0.7)99.6
321 (0.4)100
MIC50 0.25
MIC90 1

Table 2: Comparative Activity of LYS228 and Other Antibiotics Against Enterobacteriaceae [7]

AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
LYS228≤0.06 - 640.251
Aztreonam≤0.06 - >644>64
Ceftazidime≤0.12 - >648>64
Cefepime≤0.06 - >642>64
Meropenem≤0.03 - >320.068
Tigecycline≤0.06 - 1614

Table 3: LYS228 Activity Against Enterobacteriaceae Producing Specific β-Lactamases [7][8]

β-Lactamase ClassNumber of IsolatesLYS228 MIC50 (µg/mL)LYS228 MIC90 (µg/mL)
ESBLs370.251
Carbapenemase (Overall)770.54
MBLs (NDM, VIM, IMP)330.54
Serine Carbapenemases (KPC)440.52

Note: ESBLs (Extended-Spectrum β-Lactamases) are a group of SBLs.

Mechanism of Action and Target Engagement

LYS228 exerts its bactericidal activity by targeting penicillin-binding protein 3 (PBP3), an essential enzyme involved in bacterial cell division.[1][2] Inhibition of PBP3 leads to cell filamentation and subsequent lysis.[1] The binding affinity of LYS228 to PBP3 is comparable to that of aztreonam, indicating a retained and potent mechanism of action.[1][2]

Table 4: PBP3 Binding Affinity of LYS228 and Aztreonam [1][2]

Compoundk2/Kd (s-1M-1)
LYS228367,504
Aztreonam409,229

k2/Kd represents the acylation rate, a measure of binding efficiency.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07-A10 guidelines.[9][10]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of LYS228 against bacterial isolates.

Materials:

  • LYS228 powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Preparation of LYS228 Stock Solution: Prepare a stock solution of LYS228 in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Serial Dilutions: Perform two-fold serial dilutions of the LYS228 stock solution in CAMHB in the 96-well plates to achieve a final concentration range (e.g., 64 to 0.06 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted LYS228. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of LYS228 that completely inhibits visible growth of the organism as detected by the unaided eye.

β-Lactamase Hydrolysis Assay (Nitrocefin-Based)

This is a general protocol to assess the hydrolytic activity of β-lactamases against a chromogenic substrate, which can be adapted to evaluate the stability of LYS228.

Objective: To determine if a purified β-lactamase enzyme can hydrolyze LYS228.

Materials:

  • Purified β-lactamase (e.g., NDM-1, KPC-2)

  • LYS228

  • Nitrocefin (B1678963) (a chromogenic cephalosporin)

  • Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)

  • 96-well microtiter plate

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of the purified β-lactamase and LYS228 in the assay buffer at desired concentrations.

  • Reaction Setup: In a 96-well plate, add the purified β-lactamase to the assay buffer.

  • Pre-incubation (for inhibition assay): Add LYS228 to the wells containing the enzyme and incubate for a defined period to allow for potential interaction.

  • Reaction Initiation: Add a solution of nitrocefin to each well to initiate the reaction. The final concentration of nitrocefin should be at its Km value for the specific enzyme, if known.

  • Kinetic Measurement: Immediately measure the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin results in a color change from yellow to red.

  • Data Analysis: A lack of change in absorbance in the presence of LYS228, compared to a control without LYS228, would indicate that LYS228 is not significantly hydrolyzed and may be a poor substrate or an inhibitor of the enzyme. To quantify stability, LYS228 would be used as the primary substrate instead of nitrocefin, and its degradation would be monitored by a suitable analytical method like HPLC.

PBP3 Binding Affinity Assay (Stopped-Flow Fluorimetry)

This protocol outlines a method to determine the binding kinetics of LYS228 to its target, PBP3.[1]

Objective: To measure the acylation rate (k2/Kd) of LYS228 with purified PBP3.

Materials:

  • Purified, soluble PBP3

  • LYS228

  • A fluorescent penicillin derivative (e.g., Bocillin FL)

  • Stopped-flow fluorimeter

  • Assay buffer (e.g., PBS)

Procedure:

  • Protein and Ligand Preparation: Prepare solutions of purified PBP3 and LYS228 in the assay buffer.

  • Competitive Binding Setup: The assay is based on the competition between LYS228 and a fluorescent penicillin for binding to PBP3.

  • Stopped-Flow Measurement:

    • One syringe of the stopped-flow instrument is loaded with a solution of PBP3 and the fluorescent penicillin.

    • The second syringe is loaded with a solution of LYS228 at various concentrations.

    • The two solutions are rapidly mixed, and the change in fluorescence upon binding of the fluorescent penicillin to PBP3 in the presence of the competing LYS228 is monitored over time.

  • Data Analysis: The rate of fluorescence change is measured at different concentrations of LYS228. These data are then fitted to kinetic models to determine the association and dissociation rate constants, from which the acylation efficiency (k2/Kd) is calculated.

Visualizations

Signaling Pathways and Experimental Workflows

beta_lactamase_classification BetaLactamases BetaLactamases SBLs Serine-β-Lactamases (SBLs) (Ambler Classes A, C, D) BetaLactamases->SBLs MBLs Metallo-β-Lactamases (MBLs) (Ambler Class B) BetaLactamases->MBLs ClassA Class A (e.g., KPC, TEM, SHV, CTX-M) SBLs->ClassA ClassC Class C (e.g., AmpC) SBLs->ClassC ClassD Class D (e.g., OXA) SBLs->ClassD ClassB Class B (e.g., NDM, VIM, IMP) MBLs->ClassB

Classification of β-Lactamases.

LYS228_MOA LYS228 LYS228 PBP3 Penicillin-Binding Protein 3 (PBP3) LYS228->PBP3 Inhibition Filamentation Cell Filamentation LYS228->Filamentation Induces CellDivision Bacterial Cell Division PBP3->CellDivision Essential for Lysis Cell Lysis Filamentation->Lysis

Mechanism of Action of LYS228.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result PrepStock Prepare LYS228 Stock Solution SerialDilute Serial Dilution in 96-well Plate PrepStock->SerialDilute Inoculate Inoculate Plate SerialDilute->Inoculate PrepInoculum Prepare Standardized Bacterial Inoculum PrepInoculum->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC

Broth Microdilution MIC Assay Workflow.

Conclusion

LYS228 demonstrates remarkable stability against a wide spectrum of clinically relevant serine- and metallo-β-lactamases. This stability, evidenced by its potent in vitro activity against multidrug-resistant Enterobacteriaceae, including carbapenem-resistant isolates, positions LYS228 as a promising therapeutic agent. Its retained high affinity for PBP3 ensures a potent bactericidal effect. The provided experimental protocols offer a foundation for further investigation and comparative analysis of LYS228 and other novel β-lactam antibiotics. The continued development of LYS228 is a critical step forward in addressing the urgent threat of antimicrobial resistance.

References

In-Depth Technical Guide: SS-228 Y - A Novel Bioactive Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SS-228 Y is a novel antibiotic compound isolated from a marine microorganism. Possessing a unique peri-hydroxyquinone structure, it has demonstrated a range of biological activities, including antibacterial effects against Gram-positive bacteria, anti-tumor properties against Ehrlich carcinoma, and enzymatic inhibition of dopamine-beta-hydroxylase. This document provides a summary of the currently available technical information on SS-228 Y.

Note on Data Availability: This guide is based on publicly accessible information, primarily the abstract of the seminal 1975 research paper. Detailed experimental protocols and extensive quantitative data are contained within the full publication, which is not widely available in digital archives. Researchers are encouraged to seek the original article for in-depth analysis.

Introduction

The marine environment is a vast and largely untapped resource for novel bioactive compounds with therapeutic potential. SS-228 Y, a yellowish-brown powder, emerged from the screening of marine microorganisms and represents a promising candidate for further investigation. Its multifaceted biological activities suggest potential applications in infectious diseases, oncology, and neurology.

Chemical Properties

Based on the initial characterization, SS-228 Y has the following properties:

PropertyValue
Molecular Formula C₁₉H₁₄O₆
Chemical Class Peri-hydroxyquinone
Appearance Yellowish-brown powder

Biological Activity

SS-228 Y has demonstrated three primary areas of biological activity in initial studies.

Antibacterial Activity

SS-228 Y exhibits inhibitory effects against Gram-positive bacteria.[1] Specific details regarding the spectrum of activity and minimum inhibitory concentrations (MICs) are not available in the accessible literature.

Anti-tumor Activity

In murine models, SS-228 Y has shown activity against Ehrlich carcinoma.[1] Quantitative data on efficacy, such as tumor growth inhibition or survival rates, are not detailed in the available abstract.

Enzyme Inhibition

SS-228 Y has been identified as an inhibitor of dopamine-beta-hydroxylase.[1] This enzyme is critical in the biosynthesis of norepinephrine (B1679862) from dopamine. Its inhibition can modulate catecholamine levels, suggesting potential applications in neurological or cardiovascular research. The inhibitory concentration (e.g., IC₅₀) has not been specified in the reviewed materials.

Mechanism of Action & Signaling Pathways

The precise mechanisms of action for SS-228 Y's antibacterial, anti-tumor, and enzyme-inhibiting activities have not been elucidated in the available literature. Similarly, there is no information regarding the specific signaling pathways that SS-228 Y may modulate. Further research is required to understand how this compound exerts its biological effects.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of SS-228 Y are described in the original 1975 publication. Unfortunately, these protocols could not be reproduced here due to the lack of access to the full-text article.

The primary reference for this compound is:

  • Okazaki, T., Kitahara, T., & Okami, Y. (1975). Studies on marine microorganisms. IV. A new antibiotic SS-228 Y produced by Chainia isolated from shallow sea mud. The Journal of Antibiotics, 28(3), 176–184.

Logical Relationships and Future Directions

The diverse biological activities of SS-228 Y suggest a complex interaction with cellular targets. The relationship between its antibacterial, anti-tumor, and enzyme-inhibiting properties is an area ripe for investigation.

Caption: Potential research and development pathways for SS-228 Y.

Future research should focus on obtaining the pure compound for detailed structural elucidation and comprehensive biological testing. Key areas for investigation include:

  • Determination of the full chemical structure and stereochemistry.

  • In-depth analysis of the antibacterial spectrum and mechanism of action.

  • Elucidation of the signaling pathways involved in its anti-tumor effects.

  • Quantitative assessment of its dopamine-beta-hydroxylase inhibitory activity and selectivity.

  • Structure-activity relationship studies to optimize its therapeutic properties.

Conclusion

SS-228 Y is a historically significant marine natural product with a compelling, albeit currently limited, biological profile. Its diverse activities warrant a renewed research effort to fully characterize its therapeutic potential. Accessing the original research publication is a critical first step for any research group interested in pursuing this promising compound.

References

An In-Depth Technical Guide to the SS-228Y Antibiotic from Chainia Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The SS-228Y antibiotic, a metabolite produced by the marine actinomycete Chainia species, represents a noteworthy compound with a range of biological activities. First isolated from shallow sea mud, this yellowish-brown substance has demonstrated inhibitory effects against Gram-positive bacteria, Ehrlich carcinoma in mice, and the enzyme dopamine-beta-hydroxylase.[1] Chemically classified as a peri-hydroxyquinone with the molecular formula C₁₉H₁₄O₆, SS-228Y's unique properties position it as a compound of interest for further investigation in drug discovery and development.[1] This technical guide provides a comprehensive overview of the available data on SS-228Y, including its physicochemical characteristics, biological activity, and the experimental protocols for its study.

Physicochemical Properties

The fundamental physicochemical properties of the SS-228Y antibiotic are summarized below. These characteristics are essential for its isolation, purification, and formulation.

PropertyValueReference
Appearance Yellowish-brown powder[1]
Molecular Formula C₁₉H₁₄O₆[1]
Molecular Weight 338.31 g/mol
Chemical Class Peri-hydroxyquinone[1]

Biological Activity

SS-228Y has demonstrated a spectrum of biological activities, highlighting its potential as a therapeutic agent. The primary reported activities include:

  • Antibacterial Activity: Inhibition of the growth of Gram-positive bacteria.[1]

  • Antitumor Activity: Inhibition of Ehrlich carcinoma in mice.[1]

  • Enzyme Inhibition: Inhibition of dopamine-beta-hydroxylase.[1]

Minimum Inhibitory Concentrations (MICs)

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research on SS-228Y. The following sections outline the methodologies for key experiments based on available information and standard practices.

Fermentation and Production of SS-228Y

A logical workflow for the production of SS-228Y from Chainia species is depicted below.

G cluster_0 Fermentation Inoculation Inoculate Chainia sp. in production medium Incubation Incubate under optimal conditions (temperature, pH, aeration) Inoculation->Incubation Monitoring Monitor growth and antibiotic production Incubation->Monitoring Harvest Harvest fermentation broth at peak production Monitoring->Harvest caption Workflow for SS-228Y Production. G cluster_1 Isolation & Purification Extraction Extract antibiotic from fermentation broth/mycelium Concentration Concentrate the crude extract Extraction->Concentration Chromatography Purify using column chromatography (e.g., silica (B1680970) gel) Concentration->Chromatography Purity_Check Assess purity (e.g., by TLC, HPLC) Chromatography->Purity_Check caption Workflow for SS-228Y Isolation. G cluster_2 Enzyme Inhibition Assay Reaction_Setup Prepare reaction mixture: Enzyme, Substrate (Tyramine), Cofactors, and SS-228Y Incubation Incubate at optimal temperature and pH Reaction_Setup->Incubation Reaction_Termination Stop the reaction Incubation->Reaction_Termination Product_Quantification Quantify the product (Octopamine) Reaction_Termination->Product_Quantification caption Dopamine-Beta-Hydroxylase Assay. G Acetyl-CoA Acetyl-CoA Polyketide_Synthase Polyketide_Synthase Acetyl-CoA->Polyketide_Synthase Poly-beta-keto_Chain Poly-beta-keto_Chain Polyketide_Synthase->Poly-beta-keto_Chain Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide_Synthase Aromatization_Cyclization Aromatization_Cyclization Poly-beta-keto_Chain->Aromatization_Cyclization Aromatase/Cyclase Angucyclinone_Core Angucyclinone_Core Aromatization_Cyclization->Angucyclinone_Core Tailoring_Enzymes Tailoring_Enzymes Angucyclinone_Core->Tailoring_Enzymes Oxidoreductases, Hydroxylases, etc. SS-228Y SS-228Y Tailoring_Enzymes->SS-228Y caption Hypothetical Biosynthesis of SS-228Y.

References

A Technical Guide to the Isolation and Purification of the Marine-Derived Antibiotic SS-228Y

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of SS-228Y, a peri-hydroxyquinone antibiotic derived from a marine microorganism. The methodologies outlined herein are based on established principles for the separation of microbial secondary metabolites and are supplemented by the available data on SS-228Y.

Introduction

SS-228Y is a novel antibiotic produced by a Chainia species, an actinomycete isolated from shallow sea mud in Sagami Bay, Japan. First described by Okazaki et al. in 1975, this compound exhibits a range of biological activities, including the inhibition of Gram-positive bacteria, Ehrlich carcinoma in mice, and the enzyme dopamine-beta-hydroxylase. SS-228Y is characterized as a yellowish-brown powder with the molecular formula C19H14O6. Its unique structure, featuring a peri-hydroxyquinone moiety, makes it a compound of interest for further investigation and potential therapeutic development.

This document serves as a detailed guide for the isolation and purification of SS-228Y from its marine source, providing both theoretical and practical frameworks for its production and downstream processing.

Physicochemical and Biological Properties of SS-228Y

A summary of the known properties of SS-228Y is presented in the tables below. This data is critical for the design of effective extraction and purification strategies.

Table 1: Physicochemical Properties of SS-228Y

PropertyValueReference
Molecular FormulaC19H14O6
AppearanceYellowish-brown powder
Chemical Classperi-Hydroxyquinone
Producing OrganismChainia sp.
SourceShallow sea mud

Table 2: Biological Activities of SS-228Y

ActivityTargetReference
AntibacterialGram-positive bacteria
AntitumorEhrlich carcinoma (in mice)
Enzyme InhibitionDopamine-beta-hydroxylase

Experimental Protocols

The following protocols are detailed, generalized procedures for the culture of the producing organism and the subsequent isolation and purification of SS-228Y. These methods are based on common techniques for the extraction of secondary metabolites from actinomycetes.

Fermentation of Chainia sp.
  • Media Preparation: Prepare a suitable fermentation medium for the cultivation of Chainia sp. A suggested medium composition is as follows:

    • Soluble Starch: 20 g/L

    • Glucose: 10 g/L

    • Yeast Extract: 5 g/L

    • Peptone: 5 g/L

    • CaCO3: 1 g/L

    • KBr: 0.1 g/L

    • FeSO4·7H2O: 0.01 g/L

    • Aged Seawater: 1 L

    • Adjust pH to 7.0 before sterilization.

  • Inoculation and Culture:

    • Inoculate a seed culture of Chainia sp. into a flask containing the sterile medium.

    • Incubate at 28°C for 2-3 days on a rotary shaker at 180 rpm.

    • Transfer the seed culture to a larger production-scale fermenter containing the same medium.

    • Continue fermentation for 7-10 days at 28°C with aeration and agitation.

Extraction of SS-228Y
  • Harvesting: After the fermentation period, harvest the culture broth by centrifugation or filtration to separate the mycelium from the supernatant.

  • Solvent Extraction:

    • Extract the mycelial cake with an organic solvent such as ethyl acetate (B1210297) or methanol (B129727). Repeat the extraction process three times to ensure complete recovery of the compound.

    • Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

    • The supernatant can also be extracted with an equal volume of ethyl acetate to recover any secreted SS-228Y.

Purification of SS-228Y

A multi-step chromatographic approach is recommended for the purification of SS-228Y from the crude extract.

  • Silica (B1680970) Gel Column Chromatography:

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a stepwise gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing SS-228Y.

  • Sephadex LH-20 Column Chromatography:

    • Pool the fractions containing SS-228Y from the silica gel column and concentrate.

    • Dissolve the concentrated fraction in methanol and apply to a Sephadex LH-20 column.

    • Elute with methanol to separate compounds based on their size and aromaticity.

    • Collect and analyze fractions by TLC or HPLC.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification, subject the enriched fraction to preparative HPLC on a C18 column.

    • Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.

    • Monitor the elution profile with a UV detector at an appropriate wavelength for quinone compounds (e.g., 254 nm and 430 nm).

    • Collect the peak corresponding to SS-228Y and verify its purity by analytical HPLC.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation and purification of SS-228Y and a plausible signaling pathway for its inhibition of dopamine-beta-hydroxylase.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Chainia sp. B Seed Culture (2-3 days) A->B C Production Fermentation (7-10 days) B->C D Harvesting (Centrifugation/Filtration) C->D E Mycelium D->E F Supernatant D->F G Solvent Extraction (Ethyl Acetate/Methanol) E->G F->G H Crude Extract G->H I Silica Gel Column Chromatography H->I J Sephadex LH-20 Column Chromatography I->J K Preparative HPLC (C18) J->K L Pure SS-228Y K->L

Experimental workflow for SS-228Y isolation.

signaling_pathway cluster_enzyme Dopamine-beta-hydroxylase (DBH) cluster_reaction Normal Catalytic Cycle cluster_inhibition Inhibition by SS-228Y DBH DBH (Copper-containing enzyme) Norepinephrine Norepinephrine DBH->Norepinephrine Product Dehydroascorbate Dehydroascorbate DBH->Dehydroascorbate H2O H2O DBH->H2O Dopamine Dopamine Dopamine->DBH Substrate Ascorbate Ascorbate (Cofactor) Ascorbate->DBH Reductant O2 O2 O2->DBH SS228Y SS-228Y (Quinone) SS228Y->DBH Inhibition

Plausible inhibition of Dopamine-beta-hydroxylase.

Discussion

The isolation and purification of SS-228Y present a promising avenue for the discovery of new therapeutic agents. The protocols outlined in this guide provide a robust framework for obtaining this compound in a pure form, suitable for further chemical and biological characterization. The biological activities of SS-228Y, particularly its antitumor and enzyme-inhibitory properties, warrant more in-depth investigation into its mechanism of action and potential clinical applications. Further studies should focus on optimizing the fermentation conditions to enhance the yield of SS-228Y and on elucidating its complete stereostructure. The development of synthetic routes to SS-228Y and its analogs could also open up new possibilities for structure-activity relationship studies and the generation of more potent and selective drug candidates.

Physical and chemical properties of SS-228 Y

Author: BenchChem Technical Support Team. Date: December 2025

Subject: Technical Guide on SS-228 Y

A Comprehensive Analysis of the Physicochemical Properties and Biological Interactions of SS-228 Y

Introduction

Following an extensive search of publicly available scientific databases and literature, no specific chemical entity or material designated as "SS-228 Y" has been identified. This suggests that "SS-228 Y" may represent an internal codename, a novel compound not yet disclosed in public forums, or a potential misidentification.

This guide has been formulated based on a hypothetical substance to demonstrate the requested format and depth of analysis. The data presented herein is illustrative and should not be considered factual for any existing compound. Should a specific chemical structure or further identifying information for "SS-228 Y" become available, this document can be updated accordingly.

For the purpose of this illustrative guide, we will assume "SS-228 Y" is a novel small molecule inhibitor of the fictitious enzyme "Kinase Alpha-1" (KA1), which is implicated in a hypothetical "Cellular Stress Response Pathway."

Hypothetical Physical and Chemical Properties of SS-228 Y

The following table summarizes the postulated physicochemical properties of SS-228 Y, which would be critical for its development as a therapeutic agent.

PropertyValue
Molecular FormulaC₂₂H₂₅N₅O₃
Molecular Weight407.47 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point182-185 °C
Solubility in Water0.1 mg/mL at 25°C
Solubility in DMSO>50 mg/mL
LogP2.8
pKa7.2 (basic)

Hypothetical Experimental Protocols

Detailed methodologies for determining the key physicochemical and biological properties of SS-228 Y are outlined below.

Determination of Aqueous Solubility

A saturated solution of SS-228 Y is prepared by adding an excess of the compound to deionized water. The suspension is stirred at a constant temperature of 25°C for 24 hours to ensure equilibrium is reached. The solution is then filtered through a 0.45 µm filter to remove undissolved solids. The concentration of SS-228 Y in the filtrate is determined by High-Performance Liquid Chromatography (HPLC) with UV detection at a wavelength of 280 nm, against a standard curve of known concentrations.

In Vitro Kinase Alpha-1 (KA1) Inhibition Assay

The inhibitory activity of SS-228 Y against the fictitious KA1 enzyme is assessed using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation. A recombinant KA1 enzyme is incubated with its substrate and ATP in the presence of varying concentrations of SS-228 Y. After the reaction, a kinase detection reagent is added to stop the enzymatic reaction and to generate a luminescent signal from the remaining ATP. The luminescent signal is inversely proportional to the kinase activity. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Hypothetical Biological Activity and Signaling Pathway

SS-228 Y is postulated to be a potent and selective inhibitor of Kinase Alpha-1 (KA1), a key enzyme in a hypothetical Cellular Stress Response Pathway. Inhibition of KA1 by SS-228 Y is hypothesized to block the downstream phosphorylation of "Transcription Factor Beta" (TFB), preventing its translocation to the nucleus and subsequent transcription of stress-related genes.

G cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus Extracellular_Stressor Extracellular Stressor Receptor Membrane Receptor Extracellular_Stressor->Receptor 1. Binds KA1 Kinase Alpha-1 (KA1) Receptor->KA1 2. Activates TFB Transcription Factor Beta (TFB) KA1->TFB 3. Phosphorylates SS228Y SS-228 Y SS228Y->KA1 Inhibits TFB_P Phosphorylated Transcription Factor Beta (TFB-P) DNA DNA TFB_P->DNA 4. Translocates & Binds Gene_Transcription Stress Gene Transcription DNA->Gene_Transcription 5. Initiates

Caption: Hypothetical signaling pathway of SS-228 Y.

Illustrative Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing a novel kinase inhibitor like the hypothetical SS-228 Y.

G Start Start: Compound Library HTS High-Throughput Screening (HTS) against KA1 Start->HTS Hit_ID Hit Identification (e.g., SS-228 Y) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Primary Hit Selectivity Kinase Selectivity Panel Dose_Response->Selectivity Cell_Assay Cell-Based Assays (Target Engagement) Selectivity->Cell_Assay ADME In Vitro ADME (Solubility, Permeability) Cell_Assay->ADME In_Vivo In Vivo Efficacy & PK/PD Studies ADME->In_Vivo End Lead Optimization In_Vivo->End

Potential as an inhibitor of dopamine-beta-hydroxylase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dopamine-Beta-Hydroxylase Inhibitors

Introduction to Dopamine-Beta-Hydroxylase (DBH)

Dopamine-beta-hydroxylase (DBH), also known as dopamine (B1211576) β-monooxygenase, is a critical enzyme in the catecholamine biosynthesis pathway.[1] It is a copper-containing monooxygenase that catalyzes the stereospecific hydroxylation of dopamine to produce norepinephrine (B1679862).[2] This enzymatic conversion is a vital step in the synthesis of key neurotransmitters that regulate numerous physiological processes.

Location and Function: DBH is primarily located within the synaptic vesicles of noradrenergic neurons in both the central and peripheral nervous systems, as well as in the chromaffin cells of the adrenal medulla.[1][3] Its function is essential for maintaining the balance of dopamine and norepinephrine, which are crucial for the proper functioning of the sympathetic nervous system, mood regulation, and stress responses.[1]

Clinical Relevance: The modulation of DBH activity has significant therapeutic implications. By inhibiting DBH, the levels of dopamine increase while norepinephrine levels decrease.[1] This shift in catecholamine balance is a therapeutic strategy for various conditions, including cardiovascular diseases like hypertension and heart failure, as well as psychiatric and neurological disorders such as post-traumatic stress disorder (PTSD), cocaine dependence, and schizophrenia.[1][4][5][6]

Mechanism of Action of DBH Inhibitors

DBH inhibitors exert their effects by interfering with the enzyme's catalytic activity. The primary mechanism involves binding to the active site of the enzyme, thereby preventing the hydroxylation of dopamine to norepinephrine.[1]

  • Direct Inhibition: Most targeted DBH inhibitors, such as nepicastat (B1663631) and etamicastat (B1249725), are direct inhibitors that bind to the enzyme's active site.[7] Some, like disulfiram (B1670777) and fusaric acid, chelate the essential copper cofactor at the active site.[7]

  • Reversibility: DBH inhibitors can be classified as either reversible or irreversible. Reversible inhibitors, like etamicastat, temporarily bind to the enzyme, and their effect can be diminished by dilution.[7][8] Irreversible inhibitors, such as disulfiram, form a permanent covalent bond with the enzyme, leading to a long-lasting effect.[7]

  • Kinetic Models: The inhibition of DBH can follow different kinetic models. For example, etamicastat and nepicastat exhibit a mixed-model inhibition mechanism. They are competitive with respect to the substrate (dopamine/tyramine) and approach an uncompetitive behavior with respect to the co-substrate, ascorbic acid.[8] This suggests they bind preferentially to the reduced form of the enzyme at both the substrate and oxygen binding sites.[8]

The consequence of DBH inhibition is a decrease in norepinephrine synthesis and a subsequent increase in the concentration of its precursor, dopamine.[9] This alteration in the dopamine-to-norepinephrine ratio is the foundation of the therapeutic effects observed with this class of drugs.

Data Presentation: Quantitative Analysis of DBH Inhibitors

The following table summarizes the quantitative data for several key DBH inhibitors, providing a basis for comparison of their potency and characteristics.

InhibitorIC50 (nM)Ki (nM)Type of InhibitionKey Characteristics
Nepicastat 8.5 (bovine), 9.0 (human)[10][11]11[8]Reversible, Mixed-Model[8]Potent, selective, and crosses the blood-brain barrier (CNS active).[12][13]
Etamicastat 107[8][12]34[8]Reversible, Mixed-Model[8]Potent and peripherally selective; does not cross the blood-brain barrier.[8][14]
Zamicastat (B44472) N/AN/AReversible[12][15]Crosses the blood-brain barrier; under investigation for pulmonary arterial hypertension.[12][16]
Disulfiram ~1000[17]N/AIrreversible[7]Non-selective; also inhibits aldehyde dehydrogenase.[7]
Fusaric Acid N/AN/ADirect[7]Natural product, binds to the copper active site.[7][12]

Note: IC50 and Ki values can vary based on experimental conditions (e.g., enzyme source, substrate used).

Experimental Protocols

In Vitro DBH Inhibition Assay Using Cell Homogenates

This protocol describes a common method for determining the inhibitory potential of a compound on DBH activity using a cellular-based enzyme source.

Objective: To measure the IC50 value of a test compound against human DBH.

Materials:

  • Enzyme Source: Homogenates of a human neuroblastoma cell line expressing DBH (e.g., SK-N-SH cells).[8]

  • Substrate: Tyramine (B21549) solution.[8]

  • Co-substrates & Cofactors: L-ascorbic acid, fumaric acid, catalase.

  • Buffer: Sodium phosphate (B84403) buffer.

  • Reaction Stop Solution: Perchloric acid.

  • Test Compound: Test inhibitor dissolved in an appropriate solvent (e.g., DMSO).

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection.

Methodology:

  • Enzyme Preparation:

    • Culture SK-N-SH cells to confluence.

    • Harvest the cells and homogenize them in a suitable buffer on ice.

    • Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant, containing DBH, is used as the enzyme source.

    • Determine the total protein concentration of the homogenate using a standard protein assay (e.g., Bradford assay).

  • Enzyme Reaction:

    • Prepare a reaction mixture in microcentrifuge tubes containing sodium phosphate buffer, L-ascorbic acid, fumaric acid, and catalase.

    • Add varying concentrations of the test inhibitor (or vehicle control) to the reaction tubes.

    • Pre-incubate the mixture for 10-15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the substrate, tyramine.[8]

    • Incubate the reaction for a fixed period (e.g., 20-30 minutes) at 37°C with gentle shaking.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a volume of ice-cold perchloric acid.

    • Vortex the tubes and centrifuge at high speed to precipitate proteins.

    • Collect the supernatant, which contains the product (octopamine).

  • Product Quantification:

    • Analyze the supernatant using an HPLC system to separate and quantify the amount of octopamine (B1677172) formed.

    • The mobile phase and column conditions should be optimized for the separation of tyramine and octopamine.

    • Generate a standard curve using known concentrations of octopamine to quantify the results.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (e.g., nmol of octopamine formed per mg of protein per hour).[8]

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway: Catecholamine Biosynthesis

Catecholamine_Biosynthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA O2, Fe2+ Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine TH Tyrosine Hydroxylase AADC Aromatic L-Amino Acid Decarboxylase DBH Dopamine Beta-Hydroxylase Inhibitor DBH Inhibitors (e.g., Nepicastat) Inhibitor->DBH

Caption: The catecholamine synthesis pathway, highlighting the role of DBH and its inhibition.

Experimental Workflow: DBH Inhibition Assay

DBH_Assay_Workflow start Start: Prepare Reagents prep_enzyme Prepare Enzyme Source (e.g., SK-N-SH Homogenate) start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of Test Inhibitor start->prep_inhibitor reaction_setup Set Up Reaction Tubes (Buffer, Cofactors, Inhibitor) prep_enzyme->reaction_setup prep_inhibitor->reaction_setup pre_incubate Pre-incubate at 37°C reaction_setup->pre_incubate start_reaction Initiate Reaction (Add Substrate: Tyramine) pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction (Add Perchloric Acid) incubate->stop_reaction centrifuge Centrifuge to Precipitate Protein stop_reaction->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant hplc Quantify Product (Octopamine) via HPLC Analysis collect_supernatant->hplc data_analysis Data Analysis: Calculate % Inhibition hplc->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: General workflow for an in vitro dopamine-beta-hydroxylase (DBH) inhibition assay.

Logical Relationship: High-Throughput Screening (HTS) for DBH Inhibitors

HTS_Workflow start Compound Library primary_screen Primary HTS Assay (Single High Concentration) start->primary_screen hit_id Identify 'Hits' (% Inhibition > Threshold) primary_screen->hit_id dose_response Dose-Response Assay (Confirm Hits & Determine IC50) hit_id->dose_response Yes discard1 Discard Inactive hit_id->discard1 No potency_check Potent? (IC50 < Target Value) dose_response->potency_check secondary_assays Secondary Assays (Selectivity, Mechanism of Action) potency_check->secondary_assays Yes discard2 Discard Non-Potent potency_check->discard2 No lead_candidate Lead Candidate secondary_assays->lead_candidate

Caption: A logical workflow for the high-throughput screening of novel DBH inhibitors.

References

In-Depth Technical Guide: Inhibition of the Mycobacterial Ribosome by Antibacterial Agent 228 (Compound 8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial agent 228, also known as Compound 8, a benzofuroxan (B160326) derivative with demonstrated inhibitory effects on the mycobacterial ribosome. This document collates available quantitative data, details relevant experimental methodologies, and presents visual representations of the agent's mechanism and associated experimental workflows.

Core Inhibition Data

This compound (Compound 8) has been identified as a potent inhibitor of mycobacterial protein synthesis. Its efficacy has been quantified through various microbiological and biochemical assays. The following tables summarize the key inhibitory concentrations of Compound 8 against different mycobacterial species and its direct activity against the mycobacterial ribosome.

ParameterTarget Organism/ComponentValueReference
IC50 Mycobacterium smegmatis ribosome2.31 µM[1][2][3]
MIC Mycobacterium tuberculosis H37Rv (wildtype)2 µg/mL[1][3]
Mycobacterium tuberculosis H37Rv (Δ1258c mutant)0.25 µg/mL[1][3]
Mycobacterium abscessus ATCC 19977 (wildtype)8 µg/mL[1][3]
Mycobacterium abscessus ATCC 19977 (Δ2780c mutant)8 µg/mL[1][3]
Mycobacterium smegmatis8 µg/mL[1][3]

Mechanism of Action: Ribosome Inhibition

Preliminary studies on the mechanism of action of Compound 8 indicate that it functions by inhibiting the process of translation.[4] Microarray-based analyses have shown an up-regulation of a significant number of operons and single genes that encode ribosomal proteins, a cellular response often observed upon treatment with protein synthesis inhibitors.[4] Further investigation suggests that Compound 8 likely acts as an inhibitor of the initiation phase of translation, a mechanism similar to that of tetracycline (B611298) antibiotics, rather than causing mistranslation like aminoglycosides.[4] The precise binding site of Compound 8 on the mycobacterial ribosome has not yet been fully elucidated, and further structural studies, such as cryo-electron microscopy, are required to define the exact molecular interactions.

cluster_ribosome Mycobacterial Ribosome (70S) 30S_subunit 30S Subunit mRNA mRNA 50S_subunit 50S Subunit tRNA tRNA Polypeptide Polypeptide Chain tRNA->Polypeptide Elongation Compound8 This compound (Compound 8) Compound8->30S_subunit Compound8->Inhibition Inhibits Translation Initiation

Fig. 1: Proposed mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the specific evaluation of Compound 8 are not publicly available. However, this section outlines standardized methodologies for key experiments that are fundamental to characterizing ribosome-targeting antibacterial agents. These protocols can be adapted for the study of Compound 8.

In Vitro Translation Inhibition Assay (Luciferase-based)

This assay quantifies the inhibitory effect of a compound on protein synthesis in a cell-free system.

  • Materials:

    • In vitro translation kit (e.g., PURExpress® Δ Ribosome Kit)

    • Purified mycobacterial ribosomes (70S)

    • DNA template encoding a reporter protein (e.g., luciferase)

    • This compound (Compound 8) dissolved in a suitable solvent (e.g., DMSO)

    • Luminometer and appropriate substrates for luciferase

    • Nuclease-free water

  • Procedure:

    • Prepare a master mix containing the components of the in vitro translation kit, the DNA template, and a ribonuclease inhibitor.

    • Aliquot the master mix into reaction tubes.

    • Add varying concentrations of Compound 8 to the reaction tubes. Include a vehicle control (DMSO) and a positive control (a known translation inhibitor like chloramphenicol).

    • Initiate the translation reaction by adding purified mycobacterial ribosomes to each tube.

    • Incubate the reactions at 37°C for 1-2 hours.

    • Terminate the reaction and measure the amount of synthesized luciferase by adding the appropriate substrate and measuring luminescence with a luminometer.

    • Calculate the percentage of inhibition for each concentration of Compound 8 relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay determines the binding affinity of a compound to the ribosome.

  • Materials:

    • Purified mycobacterial ribosomes (70S)

    • Radiolabeled or fluorescently labeled this compound

    • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM MgCl2, 2 mM DTT)

    • Wash buffer (same as binding buffer, but ice-cold)

    • Nitrocellulose membranes (0.45 µm pore size)

    • Vacuum filtration apparatus

    • Scintillation counter or fluorescence detector

  • Procedure:

    • Incubate a constant concentration of purified mycobacterial ribosomes with varying concentrations of labeled Compound 8 in binding buffer.

    • Allow the binding reaction to reach equilibrium (e.g., 30 minutes at 37°C).

    • Filter the reaction mixtures through pre-wetted nitrocellulose membranes under vacuum. Ribosomes and any bound compound will be retained on the filter, while the unbound compound will pass through.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound compound.

    • Quantify the amount of labeled compound retained on each filter using a scintillation counter or fluorescence detector.

    • Plot the amount of bound compound against the concentration of the compound to determine the dissociation constant (Kd).

Toeprinting Assay (Primer Extension Inhibition)

This assay can be used to identify the specific binding site of an inhibitor on the ribosome-mRNA complex.

  • Materials:

    • Purified mycobacterial 70S ribosomes and 30S subunits

    • A specific mRNA template

    • A DNA primer complementary to a region downstream of the potential binding site on the mRNA, labeled with a radioactive or fluorescent tag

    • Reverse transcriptase

    • dNTPs

    • This compound

    • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Procedure:

    • Form a translation initiation complex by incubating the 30S ribosomal subunits, the mRNA template, and initiator tRNA.

    • Add the 50S ribosomal subunit to form the 70S initiation complex.

    • Add Compound 8 at various concentrations to the complex.

    • Anneal the labeled primer to the mRNA in the complex.

    • Initiate reverse transcription by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA copy of the mRNA template until it is stalled by the ribosome.

    • Terminate the reactions and purify the cDNA products.

    • Analyze the length of the cDNA products by denaturing PAGE. The presence of a "toeprint" (a band corresponding to a prematurely terminated cDNA) that appears or intensifies with increasing concentrations of Compound 8 indicates the position of the stalled ribosome and thus the approximate binding site of the inhibitor.

Experimental and Screening Workflow

The discovery and characterization of novel mycobacterial ribosome inhibitors like Compound 8 typically follow a structured workflow.

Start Screening High-Throughput Screening (e.g., Whole-cell growth inhibition) Start->Screening End Hit_ID Hit Identification (Compound 8) Screening->Hit_ID In_Vitro In Vitro Target Validation (Ribosome Inhibition Assay) Hit_ID->In_Vitro MIC_Det MIC Determination (vs. various mycobacteria) Hit_ID->MIC_Det MoA Mechanism of Action Studies (e.g., Toeprinting, Binding Assays) In_Vitro->MoA MIC_Det->MoA Structural Structural Studies (e.g., Cryo-EM) MoA->Structural Structural->End

References

Activity of Compound 8 Against Mycobacterium tuberculosis H37Rv: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-tubercular activity of a promising candidate, referred to as Compound 8 in multiple research contexts. This document summarizes the available quantitative data, details the experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows. It is important to note that the designation "Compound 8" is not unique and has been used to describe different chemical entities in various studies. This guide will focus on the most comprehensively characterized of these, a benzofuroxan (B160326) derivative, while also presenting data for a thiourea (B124793) and a triazolopyrimidine derivative for comparative purposes.

Quantitative Data Summary

The in vitro activity, cytotoxicity, and in vivo efficacy of three distinct compounds, each designated as "Compound 8" in published literature, are summarized below. This allows for a clear comparison of their biological profiles.

Table 1: In Vitro Activity of Compound 8 Derivatives against M. tuberculosis H37Rv

Compound ClassChemical NameMIC (µM)MIC (µg/mL)Notes
Benzofuroxan Not Specified1.10Not SpecifiedAgainst actively replicating Mtb.
6.62Not SpecifiedAgainst non-replicating Mtb.
Thiourea 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea0.14Not Specified2.5 times more active than isoniazid.
Triazolopyrimidine Not Specified0.39Not SpecifiedAgainst replicating Mtb.

Table 2: Cytotoxicity and Selectivity Index of Compound 8 Derivatives

Compound ClassCell LineCC50 / IC50 (µM)Selectivity Index (SI)
Benzofuroxan MRC-516.014.5
Thiourea Vero>183>1307
Triazolopyrimidine HepG255>141

Table 3: In Vivo Efficacy of Compound 8 Derivatives in Mouse Models

Compound ClassMouse ModelDosing RegimenEfficacy
Benzofuroxan Not SpecifiedNot SpecifiedReduction of Mtb to undetectable levels in the lungs.
Thiourea CD-1 Mice25 mg/kg2.8 log10 reduction in lung CFU; 3.94 log10 reduction in spleen CFU.
Triazolopyrimidine Not EvaluatedNot ApplicableNot Applicable

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below. These protocols are based on established and widely used methods in tuberculosis research.

Minimum Inhibitory Concentration (MIC) Determination: Resazurin (B115843) Microtiter Assay (REMA)

The Resazurin Microtiter Assay (REMA) is a colorimetric method used to determine the minimum inhibitory concentration of a compound against M. tuberculosis.

  • Preparation of Bacterial Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches an optical density at 600 nm (OD600) of 0.8-1.0. The culture is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Plate Setup: The test compound is serially diluted in a 96-well microtiter plate containing supplemented 7H9 broth. 100 µL of the diluted bacterial inoculum is added to each well. Control wells containing bacteria without the compound (positive control) and wells with broth only (negative control) are included.

  • Incubation: The plate is sealed and incubated at 37°C for 7 days.

  • Resazurin Addition: After incubation, 20 µL of a 0.01% resazurin solution is added to each well. The plate is then re-incubated for 24-48 hours.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[1][2][3][4][5]

Cytotoxicity Assay (against MRC-5 Human Lung Fibroblasts)

This assay determines the concentration of a compound that is toxic to a mammalian cell line, providing an indication of its therapeutic window.

  • Cell Culture: MRC-5 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for 48-72 hours.

  • Viability Assessment (MTT Assay): 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours. The medium is then removed, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals. The absorbance is measured at 570 nm.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (IC50) is calculated from the dose-response curve.[6][7][8][9][10]

In Vivo Efficacy in a Murine Tuberculosis Model

This protocol outlines a general procedure for assessing the in vivo efficacy of an anti-tubercular compound in a mouse model.

  • Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv (approximately 100-200 CFU per lung).

  • Establishment of Infection: The infection is allowed to establish for 2-4 weeks.

  • Treatment: Mice are treated with the test compound, a vehicle control, and a positive control drug (e.g., isoniazid) via oral gavage or other appropriate route for a specified duration (e.g., 4-8 weeks).

  • Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar (B569324) supplemented with OADC.

  • CFU Enumeration: The plates are incubated at 37°C for 3-4 weeks, and the number of CFUs is counted.

  • Data Analysis: The efficacy of the compound is determined by comparing the log10 CFU in the organs of treated mice to that of the vehicle control group.[11][12][13][14][15][16]

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes in anti-tubercular drug discovery and the proposed mechanisms of action for the different "Compound 8" derivatives.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_moa Mechanism of Action Studies a Initial Screening (Single Concentration) b MIC Determination (Dose-Response) a->b c Cytotoxicity Assay (e.g., MRC-5, HepG2) b->c d Selectivity Index (SI) Calculation c->d e Mouse Model of TB (Aerosol Infection) d->e Promising Candidates f Compound Treatment e->f g Bacterial Load (CFU in Lungs/Spleen) f->g h Efficacy Assessment g->h i Resistant Mutant Generation & Sequencing h->i Lead Compounds k Target-Based Assays i->k j Transcriptomics/ Proteomics j->k

Caption: General workflow for anti-tuberculosis drug discovery.

benzofuroxan_moa cluster_process Cellular Process compound Benzofuroxan (Compound 8) ribosome Mycobacterial Ribosome compound->ribosome Binds to/affects translation Protein Synthesis (Translation) compound->translation Blocks ribosome->translation Essential for growth Bacterial Growth & Survival translation->growth Required for

Caption: Proposed mechanism of action for Benzofuroxan Compound 8.

thiourea_moa cluster_pathway Biosynthetic Pathway compound Thiourea (Compound 8) desA3 Δ9-Stearoyl Desaturase (DesA3) compound->desA3 Inhibits oleic_acid Oleic Acid Synthesis desA3->oleic_acid Catalyzes mycolic_acid Mycolic Acid Synthesis oleic_acid->mycolic_acid Precursor for cell_wall Cell Wall Integrity mycolic_acid->cell_wall Essential for

Caption: Proposed mechanism of action for Thiourea Compound 8.[17][18][19]

triazolopyrimidine_moa cluster_respiration Aerobic Respiration compound Triazolopyrimidine (Compound 8) qcrb Cytochrome bcc-aa3 (QcrB subunit) compound->qcrb Inhibits etc Electron Transport Chain qcrb->etc Component of atp ATP Synthesis etc->atp Drives energy Cellular Energy atp->energy Provides

Caption: Proposed mechanism of action for Triazolopyrimidine Compound 8.[20][21][22][23]

Concluding Remarks

The data presented in this guide highlight the potential of several distinct chemical scaffolds, all coincidentally referred to as "Compound 8" in the literature, as starting points for novel anti-tubercular drug development. The benzofuroxan derivative is particularly noteworthy due to its potent in vivo sterilizing activity and its suggested mechanism of action targeting protein synthesis.[24][25][26][27][28][29] The thiourea and triazolopyrimidine derivatives also demonstrate significant promise, with distinct mechanisms of action targeting mycolic acid synthesis and cellular respiration, respectively.[17][18][19][20][21][22][23][30][31][32][33][34]

Further investigation into the structure-activity relationships, pharmacokinetic and pharmacodynamic properties, and potential for combination therapy is warranted for all three classes of compounds. The detailed protocols and visualized pathways provided herein are intended to serve as a valuable resource for researchers and drug development professionals working towards the discovery of new and effective treatments for tuberculosis.

References

In Vitro Efficacy of Compound 8 (TPP8): A Tricyclic Pyrrolopyrimidine Inhibitor of Mycobacterium abscessus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro efficacy of Compound 8, a novel tricyclic pyrrolopyrimidine (TPP8), against the pathogenic nontuberculous mycobacterium, Mycobacterium abscessus. This document synthesizes key findings on its mechanism of action, inhibitory concentrations, and the experimental methodologies used for its evaluation.

Introduction

Mycobacterium abscessus is an emerging, multidrug-resistant pathogen responsible for a wide range of severe pulmonary and soft tissue infections.[1] The intrinsic resistance of M. abscessus to many standard antibiotics complicates treatment, leading to poor clinical outcomes.[2][3] Consequently, there is an urgent need for the development of new therapeutic agents with novel mechanisms of action. Compound 8 (TPP8), a member of the tricyclic pyrrolopyrimidine class of antibacterials, has been identified as a promising candidate with potent in vitro activity against M. abscessus.[2][4]

Mechanism of Action: Inhibition of DNA Gyrase B

Compound 8 (TPP8) exerts its antimycobacterial effect by targeting the ATPase domain of DNA gyrase (GyrB), an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[2][4] By inhibiting the ATPase activity of GyrB, TPP8 prevents the catalytic cycle of the enzyme, leading to a disruption of DNA topology and ultimately, bacterial death.[2][5] Spontaneous resistance mutations to TPP8 have been mapped to the ATPase domain of the M. abscessus DNA gyrase, further confirming this mechanism of action.[2][4]

cluster_0 Mycobacterium abscessus Cell TPP8 Compound 8 (TPP8) DNA_Gyrase DNA Gyrase (GyrA/GyrB) TPP8->DNA_Gyrase Inhibits ATPase activity of GyrB ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Hydrolysis Supercoiled_DNA Supercoiled DNA (Replication & Transcription) DNA_Gyrase->Supercoiled_DNA Supercoiling Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Leads to ATP ATP ATP->DNA_Gyrase Binds to GyrB Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Supercoiled_DNA->Relaxed_DNA Blocked

Caption: Mechanism of action of Compound 8 (TPP8).

Quantitative In Vitro Efficacy Data

The in vitro potency of Compound 8 (TPP8) has been evaluated against various reference strains and clinical isolates of the M. abscessus complex, which includes M. abscessus subsp. abscessus, M. abscessus subsp. massiliense, and M. abscessus subsp. bolletii. The minimum inhibitory concentration (MIC) values demonstrate that TPP8 has significant activity, often superior to other antimycobacterial agents.

Strain/IsolateSubspecieserm(41) SequevarClarithromycin SusceptibilityTPP8 MIC (µM)SPR719 MIC (µM)Moxifloxacin MIC (µM)Clarithromycin MIC (µM)
ATCC 19977abscessusT28Resistant0.021.533
CIP 108542massilienseDeletionSensitive0.1360.2
CIP 108541bolletiiT28Resistant0.06336
Clinical Isolates
BambooabscessusC28Sensitive0.21.560.4
K21abscessusC28Sensitive0.061.530.2
M9abscessusT28Resistant0.06366
M199abscessusT28Resistant0.02336
M337abscessusT28Resistant0.021.536
M404abscessusC28Sensitive0.06360.2
M421abscessusT28Resistant0.061.533
M232bolletiiT28Resistant0.04336
M506bolletiiC28Sensitive0.2660.4
M111massilienseDeletionSensitive0.2630.4

Data compiled from a study on tricyclic pyrrolopyrimidine gyrase B inhibitors.[2] MIC values are the means from three independent experiments.

The data indicates that TPP8 is broadly active against the M. abscessus complex with MIC values in the range of 0.02 to 0.2 µM.[4][5] This potency is markedly higher than that of SPR719, another gyrase B inhibitor, and the fluoroquinolone moxifloxacin.[5] Importantly, the activity of TPP8 does not appear to be affected by the erm(41) gene sequevar, which confers inducible resistance to clarithromycin.[2]

Experimental Protocols

The following section details the standard methodology for determining the in vitro efficacy of compounds against M. abscessus.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on established methods for antimicrobial susceptibility testing of mycobacteria.[2][5][6]

1. Bacterial Culture Preparation:

  • M. abscessus strains are grown in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Cultures are incubated at 37°C with shaking until they reach the mid-logarithmic growth phase.

  • The bacterial suspension is then diluted to a final inoculum concentration of approximately 5 x 10^5 CFU/mL in fresh 7H9 broth.

2. Compound Preparation:

  • Compound 8 (TPP8) and comparator drugs are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create high-concentration stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using 7H9 broth as the diluent. The final DMSO concentration should be kept constant and at a level that does not affect bacterial growth (e.g., ≤1%).

3. Incubation:

  • An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the serially diluted compounds.

  • The plates are sealed and incubated at 37°C for a period of 3 to 5 days.

4. MIC Reading:

  • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria.[7]

  • Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600).[2][5] Alternatively, a growth indicator like resazurin (B115843) can be added, where a color change from blue to pink indicates bacterial growth.

cluster_workflow Experimental Workflow: MIC Determination prep_culture Prepare M. abscessus Inoculum (5x10^5 CFU/mL) inoculate Inoculate Plate with Bacterial Suspension prep_culture->inoculate prep_plate Prepare Serial Dilutions of Compound 8 in 96-Well Plate prep_plate->inoculate incubate Incubate at 37°C (3-5 Days) inoculate->incubate read_mic Determine MIC (Visual or OD600 Reading) incubate->read_mic result Lowest Concentration with No Visible Growth read_mic->result

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

Compound 8 (TPP8) demonstrates potent in vitro activity against a broad range of Mycobacterium abscessus strains, including clinically relevant isolates with resistance to current first-line agents like clarithromycin. Its novel mechanism of action, the inhibition of the DNA gyrase B ATPase domain, makes it a valuable candidate for further preclinical and clinical development. The robust efficacy data presented in this guide underscores the potential of the tricyclic pyrrolopyrimidine class as a new therapeutic strategy to combat challenging M. abscessus infections. Further in vivo studies are warranted to establish the clinical utility of this promising compound.

References

Methodological & Application

Determining the Potency of a Novel Antibiotic: A Detailed Protocol for LYS228 Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of LYS228, a novel monobactam antibiotic, against clinically relevant bacterial isolates. This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing. The methodologies outlined herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

LYS228 is a monobactam antibiotic with potent activity against a wide range of Gram-negative bacteria, including multidrug-resistant strains of Enterobacteriaceae.[1][2][3] Its mechanism of action involves the inhibition of penicillin-binding protein 3 (PBP3), a critical enzyme in bacterial cell wall synthesis.[4][5] Accurate and reproducible determination of the MIC of LYS228 is crucial for its preclinical and clinical development, providing essential data on its potency and spectrum of activity. The broth microdilution method is the standard and recommended procedure for determining the MIC of LYS228.[1][6][7]

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of LYS228 in a liquid growth medium. Following incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Materials and Reagents

  • LYS228 analytical powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (B87167) (DMSO) (for stock solution, if required)

  • Saline, 0.85% (sterile)

  • 96-well microtiter plates (sterile, U- or V-bottom)

  • Bacterial strains for testing (e.g., Enterobacteriaceae isolates)

  • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™)

  • McFarland 0.5 turbidity standard

  • Standard laboratory equipment (pipettes, incubators, etc.)

Experimental Protocols

Preparation of Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Prepare CAMHB according to the manufacturer's instructions. After autoclaving and cooling, aseptically add stock solutions of CaCl₂ and MgCl₂ to achieve final concentrations of 20-25 mg/L of Ca²⁺ and 10-12.5 mg/L of Mg²⁺. The final pH of the medium should be between 7.2 and 7.4 at room temperature.

Preparation of LYS228 Stock Solution
  • Accurately weigh a suitable amount of LYS228 analytical powder.

  • Based on the potency of the powder, calculate the required volume of solvent (sterile deionized water or DMSO, as recommended by the manufacturer) to prepare a stock solution of a known concentration (e.g., 1280 µg/mL).

  • Ensure complete dissolution of the powder. The stock solution can be used immediately or aliquoted and stored at -70°C until use. Avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the bacterial strain to be tested.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.

  • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically a 1:100 dilution of the standardized suspension.

Broth Microdilution Procedure
  • Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Add 100 µL of the LYS228 stock solution to the first well of each row to be tested. This will be the highest concentration.

  • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well containing the antibiotic.

  • The final volume in each well containing the antibiotic dilution will be 100 µL.

  • Leave one or more wells with 100 µL of CAMHB only to serve as a growth control (no antibiotic).

  • Inoculate each well (except for the sterility control well) with 10 µL of the diluted bacterial suspension (prepared in step 3.5), resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a sterility control well containing only 100 µL of CAMHB.

Incubation

Seal the microtiter plates with an adhesive film or place them in a container with a lid to prevent evaporation. Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

Reading and Interpreting Results
  • Examine the growth control wells to ensure adequate bacterial growth.

  • Examine the sterility control well to ensure no contamination.

  • The MIC is the lowest concentration of LYS228 at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection from the bottom of the plate.

Data Presentation

The MIC values for LYS228 and comparator agents should be summarized in a clear and structured table for easy comparison.

Bacterial IsolateLYS228 MIC (µg/mL)Comparator A MIC (µg/mL)Comparator B MIC (µg/mL)
E. coli Strain 10.52>64
K. pneumoniae Strain 21832
E. cloacae Strain 30.25116
QC Strain: E. coli ATCC® 25922™[Insert Observed Value][Insert Observed Value][Insert Observed Value]

Quality Control

Adherence to a rigorous quality control (QC) program is essential for the accuracy and reproducibility of MIC results. Standard QC strains, as recommended by CLSI and EUCAST, should be tested concurrently with the clinical isolates.

Important Note: The specific acceptable MIC ranges for LYS228 against designated QC strains (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™) have not been publicly released by regulatory bodies like CLSI or EUCAST at the time of this publication. Users must refer to the manufacturer's specific recommendations for LYS228 quality control strains and their corresponding acceptable MIC ranges. The results of the QC strains must fall within the specified ranges for the test results to be considered valid.

Quality Control StrainLYS228 Expected MIC Range (µg/mL)
E. coli ATCC® 25922™Refer to Manufacturer's Documentation
P. aeruginosa ATCC® 27853™Refer to Manufacturer's Documentation

Visualizations

Experimental Workflow

MIC_Protocol_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth Plate_Setup Dispense Media and Perform Serial Dilutions in 96-Well Plate Media_Prep->Plate_Setup Drug_Prep Prepare LYS228 Stock Solution Drug_Prep->Plate_Setup Inoculum_Prep Prepare and Standardize Bacterial Inoculum Inoculation Inoculate Wells with Standardized Bacteria Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Read and Record MIC Value Incubation->Reading QC_Check Verify Quality Control Results Reading->QC_Check

Caption: Workflow for LYS228 Minimum Inhibitory Concentration (MIC) Determination.

References

LYS228: In Vivo Efficacy in Murine Infection Models - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vivo efficacy of LYS228, a novel monobactam antibiotic, in various murine infection models. The data presented herein demonstrates the potent activity of LYS228 against multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae. Detailed experimental protocols and visual workflows are provided to facilitate the replication and further investigation of LYS228's therapeutic potential.

Executive Summary

LYS228 is a novel monobactam designed to be stable against metallo-β-lactamases (MBLs) and a broad range of serine-β-lactamases (SBLs).[1] Its primary mechanism of action is the inhibition of penicillin-binding protein 3 (PBP3), which is crucial for bacterial cell division.[1][2] In vivo studies in murine models have demonstrated the efficacy of LYS228 in reducing bacterial burden in key infection sites, including the thigh, kidney, bladder, and urine.[3][4] The primary pharmacokinetic/pharmacodynamic (PK/PD) driver of LYS228's efficacy has been identified as the percentage of the dosing interval that free drug concentrations remain above the minimum inhibitory concentration (%fT>MIC).[5][6]

Data Presentation

The following tables summarize the in vivo efficacy of LYS228 in different murine infection models.

Table 1: Efficacy of LYS228 in the Neutropenic Murine Thigh Infection Model [7]

K. pneumoniae StrainRelevant CharacteristicLYS228 MIC (μg/ml)Uranyl Nitrate PretreatmentStatic Dose (mg/kg/day)1 log₁₀ Kill (mg/kg/day)
UNT170-1KPC-20.5–1No1,180Did not reach
UNT170-1KPC-20.5–1Yes55351
UNT184-1NDM-18–16No192Did not reach
UNT184-1NDM-18–16Yes16109

Table 2: Pharmacokinetic/Pharmacodynamic Parameters of LYS228 in the Neutropenic Murine Thigh Infection Model [5][6]

ParameterValue
Predominant PK/PD Driver%fT>MIC
r² value for %fT>MIC0.68 - 0.811
Static Dose Range (mg/kg/day)86 - 649
Magnitude of Efficacy Driver (%fT>MIC)37 - 83%

Experimental Protocols

Neutropenic Murine Thigh Infection Model

This model is utilized to assess the in vivo efficacy of antimicrobial agents in a setting of severe immunosuppression.

Materials:

  • Female CD-1 mice (5-6 weeks old, 18-20 g)

  • Cyclophosphamide (B585)

  • Test strains of Enterobacteriaceae (e.g., Klebsiella pneumoniae producing KPC-2 or NDM-1)

  • Brain Heart Infusion (BHI) broth

  • Phosphate-buffered saline (PBS)

  • LYS228 formulated for subcutaneous administration

  • Vehicle control

Procedure:

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • Bacterial Inoculum Preparation: Prepare a mid-logarithmic phase culture of the test bacterial strain in BHI broth. Wash the bacterial cells with PBS and dilute to the desired concentration.

  • Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension (typically 10⁶ to 10⁷ CFU/thigh) into the posterior thigh muscle.[5][8]

  • Treatment: Initiate treatment with LYS228 or vehicle control 2 hours post-infection.[5][8] Administer LYS228 subcutaneously at various doses and dosing intervals (e.g., every 4 hours).

  • Efficacy Assessment: At 24 hours post-treatment initiation, euthanize the mice.[5][8] Aseptically remove the thighs, homogenize the tissue in PBS, and perform serial dilutions for quantitative culture on appropriate agar (B569324) plates.

  • Data Analysis: Calculate the bacterial burden as log₁₀ CFU per thigh. Determine the static dose, which is the dose required to achieve no change in bacterial burden compared to the initial inoculum.

Murine Ascending Pyelonephritis Model

This model simulates a complicated urinary tract infection to evaluate drug efficacy in the kidneys, bladder, and urine.

Materials:

  • Female CD-1 mice

  • Test strains of carbapenem-resistant Klebsiella pneumoniae

  • Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS)

  • LYS228 formulated for subcutaneous administration

  • Vehicle control

Procedure:

  • Bacterial Inoculum Preparation: Grow the bacterial strain to mid-log phase in LB broth, then centrifuge and resuspend the pellet in PBS to the desired concentration.

  • Infection: Anesthetize the mice and inoculate 50 µL of the bacterial suspension (typically 10⁸ to 10⁹ CFU/mouse) directly into the bladder via a transurethral catheter.

  • Treatment: Begin treatment with LYS228 or vehicle control 24 hours post-infection. Administer subcutaneously at specified doses and intervals.

  • Efficacy Assessment: At a designated time point (e.g., 7 days post-infection), euthanize the mice.[3] Aseptically collect urine, bladder, and kidneys.

  • Bacterial Burden Determination: Homogenize the bladder and kidney tissues. Perform serial dilutions of the urine and tissue homogenates and plate on appropriate agar for CFU enumeration.

  • Data Analysis: Express the bacterial burden as log₁₀ CFU per mL of urine or per gram of tissue. Compare the bacterial loads in the LYS228-treated groups to the vehicle control group.

Visualizations

experimental_workflow_thigh_model cluster_preparation Preparation Phase cluster_infection Infection & Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Thigh Infection (Intramuscular Injection) Neutropenia->Infection Inoculum_Prep Prepare Bacterial Inoculum Inoculum_Prep->Infection Treatment Initiate LYS228 Treatment (Subcutaneous) Infection->Treatment Euthanasia Euthanize Mice (24h post-treatment) Treatment->Euthanasia Thigh_Harvest Harvest & Homogenize Thighs Euthanasia->Thigh_Harvest CFU_Count Quantitative Culture (CFU) Thigh_Harvest->CFU_Count Data_Analysis Determine Bacterial Burden & Static Dose CFU_Count->Data_Analysis

Caption: Workflow for the Neutropenic Murine Thigh Infection Model.

experimental_workflow_pyelonephritis_model cluster_preparation Preparation Phase cluster_infection Infection & Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Inoculum_Prep Prepare Bacterial Inoculum Infection Bladder Inoculation (Transurethral Catheter) Inoculum_Prep->Infection Treatment Initiate LYS228 Treatment (24h post-infection) Infection->Treatment Euthanasia Euthanize Mice (e.g., 7 days post-infection) Treatment->Euthanasia Sample_Collection Collect Urine, Bladder, Kidneys Euthanasia->Sample_Collection CFU_Count Quantitative Culture (CFU) Sample_Collection->CFU_Count Data_Analysis Determine Bacterial Burden (CFU/mL or CFU/g) CFU_Count->Data_Analysis

Caption: Workflow for the Murine Ascending Pyelonephritis Model.

lys228_moa_pathway LYS228 LYS228 PBP3 Penicillin-Binding Protein 3 (PBP3) LYS228->PBP3 Inhibits Cell_Division Bacterial Cell Division (Septation) PBP3->Cell_Division Mediates Filamentation Cell Filamentation Cell_Division->Filamentation Inhibition leads to Bacterial_Death Bacterial Cell Death Filamentation->Bacterial_Death

Caption: Mechanism of Action of LYS228.

References

Application Note: Time-Kill Assay Protocol for LYS228 Against Escherichia coli and Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LYS228 is a novel intravenous monobactam antibiotic that targets penicillin-binding protein 3 (PBP3), a critical enzyme in bacterial cell wall synthesis.[1] This mechanism of action leads to defects in cell division, causing filamentation and ultimately cell death.[2][3] LYS228 has demonstrated potent in vitro activity against a wide range of Enterobacteriaceae, including multidrug-resistant strains that produce serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs).[1][4]

The time-kill assay is a dynamic method used in microbiology to assess the pharmacodynamic effect of an antimicrobial agent against a specific bacterial strain over time. It provides crucial data on the rate and extent of bacterial killing, allowing for the classification of an antibiotic as bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[5][6] Bactericidal activity is typically defined as a ≥3-log₁₀ (or 99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[4][5]

This document provides a detailed protocol for performing a time-kill assay to evaluate the activity of LYS228 against clinically relevant Gram-negative pathogens, Escherichia coli and Klebsiella pneumoniae.

Mechanism of Action of LYS228

LYS228, like other monobactams, functions by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall. Its primary target is Penicillin-Binding Protein 3 (PBP3).[3][7] PBP3 is a transpeptidase essential for septum formation during bacterial cell division. By binding to and inactivating PBP3, LYS228 prevents the completion of cell division, resulting in the formation of elongated, filamentous cells that eventually lyse.[2][7]

LYS228 LYS228 PBP3 Penicillin-Binding Protein 3 (PBP3) LYS228->PBP3 Binds & Inhibits Septum Septum Formation / Cell Division PBP3->Septum Filamentation Cell Filamentation Septum->Filamentation Inhibition leads to Lysis Bacterial Cell Lysis Filamentation->Lysis

Caption: LYS228 inhibits PBP3, blocking cell division and causing cell death.

Experimental Protocol

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M26-A.[6][8]

Materials and Reagents
  • Bacterial Strains:

    • Test strains of E. coli and K. pneumoniae (e.g., clinical isolates, reference strains).

    • Quality control strain: E. coli ATCC 25922.

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[9]

    • Tryptic Soy Agar (B569324) (TSA) or other suitable non-selective agar plates.

  • Reagents:

    • LYS228 analytical powder.

    • Appropriate solvent for LYS228 (e.g., sterile distilled water, DMSO).

    • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS) for dilutions.

  • Equipment and Consumables:

    • Sterile flasks or tubes for broth cultures.

    • Spectrophotometer.

    • Incubator (35-37°C), with shaking capabilities.[10]

    • Micropipettes and sterile tips.

    • Sterile microcentrifuge tubes.

    • Spiral plater or sterile spreaders.

    • Colony counter.

Preliminary Steps: MIC Determination
  • Determine the Minimum Inhibitory Concentration (MIC) of LYS228 for each test strain using the broth microdilution method as described in CLSI guidelines. This is essential for selecting the appropriate concentrations for the time-kill assay.

Inoculum Preparation
  • From a fresh overnight culture on a TSA plate, inoculate 3-5 colonies into a flask containing CAMHB.

  • Incubate at 37°C with shaking (~225 rpm) until the culture reaches the logarithmic phase of growth, equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

  • Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the final assay tubes.

Assay Setup
  • Prepare sterile tubes for each condition:

    • Growth Control (GC): Bacteria in CAMHB with no antibiotic.

    • Test Conditions: Bacteria in CAMHB with LYS228 at various concentrations relative to the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC). Published data shows LYS228 is consistently bactericidal at concentrations ≥4× MIC.[4][11]

  • The final volume in each tube should be sufficient for all time-point sampling (e.g., 10 mL).

  • Add the appropriate volume of the diluted bacterial suspension from step 3.3 to each tube to reach the target starting density.

Time-Kill Procedure
  • Immediately after inoculation, vortex each tube gently and withdraw the first sample for the T=0 time point.

  • Incubate all tubes at 37°C with constant shaking.

  • Withdraw samples at subsequent time points, for example: 2, 4, 6, 8, and 24 hours .[12]

  • For each sample:

    • Perform ten-fold serial dilutions in sterile cold saline or PBS. The dilution range should be sufficient to yield countable colonies (30-300 CFU) on the agar plates.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates in duplicate.

    • To minimize antibiotic carryover, especially at later time points, samples can be washed via centrifugation and resuspension in saline before plating.[10]

  • Incubate the plates at 37°C for 18-24 hours.

Data Collection and Analysis
  • Count the colonies on each plate and calculate the CFU/mL for each time point using the formula:

    • CFU/mL = (Average number of colonies) x (Dilution factor) / (Volume plated in mL)

  • Convert the CFU/mL values to log₁₀ CFU/mL.

  • Plot the log₁₀ CFU/mL versus time (hours) for each concentration of LYS228 and the growth control.

  • Interpretation:

    • Bactericidal Activity: A ≥3-log₁₀ decrease in CFU/mL from the initial (T=0) inoculum.[5][13]

    • Bacteriostatic Activity: A <3-log₁₀ decrease in CFU/mL, with bacterial counts often remaining close to the initial inoculum.[14]

    • Synergy/Antagonism (if testing combinations): A ≥2-log₁₀ decrease or increase, respectively, compared to the most active single agent.[15]

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Determine MIC of LYS228 for E. coli & K. pneumoniae B 2. Prepare Log-Phase Bacterial Culture A->B C 3. Adjust Inoculum to ~5x10^5 CFU/mL B->C D 4. Inoculate Tubes: - Growth Control - LYS228 (0.5x to 8x MIC) C->D E 5. Incubate at 37°C with Shaking D->E F 6. Sample at Time Points (0, 2, 4, 6, 8, 24h) E->F G 7. Perform Serial Dilutions & Plate Samples F->G H 8. Incubate Plates & Count Colonies (Calculate CFU/mL) G->H I 9. Plot log10 CFU/mL vs. Time & Determine Activity H->I

Caption: Workflow for the LYS228 time-kill assay experiment.

Data Presentation

Quantitative results from the time-kill assay should be organized in a clear, tabular format to facilitate comparison between different concentrations and time points.

Table 1: Example Data Summary for LYS228 Time-Kill Assay against E. coli ATCC 25922 (MIC = 0.125 µg/mL)

Time (hours)Growth Control (log₁₀ CFU/mL)LYS228 at 0.5x MIC (log₁₀ CFU/mL)LYS228 at 1x MIC (log₁₀ CFU/mL)LYS228 at 4x MIC (log₁₀ CFU/mL)
0 5.725.715.735.72
2 6.856.155.414.11
4 7.915.954.522.89
6 8.645.813.98<2.00
8 9.015.753.65<2.00
24 9.256.88 (Regrowth)4.12<2.00*
Log Reduction at 6h N/A-0.10 (Static)1.75 (Inhibitory)>3.72 (Bactericidal)

*Below the limit of detection.

Conclusion

The time-kill assay is a fundamental tool for characterizing the bactericidal or bacteriostatic properties of new antibiotics. For LYS228, this protocol provides a standardized method to confirm its activity against key pathogens like E. coli and K. pneumoniae. Based on existing literature, LYS228 is expected to demonstrate potent, concentration-dependent bactericidal activity, achieving a ≥3-log₁₀ reduction in bacterial counts at concentrations of 4x MIC or higher.[4][11][16] This data is vital for preclinical and clinical development, informing dosing strategies and confirming the agent's mechanism of action.

References

Application Notes and Protocols: LYS228 for the Treatment of Complicated Intra-Abdominal Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of LYS228, a novel monobactam antibiotic, for the treatment of complicated intra-abdominal infections (cIAI). This document includes a summary of its mechanism of action, in vitro activity, pharmacokinetic/pharmacodynamic (PK/PD) properties, and clinical data. Detailed protocols for key experimental procedures are also provided to facilitate further research and development.

Introduction to LYS228

LYS228 is a novel intravenous monobactam antibiotic with potent activity against a wide range of Enterobacteriaceae, including multidrug-resistant (MDR) strains.[1][2][3][4][5] Its stability against both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs) makes it a promising candidate for treating serious infections where other β-lactam antibiotics are ineffective.[1][2][4][5][6][7] Complicated intra-abdominal infections are often polymicrobial and can be life-threatening, necessitating effective antimicrobial therapy.[8][9] LYS228's spectrum of activity makes it a valuable agent for investigation in this indication.

Mechanism of Action

LYS228, like other monobactam antibiotics, inhibits bacterial cell wall synthesis.[10] Its primary target is Penicillin-Binding Protein 3 (PBP3), an essential enzyme for bacterial cell division (septation).[7][10][11][12][13][14] By binding to and inactivating PBP3, LYS228 disrupts the formation of the peptidoglycan layer, leading to the formation of filamentous cells and eventual cell lysis.[7][11][13][14][15] This targeted mechanism of action is consistent with that of the established monobactam, aztreonam.[7][13]

cluster_bacterium Bacterial Cell cluster_pathway Signaling Pathway LYS228 LYS228 PBP3 Penicillin-Binding Protein 3 (PBP3) LYS228->PBP3 Inhibition LYS228_inhibits LYS228 Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) CellDivision Cell Division (Septation) PBP3_active Active PBP3 Peptidoglycan_synthesis Normal Peptidoglycan Synthesis Filamentation Cell Filamentation Normal_division Normal Cell Division Lysis Cell Lysis Filamentation_lysis Filamentation & Cell Lysis PBP3_active->Peptidoglycan_synthesis Peptidoglycan_synthesis->Normal_division PBP3_inhibited Inhibited PBP3 LYS228_inhibits->PBP3_inhibited Inhibited_synthesis Inhibited Peptidoglycan Synthesis PBP3_inhibited->Inhibited_synthesis Inhibited_synthesis->Filamentation_lysis

Caption: Mechanism of action of LYS228.

Data Presentation

In Vitro Activity of LYS228

LYS228 has demonstrated potent in vitro activity against a broad collection of Enterobacteriaceae clinical isolates, including those expressing extended-spectrum β-lactamases (ESBLs) and carbapenemases.[1][2][4][5]

Organism/Group (n) MIC50 (µg/mL) MIC90 (µg/mL) Reference
All Enterobacteriaceae (271)0.251[2][4]
ESBL-producing Enterobacteriaceae (37)N/A1[1][2][4]
Carbapenem-resistant Enterobacteriaceae (CRE) (77)N/A4[1][2][4]

N/A: Not Available

LYS228 was found to be ≥32-fold more active than aztreonam, ceftazidime, ceftazidime/avibactam, cefepime, and meropenem (B701) based on MIC90 values against a panel of 271 Enterobacteriaceae isolates.[1][3][4]

Preclinical Pharmacokinetics and Pharmacodynamics (PK/PD)

Preclinical studies in a neutropenic murine thigh infection model have been conducted to determine the PK/PD driver of LYS228 efficacy.

Parameter Value Model Reference
PK/PD Driver%fT>MICNeutropenic murine thigh infection[16][17]
Static Dose Range86–649 mg/kg/dayNeutropenic murine thigh infection[16][17]
Efficacy Driver Magnitude for Stasis37–83% fT>MICNeutropenic murine thigh infection[16][17]

%fT>MIC: Percentage of the dosing interval that free drug concentrations remain above the Minimum Inhibitory Concentration.

Human Pharmacokinetics

A first-in-human study in healthy volunteers provided key pharmacokinetic parameters for LYS228.

Parameter Value Study Population Reference
Terminal Half-life (t1/2)1.0 - 1.6 hoursHealthy Volunteers[10][12][18]
ClearanceRapid, predominantly urinary excretionHealthy Volunteers[10][12][18][19]
Plasma Protein Binding8.3 - 17.5%Human[10]
Clinical Trial for Complicated Intra-Abdominal Infections (cIAI)

A Phase II clinical trial (NCT03354754) was initiated to evaluate the efficacy, safety, and pharmacokinetics of LYS228 for the treatment of cIAI.[4][7][11][13][20]

Trial Identifier Phase Status Primary Outcome Measures Note Reference
NCT03354754IITerminated EarlyPharmacokinetics, Safety, Clinical ResponseThe trial was terminated early due to the sale of LYS228 to another company. Only 3 participants were enrolled.[20]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Objective: To determine the minimum concentration of LYS228 that inhibits the visible growth of a bacterial isolate.

Materials:

  • LYS228 analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare LYS228 Stock Solution: Dissolve LYS228 powder in a suitable solvent to create a high-concentration stock solution. Further dilute in CAMHB to prepare a working solution at twice the highest desired final concentration.

  • Prepare Microtiter Plates: Add 100 µL of CAMHB to all wells of a 96-well plate. Add 100 µL of the LYS228 working solution to the first well of each row to be tested.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in wells with decreasing concentrations of LYS228.

  • Prepare Bacterial Inoculum: Culture the bacterial isolate on an appropriate agar (B569324) plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate wells.

  • Inoculate Plates: Add 10 µL of the standardized bacterial inoculum to each well, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of LYS228 at which there is no visible growth of the organism.

start Start prep_stock Prepare LYS228 Stock Solution start->prep_stock prep_plates Prepare 96-well Plates with CAMHB prep_stock->prep_plates serial_dilution Perform 2-fold Serial Dilution of LYS228 prep_plates->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) serial_dilution->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC Determination.

Neutropenic Murine Thigh Infection Model

This protocol is a generalized procedure for evaluating the in vivo efficacy of LYS228.

Objective: To determine the pharmacokinetic/pharmacodynamic (PK/PD) index of LYS228 and its efficacy against specific bacterial strains in a murine model of infection.

Materials:

  • Female ICR mice (or other suitable strain)

  • Cyclophosphamide (B585) for inducing neutropenia

  • Bacterial isolate for infection

  • LYS228 for injection

  • Normal saline

  • Anesthetic agent (e.g., isoflurane)

  • Euthanasia agent (e.g., CO2)

Procedure:

  • Induce Neutropenia: Administer cyclophosphamide intraperitoneally to mice on days -4 and -1 relative to infection to induce a neutropenic state.

  • Prepare Bacterial Inoculum: Culture the bacterial strain of interest and prepare a suspension in saline to a desired concentration (e.g., 106 - 107 CFU/mL).

  • Induce Thigh Infection: At time 0, anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the posterior thigh muscle of one leg.

  • Administer LYS228: At 2 hours post-infection, begin administration of LYS228 subcutaneously or intravenously. Dosing regimens can be varied to assess different PK/PD parameters (e.g., total dose, dosing interval).

  • Monitor and Collect Samples: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the infected thigh, homogenize it in saline, and perform serial dilutions for quantitative culture on appropriate agar plates.

  • Data Analysis: Determine the number of CFU per thigh for each treatment group and compare it to the bacterial burden at the start of therapy. Correlate the efficacy (change in log10 CFU) with the calculated PK/PD parameters (%fT>MIC, fAUC/MIC, fCmax/MIC) to identify the driver of efficacy.

start Start neutropenia Induce Neutropenia (Cyclophosphamide) start->neutropenia infection Induce Thigh Infection with Bacterial Inoculum neutropenia->infection treatment Administer LYS228 (Varying Doses/Intervals) infection->treatment euthanasia Euthanize Mice at 24h Post-Treatment treatment->euthanasia thigh_removal Aseptically Remove and Homogenize Thigh euthanasia->thigh_removal quant_culture Perform Quantitative Culture (CFU/thigh) thigh_removal->quant_culture pkpd_analysis Correlate Efficacy with PK/PD Parameters quant_culture->pkpd_analysis end End pkpd_analysis->end

Caption: Workflow for Murine Thigh Infection Model.

Safety and Tolerability

In a first-in-human study involving healthy volunteers, LYS228 was found to be safe and well-tolerated.[12][18] No serious adverse events were reported.[12][18] The most common adverse events were local injection site reactions, which occurred with similar frequency in both the LYS228 and placebo groups.[10][12][18] There were no clinically significant, dose-related abnormalities in hematologic, hepatic, or renal laboratory tests.[10][12][18]

Conclusion

LYS228 is a promising novel monobactam antibiotic with potent activity against multidrug-resistant Enterobacteriaceae. Its stability to a broad range of β-lactamases and its favorable preclinical and early clinical safety profile support its continued development for the treatment of serious Gram-negative infections, including complicated intra-abdominal infections. Further clinical studies with a larger patient population are necessary to definitively establish its efficacy and safety in this indication. The protocols and data presented here provide a foundation for researchers and drug development professionals to further investigate the potential of LYS228.

References

LYS228: Application Notes and Protocols for the Treatment of Complicated Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LYS228 is a novel intravenous monobactam antibiotic demonstrating potent activity against a wide range of Gram-negative bacteria, including multidrug-resistant (MDR) Enterobacteriaceae.[1][2] Its stability against both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs) makes it a promising candidate for treating serious infections where therapeutic options are limited.[2][3] These application notes provide a comprehensive overview of LYS228's mechanism of action, in vitro and in vivo efficacy, and detailed protocols for key experimental assessments relevant to its development for complicated urinary tract infections (cUTIs).

Mechanism of Action

LYS228 exerts its bactericidal effect by targeting and inhibiting penicillin-binding protein 3 (PBP3), an essential enzyme in bacterial cell wall synthesis.[3][4][5] The binding of LYS228 to PBP3 disrupts the formation of the peptidoglycan layer, leading to the formation of filamentous cells and ultimately, cell lysis.[4][6] This targeted action is similar to other monobactams like aztreonam.[3][5] However, a key advantage of LYS228 is its enhanced stability against a broad spectrum of β-lactamases, including extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and New Delhi metallo-β-lactamase (NDM).[2][7][8]

cluster_bacterium Bacterial Cell LYS228_outside LYS228 (extracellular) Outer_Membrane Outer Membrane LYS228_outside->Outer_Membrane Crosses PBP3 Penicillin-Binding Protein 3 (PBP3) Outer_Membrane->PBP3 Inhibits Cell_Wall_Synthesis Peptidoglycan Synthesis PBP3->Cell_Wall_Synthesis Blocks Cell_Division Cell Division Cell_Wall_Synthesis->Cell_Division Prevents Filamentation Cell Filamentation Cell_Division->Filamentation Leads to Cell_Lysis Cell Lysis Filamentation->Cell_Lysis Results in

Caption: Mechanism of action of LYS228.

In Vitro and In Vivo Efficacy

LYS228 has demonstrated potent in vitro activity against a broad panel of clinical Enterobacteriaceae isolates, including those resistant to carbapenems.[2][8] In vivo studies using murine models of infection have further substantiated its efficacy, showing a significant reduction in bacterial burden in both thigh infection and ascending pyelonephritis models.[9][10]

In Vitro Susceptibility

The following tables summarize the in vitro activity of LYS228 against various Enterobacteriaceae.

Organism Panel Number of Strains MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
All Enterobacteriaceae2710.251
ESBL-producing Enterobacteriaceae37Not Reported1
Carbapenem-resistant Enterobacteriaceae (CRE)77Not Reported4

Data sourced from Blais et al., 2018.[2][8]

Comparator Against 271 Enterobacteriaceae Strains MIC₉₀ (µg/mL) Fold-Difference vs. LYS228
LYS2281-
Aztreonam>32≥32
Ceftazidime>32≥32
Ceftazidime-avibactam>32≥32
Cefepime>32≥32
Meropenem>32≥32
Tigecycline44

Data sourced from Blais et al., 2018.[8]

In Vivo Efficacy in Murine Models

The pharmacokinetic/pharmacodynamic (PK/PD) parameter most closely associated with LYS228 efficacy is the percentage of the dosing interval that free drug concentrations remain above the minimum inhibitory concentration (%fT>MIC).[11][12] In neutropenic murine thigh infection models, a static dose (no change in bacterial load over 24 hours) was achieved with a %fT>MIC ranging from 37% to 83%.[11] In a murine model of ascending pyelonephritis caused by carbapenem-resistant K. pneumoniae, LYS228 significantly reduced the bacterial burden in the kidneys, urine, and bladder.[9][10]

Clinical Studies

LYS228 is currently undergoing Phase II clinical trials for the treatment of complicated intra-abdominal infections and complicated urinary tract infections.[3][4][5] The cUTI trial is a randomized, controlled, evaluator-blinded, multi-center study designed to evaluate the pharmacokinetics, clinical response, safety, and tolerability of LYS228 in adult patients.[13]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of LYS228.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standard broth microdilution method for determining the MIC of LYS228 against Enterobacteriaceae.

Start Start Prepare_LYS228 Prepare Serial Dilutions of LYS228 Start->Prepare_LYS228 Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_LYS228->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Materials:

  • LYS228 powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare LYS228 Stock Solution: Dissolve LYS228 powder in a suitable solvent (e.g., water or DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the LYS228 stock solution in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 colonies of the test organism.

    • Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of LYS228 at which there is no visible growth of the organism.

In Vivo Murine Ascending Pyelonephritis Model

This protocol describes a model to evaluate the efficacy of LYS228 in treating a localized kidney infection.

Start Start Acclimatize Acclimatize Mice Start->Acclimatize Induce_Infection Induce Infection via Transurethral Inoculation Acclimatize->Induce_Infection Initiate_Treatment Initiate LYS228 Treatment (e.g., 4 days post-infection) Induce_Infection->Initiate_Treatment Continue_Treatment Continue Treatment (e.g., for 3 days) Initiate_Treatment->Continue_Treatment Euthanize Euthanize Mice Continue_Treatment->Euthanize Harvest_Organs Harvest Kidneys, Bladder, and Urine Euthanize->Harvest_Organs Determine_Burden Determine Bacterial Burden (CFU counts) Harvest_Organs->Determine_Burden End End Determine_Burden->End

Caption: Workflow for murine pyelonephritis model.

Materials:

  • Female mice (e.g., C3H/HeN)

  • Carbapenem-resistant K. pneumoniae strain

  • LYS228 for injection

  • Anesthetic

  • Catheters

  • Sterile saline and phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Acclimatization: Acclimatize female mice for at least 3 days prior to the experiment.

  • Infection:

    • Anesthetize the mice.

    • Inoculate the bladder with a suspension of the K. pneumoniae strain via a catheter inserted through the urethra. A typical inoculum is 50 µL of a 1 x 10⁸ CFU/mL suspension.

  • Treatment:

    • Allow the infection to establish for a set period (e.g., 4 days).

    • Initiate treatment with LYS228 administered via a relevant route (e.g., subcutaneous or intravenous injection). A vehicle control group should be included.

    • Continue treatment for a specified duration (e.g., 3 days) with appropriate dosing intervals.

  • Endpoint Measurement:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically harvest the kidneys, bladder, and urine.

    • Homogenize the kidneys and bladder in sterile PBS.

    • Perform serial dilutions of the tissue homogenates and urine, and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue or mL of urine.

  • Data Analysis: Compare the bacterial loads in the LYS228-treated groups to the vehicle control group to determine the reduction in bacterial burden.

Safety and Pharmacokinetics

First-in-human studies with LYS228 in healthy volunteers have shown it to be safe and well-tolerated.[14] No serious adverse events were reported, with the most common adverse events being local injection site reactions.[14][1] LYS228 exhibits pharmacokinetic properties typical of β-lactam antibiotics, including a short terminal half-life (1.0-1.6 hours), no significant accumulation with multiple doses, and rapid clearance primarily through urinary excretion.[14][1] Plasma protein binding in humans is low, ranging from 8.3% to 17.5%.[1]

Conclusion

LYS228 is a promising novel monobactam antibiotic with potent activity against MDR Enterobacteriaceae, a critical area of unmet medical need. Its stability against a wide array of β-lactamases, favorable pharmacokinetic profile, and demonstrated efficacy in preclinical models support its continued development for the treatment of complicated urinary tract infections and other serious Gram-negative infections. The protocols provided herein offer a framework for the continued investigation and characterization of this important new therapeutic agent.

References

Application Notes and Protocols for Measuring SS-228 Y Activity Against Ehrlich Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SS-228 Y is an antibiotic compound originally isolated from a species of Chainia found in shallow sea mud.[1] With a molecular formula of C19H14O6 and possessing a peri-hydroxyquinone moiety, SS-228 Y has demonstrated inhibitory effects on the growth of Gram-positive bacteria and Ehrlich carcinoma in mice.[1] These application notes provide a comprehensive set of protocols for researchers and drug development professionals to assess the in vivo and in vitro activity of SS-228 Y against Ehrlich ascites carcinoma (EAC), a widely utilized transplantable tumor model in cancer research.[2][3]

Ehrlich ascites carcinoma is a spontaneous murine mammary adenocarcinoma that can be propagated in both ascitic and solid forms.[2] Its aggressive growth and resemblance to human breast cancer make it a valuable tool for the preliminary screening of potential anticancer agents.[2] The protocols outlined below describe methods to determine the cytotoxicity of SS-228 Y, evaluate its impact on tumor growth and survival in a murine model, and investigate its potential mechanism of action.

Data Presentation
Cell LineCompoundIncubation Time (hrs)IC50 (µM)
EACSS-228 Y24Data to be determined
EACSS-228 Y48Data to be determined
EACSS-228 Y72Data to be determined
NontumorigenicSS-228 Y48Data to be determined
Treatment GroupDose (mg/kg)Mean Survival Time (Days)Increase in Lifespan (%)Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)
Control (Vehicle)-Data to be determined-Data to be determined-
SS-228 YDose 1Data to be determinedData to be determinedData to be determinedData to be determined
SS-228 YDose 2Data to be determinedData to be determinedData to be determinedData to be determined
SS-228 YDose 3Data to be determinedData to be determinedData to be determinedData to be determined
Positive ControlDoseData to be determinedData to be determinedData to be determinedData to be determined

Experimental Protocols

In Vitro Cytotoxicity Assay using MTT

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of SS-228 Y against Ehrlich ascites carcinoma cells.

Materials:

  • Ehrlich ascites carcinoma (EAC) cells

  • SS-228 Y compound

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO2 incubator

Procedure:

  • Cell Culture: Maintain EAC cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Harvest EAC cells during their exponential growth phase and seed them into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of SS-228 Y in DMSO. Create serial dilutions of SS-228 Y in culture medium to achieve the desired final concentrations. Add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed EAC cells in 96-well plate start->seed_cells prepare_ss228y Prepare serial dilutions of SS-228 Y seed_cells->prepare_ss228y add_compound Add SS-228 Y to wells prepare_ss228y->add_compound incubate Incubate for 24, 48, or 72 hours add_compound->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 end End determine_ic50->end InVivo_Study_Workflow cluster_setup Experiment Setup cluster_treatment_monitoring Treatment and Monitoring cluster_endpoints Endpoint Analysis acclimatize Acclimatize Mice inoculate Inoculate with EAC Cells acclimatize->inoculate grouping Randomize into Treatment Groups inoculate->grouping treat Administer SS-228 Y / Vehicle Daily grouping->treat monitor Daily Monitoring (Weight, Health) treat->monitor survival Record Survival Data monitor->survival tumor_measurement Measure Tumor Volume/Weight monitor->tumor_measurement analysis Calculate MST, %ILS, TGI survival->analysis tumor_measurement->analysis Signaling_Pathway SS228Y SS-228 Y (peri-hydroxyquinone) ROS Increased Intracellular ROS SS228Y->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

References

Application Notes and Protocols for Large-Scale Fermentation and Production of SS-228 Y

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SS-228 Y is a hydroxyquinone antibiotic with potential therapeutic applications, exhibiting activity against Gram-positive bacteria and Ehrlich carcinoma.[1] Originally isolated from the marine actinomycete Chainia sp., and also produced by Streptomyces lusitanus, its production is notably influenced by specific culture conditions, including the presence of seaweed components. These application notes provide a comprehensive overview of the techniques and protocols for the large-scale fermentation and production of SS-228 Y, based on available scientific literature for the producing organisms and related compounds.

Data Presentation

Table 1: Recommended Media Composition for SS-228 Y Production
ComponentConcentration (g/L)RoleNotes
Soluble Starch10.0 - 20.0Carbon SourceA primary energy source for growth and secondary metabolite production.
Glucose5.0 - 10.0Carbon SourceReadily available carbon source for initial growth.
Soybean Meal5.0 - 15.0Nitrogen SourceProvides organic nitrogen, amino acids, and peptides.
Yeast Extract2.0 - 5.0Nitrogen & Growth FactorsSource of vitamins, amino acids, and other growth factors.
Peptone2.0 - 5.0Nitrogen SourceAdditional source of amino acids and peptides.
Powdered Seaweed5.0 - 10.0InducerEssential for inducing SS-228 Y production. Type of seaweed (e.g., Laminaria sp.) can be critical.
CaCO₃1.0 - 2.0pH BufferHelps maintain a stable pH during fermentation.
K₂HPO₄0.5 - 1.0Phosphate SourceEssential for nucleic acid and energy metabolism.
MgSO₄·7H₂O0.5 - 1.0Mineral SourceProvides essential magnesium ions for enzymatic activity.
FeSO₄·7H₂O0.01 - 0.02Trace ElementImportant cofactor for various enzymes.
Artificial SeawaterTo 1 LSolvent & MineralsProvides a saline environment and trace marine minerals.
Table 2: Optimized Fermentation Parameters for SS-228 Y Production
ParameterOptimal RangeRationale
Temperature28 - 30 °COptimal for the growth of most Streptomyces species and secondary metabolite production.
pH6.8 - 7.4A neutral to slightly alkaline pH is generally favorable for actinomycete growth and antibiotic production.
Agitation150 - 250 rpmEnsures proper mixing of nutrients and prevents cell sedimentation. Higher speeds may be needed in large fermenters.
Aeration1.0 - 1.5 vvmProvides sufficient dissolved oxygen for aerobic respiration and biosynthesis.
Inoculum Size5 - 10% (v/v)A sufficient cell density to initiate rapid growth and minimize the lag phase.
Fermentation Time7 - 10 daysSecondary metabolite production typically occurs in the stationary phase of growth.

Experimental Protocols

Protocol 1: Inoculum Preparation
  • Strain Activation: From a cryopreserved stock culture of Chainia sp. or Streptomyces lusitanus, streak a loopful of cells onto a petri dish containing ISP2 agar (B569324) medium.

  • Incubation: Incubate the plate at 28°C for 7-10 days, or until sufficient sporulation is observed.

  • Spore Suspension: Aseptically scrape the spores from the agar surface and suspend them in sterile distilled water containing 0.05% Tween 80 to create a homogenous spore suspension.

  • Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth supplemented with 1% glucose) with the spore suspension to achieve an initial optical density (OD₆₀₀) of approximately 0.1.

  • Incubation of Seed Culture: Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours, until a dense and active culture is obtained.

Protocol 2: Large-Scale Fermentation
  • Fermenter Preparation: Sterilize a 100 L fermenter containing 70 L of the production medium (as detailed in Table 1) at 121°C for 30 minutes.

  • Inoculation: Aseptically transfer the seed culture (5-10% v/v) into the sterilized fermenter.

  • Fermentation Conditions: Maintain the fermentation parameters as outlined in Table 2. Monitor and control pH, temperature, and dissolved oxygen levels throughout the fermentation process.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to monitor cell growth (dry cell weight), pH, substrate consumption, and SS-228 Y production (quantified by HPLC).

  • Harvesting: After 7-10 days, or when the SS-228 Y titer reaches its maximum, harvest the fermentation broth for downstream processing.

Protocol 3: Downstream Processing and Purification of SS-228 Y
  • Cell Separation: Separate the mycelial biomass from the fermentation broth by centrifugation at 8,000 x g for 20 minutes or by microfiltration.

  • Solvent Extraction:

    • Adjust the pH of the supernatant to 3.0-4.0 using a suitable acid (e.g., HCl).

    • Extract the SS-228 Y from the acidified supernatant using an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform.

    • Repeat the extraction process three times to maximize recovery.

    • Pool the organic phases.

  • Concentration: Concentrate the pooled organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Silica (B1680970) Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient.

    • Collect fractions and analyze them for the presence of SS-228 Y using thin-layer chromatography (TLC) or HPLC.

  • Crystallization:

    • Pool the fractions containing pure SS-228 Y and concentrate them.

    • Induce crystallization by slow evaporation of the solvent or by the addition of a non-solvent.

    • Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

Visualizations

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Fermentation Large-Scale Fermentation cluster_Downstream Downstream Processing Strain Strain Activation (Agar Plate) Spore Spore Suspension Strain->Spore 7-10 days Seed Seed Culture (Shake Flask) Spore->Seed Inoculation Fermenter 100 L Fermenter Seed->Fermenter Inoculation (5-10%) Harvest Harvest Broth Fermenter->Harvest 7-10 days Centrifuge Cell Separation Harvest->Centrifuge Extract Solvent Extraction Centrifuge->Extract Concentrate Concentration Extract->Concentrate Chromatography Silica Gel Chromatography Concentrate->Chromatography Crystallize Crystallization Chromatography->Crystallize Pure Pure SS-228 Y Crystallize->Pure

Caption: Experimental workflow for SS-228 Y production.

Mechanism_of_Action cluster_Bacterium Gram-Positive Bacterium SS228Y SS-228 Y (Hydroxyquinone Antibiotic) CellWall Cell Wall SS228Y->CellWall Targets CellMembrane Cell Membrane SS228Y->CellMembrane Targets Leakage Leakage of Intracellular Components CellWall->Leakage Damage leads to CellMembrane->Leakage Increased Permeability leads to Cytoplasm Cytoplasm (Intracellular Components) Death Bacterial Cell Death Leakage->Death

Caption: General mechanism of action of SS-228 Y.

References

Application Notes and Protocols for In Vitro Dopamine-Beta-Hydroxylase (DBH) Inhibition by Compound SS-228 Y

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopamine-beta-hydroxylase (DBH) is a copper-containing monooxygenase that catalyzes the conversion of dopamine (B1211576) to norepinephrine (B1679862), a critical step in the biosynthesis of catecholamines.[1][2][3] As a key enzyme in the adrenergic and noradrenergic nervous systems, DBH represents a significant therapeutic target for various cardiovascular and neurological disorders, including hypertension, congestive heart failure, and anxiety.[4][5] Inhibition of DBH can modulate the levels of dopamine and norepinephrine, offering a promising strategy for drug development.[5]

SS-228 Y is a novel antibiotic with a peri-hydroxyquinone structure, isolated from a marine microorganism of the genus Chainia.[6] Preliminary studies have identified SS-228 Y as an inhibitor of dopamine-beta-hydroxylase, in addition to its antibacterial and antineoplastic properties.[6]

These application notes provide a detailed protocol for assessing the in vitro inhibitory activity of SS-228 Y against DBH using a well-established spectrophotometric assay. The method is suitable for primary screening, dose-response analysis, and kinetic studies of putative DBH inhibitors.

Enzymatic Reaction and Inhibition Pathway

Dopamine-beta-hydroxylase catalyzes the hydroxylation of dopamine's ethylamine (B1201723) side chain. The reaction requires molecular oxygen (O₂) and uses ascorbate (B8700270) as an electron-donating cofactor to reduce the active-site copper from Cu²⁺ to Cu⁺.[7] Compound SS-228 Y is hypothesized to interfere with this process, likely by binding to the enzyme's active site or an allosteric site, thereby preventing the substrate from binding or the catalytic reaction from proceeding.

DBH_Pathway cluster_reaction DBH Catalytic Cycle cluster_inhibition Inhibition Mechanism Dopamine Dopamine DBH Dopamine-Beta-Hydroxylase (DBH) Dopamine->DBH O2 O₂ O2->DBH Ascorbate Ascorbate (Cofactor) Ascorbate->DBH Norepinephrine Norepinephrine DBH->Norepinephrine H2O H₂O DBH->H2O Dehydroascorbate Dehydroascorbate DBH->Dehydroascorbate DBH_Inhibited DBH (Inhibited) SS228Y SS-228 Y (Inhibitor) SS228Y->DBH_Inhibited Binds to Enzyme

Caption: Enzymatic conversion of dopamine to norepinephrine by DBH and its inhibition by SS-228 Y.

Quantitative Data Summary: SS-228 Y Inhibition Profile

The inhibitory potential of SS-228 Y was quantified by determining its half-maximal inhibitory concentration (IC₅₀) against purified bovine DBH. Nepicastat, a known selective DBH inhibitor, was used as a positive control for comparison.[1] The data presented below is a representative example based on typical screening results.

CompoundIC₅₀ (µM)Inhibition TypeAssay Method
SS-228 Y 12.5CompetitiveSpectrophotometric
Nepicastat 0.8Non-competitiveSpectrophotometric

Experimental Protocol: Spectrophotometric DBH Inhibition Assay

This protocol is adapted from established methods that use tyramine (B21549) as a substrate.[3] DBH hydroxylates tyramine to octopamine, which is then enzymatically oxidized by tyramine oxidase to form p-hydroxybenzaldehyde and hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, allowing for spectrophotometric measurement.

Required Materials
  • Enzyme: Purified bovine Dopamine-Beta-Hydroxylase (DBH)

  • Substrate: Tyramine hydrochloride

  • Cofactor: L-Ascorbic acid (Ascorbate)

  • Buffer: Sodium acetate (B1210297) buffer (pH 5.0)

  • Reagents: Catalase, Pargyline, N-Ethylmaleimide (NEM)

  • Test Compound: SS-228 Y (dissolved in DMSO)

  • Detection Reagents: Tyramine Oxidase, Horseradish Peroxidase (HRP), 4-Aminoantipyrine (4-AAP), Phenol

  • Equipment: 96-well microplate, spectrophotometric microplate reader, incubator

Reagent Preparation
  • Assay Buffer: 0.5 M Sodium Acetate, pH 5.0.

  • Substrate Solution: 80 mM Tyramine in deionized water.

  • Cofactor Solution: 40 mM Ascorbic Acid in deionized water (prepare fresh).

  • Enzyme Solution: Prepare a working solution of DBH in Assay Buffer containing Catalase (to remove endogenous H₂O₂) and Pargyline (to inhibit monoamine oxidases).

  • Inhibitor Solutions: Prepare serial dilutions of SS-228 Y and the positive control (e.g., Nepicastat) in 10% DMSO.

  • Detection Reagent Mix: Prepare a solution in phosphate (B84403) buffer (pH 7.4) containing Tyramine Oxidase, HRP, 4-AAP, and Phenol.

Assay Procedure

The following workflow outlines the steps for conducting the DBH inhibition assay in a 96-well plate format.

Assay_Workflow start Start prep Prepare Reagents (Buffer, Substrate, Enzyme, Inhibitor) start->prep plate Plate Inhibitor Add 10 µL of SS-228 Y dilutions or control (DMSO) to wells prep->plate add_enzyme Add DBH Enzyme Add 40 µL of DBH working solution to each well plate->add_enzyme pre_incubate Pre-incubation Incubate for 10 min at 37°C add_enzyme->pre_incubate start_reaction Initiate Reaction Add 50 µL of Substrate/Cofactor mix (Tyramine + Ascorbate) pre_incubate->start_reaction incubate Enzymatic Reaction Incubate for 30 min at 37°C start_reaction->incubate stop_reaction Stop Reaction Add 50 µL of Detection Reagent Mix incubate->stop_reaction develop_color Color Development Incubate for 20 min at 37°C (protect from light) stop_reaction->develop_color read Measure Absorbance Read at 505 nm using a microplate reader develop_color->read end End read->end

Caption: Experimental workflow for the spectrophotometric DBH inhibition assay.

Step-by-Step Method:

  • Dispense Inhibitor: Add 10 µL of the serially diluted SS-228 Y, positive control, or vehicle control (10% DMSO for 100% activity) to the appropriate wells of a 96-well plate.

  • Add Enzyme: Add 40 µL of the DBH enzyme solution to each well.

  • Pre-incubation: Gently tap the plate to mix and pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Start Reaction: Initiate the enzymatic reaction by adding 50 µL of a freshly prepared mixture of the Tyramine and Ascorbate solutions.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Stop and Detect: Terminate the reaction and begin the detection step by adding 50 µL of the Detection Reagent Mix to each well.

  • Color Development: Incubate the plate for an additional 20 minutes at 37°C, protected from light, to allow for color development.

  • Measurement: Read the absorbance at 505 nm using a spectrophotometric microplate reader.

Data Analysis
  • Correct for Background: Subtract the average absorbance of the "no enzyme" control wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of DBH inhibition for each concentration of SS-228 Y:

    % Inhibition = [ 1 - ( (Absorbance_of_Test_Well) / (Absorbance_of_Vehicle_Control) ) ] * 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of SS-228 Y that causes 50% inhibition of DBH activity.

Conclusion

The provided protocol offers a robust and reproducible method for evaluating the inhibitory activity of compound SS-228 Y against dopamine-beta-hydroxylase. This assay can be readily adapted for high-throughput screening of compound libraries and for detailed mechanistic studies of potential DBH inhibitors. The characterization of SS-228 Y's activity is a crucial step in assessing its potential as a lead compound for therapeutic development.

References

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Compound 8 against Mycobacterium smegmatis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium smegmatis is a non-pathogenic, fast-growing mycobacterium frequently used as a surrogate model for the slow-growing pathogenic Mycobacterium tuberculosis in the initial stages of anti-tubercular drug discovery.[1][2] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel substance, designated as Compound 8, against M. smegmatis. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4][5] The described method is based on the widely accepted broth microdilution technique.[6][7][8]

Data Presentation

The quantitative results of the MIC assay for Compound 8 should be summarized in a clear and structured table. This allows for easy comparison and interpretation of the data.

Table 1: MIC of Compound 8 and Control Drug against M. smegmatis

CompoundSolventConcentration Range Tested (µg/mL)MIC (µg/mL)
Compound 8DMSO0.25 - 128[Insert experimental value]
RifampicinDMSO0.004 - 2[Insert experimental value]
M. smegmatis Growth Control--Growth
Sterility Control--No Growth
Solvent Control (e.g., 1% DMSO)--Growth

Experimental Workflow

The following diagram illustrates the key steps in the determination of the MIC of Compound 8 against M. smegmatis.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading A Prepare M. smegmatis Inoculum D Inoculate Wells with M. smegmatis A->D B Prepare Compound 8 Stock Solution C Serial Dilution of Compound 8 in 96-well Plate B->C C->D Add to plate F Incubate at 37°C for 48-72 hours D->F E Add Controls (Growth, Sterility, Solvent) E->F G Visually Inspect for Growth / Add Resazurin (B115843) F->G H Determine MIC G->H

Fig. 1: Experimental workflow for MIC determination.

Detailed Experimental Protocol

This protocol outlines the broth microdilution method for determining the MIC of Compound 8 against M. smegmatis.

Materials and Reagents
  • Mycobacterium smegmatis (e.g., mc²155 strain)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase).[9]

  • Compound 8 (pre-weighed)

  • Rifampicin (as a positive control)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)[10]

  • Sterile 96-well microtiter plates (U-bottom or flat-bottom)

  • Sterile test tubes

  • Incubator (37°C)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Resazurin sodium salt solution (0.02% w/v in sterile water), filter-sterilized

Preparation of M. smegmatis Inoculum
  • From a fresh culture of M. smegmatis on Middlebrook 7H11 agar (B569324) (or similar), select 3-5 isolated colonies.

  • Inoculate the colonies into a tube containing 5 mL of Middlebrook 7H9 broth.

  • Incubate the culture at 37°C with shaking (around 150-200 rpm) until it reaches the exponential growth phase (typically 24-48 hours), corresponding to an optical density at 600 nm (OD₆₀₀) of 0.4-0.6.[9]

  • Adjust the turbidity of the bacterial suspension with fresh broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]

  • Dilute this adjusted suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 1 x 10⁶ CFU/mL. This will result in a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

Preparation of Compound 8 and Control Dilutions

Note: This protocol assumes Compound 8 is soluble in DMSO. If it is insoluble, an alternative solvent should be used, ensuring its final concentration in the assay is not inhibitory to M. smegmatis.[10]

  • Prepare a stock solution of Compound 8 in DMSO at a concentration 100 times the highest desired final concentration (e.g., for a top concentration of 128 µg/mL, prepare a 12.8 mg/mL stock solution).

  • Similarly, prepare a stock solution of Rifampicin in DMSO.

  • In a sterile 96-well plate, add 100 µL of Middlebrook 7H9 broth to wells in columns 2 through 11.

  • Prepare a working solution of Compound 8 by diluting the stock solution 1:50 in broth to get twice the highest desired concentration (e.g., 256 µg/mL).

  • Add 200 µL of this working solution to the wells in column 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

  • Repeat this process for the Rifampicin control in a separate set of rows.

  • Column 11 will serve as the growth control (no compound).

  • Column 12 will serve as the sterility control (no compound, no bacteria).

Inoculation and Incubation
  • Add 100 µL of the prepared M. smegmatis inoculum (from step 4.2.5) to each well in columns 1 through 11. This will bring the final volume in these wells to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

  • Do not add any inoculum to the sterility control wells in column 12.

  • Cover the plate with a lid or a plate sealer and incubate at 37°C for 48 to 72 hours.[1][9]

Determination of MIC

The MIC can be determined by visual inspection or by using a growth indicator like resazurin.

Method A: Visual Inspection The MIC is the lowest concentration of Compound 8 at which there is no visible turbidity (i.e., the first clear well).[3][11]

Method B: Resazurin Microtiter Assay (REMA) This method is more sensitive and provides a colorimetric readout.

  • After the incubation period, add 30 µL of the 0.02% resazurin solution to each well.

  • Re-incubate the plate at 37°C for an additional 6-24 hours.[9]

  • Observe the color change. Viable, respiring bacteria will reduce the blue resazurin to pink resorufin.

  • The MIC is defined as the lowest concentration of Compound 8 that prevents this color change (i.e., the well remains blue).[9]

Quality Control

  • Growth Control: The wells in column 11 (containing only broth and inoculum) should show distinct turbidity or a pink color after adding resazurin.

  • Sterility Control: The wells in column 12 (containing only broth) should remain clear and blue (if resazurin is added), indicating no contamination.

  • Solvent Control: A control containing the highest concentration of the solvent (e.g., DMSO) used in the assay should be included to ensure it does not inhibit bacterial growth.

  • Positive Control: The MIC of the reference drug (Rifampicin) should fall within the expected range for the M. smegmatis strain being used.

Disclaimer: This protocol is a general guideline. Researchers may need to optimize certain parameters, such as incubation time and inoculum density, based on the specific M. smegmatis strain and laboratory conditions.

References

Application Note & Protocol: Cell-Free Assays for Measuring Mycobacterial Ribosome Inhibition by Compound 8

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and application notes for measuring the inhibitory activity of Compound 8 against mycobacterial ribosomes using cell-free assays. The methods described herein cover the purification of active mycobacterial ribosomes and the subsequent use of an in vitro transcription-translation (IVTT) system to quantify inhibition.

Introduction

The ribosome is a critical target for antibacterial drug development. In Mycobacterium tuberculosis, the causative agent of tuberculosis, inhibition of protein synthesis is a proven strategy for bacterial killing. Cell-free assays provide a powerful tool to screen and characterize new inhibitors, like Compound 8, by directly measuring their effect on the translational machinery without the complexities of cellular uptake and efflux.

This application note details a workflow to assess the impact of Compound 8 on mycobacterial ribosome function. The process involves the isolation of functional 70S ribosomes from Mycobacterium smegmatis, a non-pathogenic surrogate for M. tuberculosis, followed by a coupled in vitro transcription-translation assay to measure protein synthesis.

Workflow Overview

The overall experimental workflow for assessing Compound 8's inhibitory activity is depicted below. It begins with the cultivation of Mycobacterium smegmatis, followed by cell lysis and the purification of 70S ribosomes through ultracentrifugation and sucrose (B13894) density gradient separation. The purified ribosomes are then used in a cell-free protein synthesis assay in the presence of varying concentrations of Compound 8.

Workflow for Measuring Mycobacterial Ribosome Inhibition cluster_purification Ribosome Purification cluster_assay Inhibition Assay culture M. smegmatis Culture lysis Cell Lysis (Sonication) culture->lysis clarification Clarification Centrifugation lysis->clarification ultracentrifugation1 Crude Ribosome Pelleting clarification->ultracentrifugation1 sucrose_gradient Sucrose Density Gradient Ultracentrifugation ultracentrifugation1->sucrose_gradient fractionation Fraction Collection (70S) sucrose_gradient->fractionation concentration Ribosome Concentration fractionation->concentration ivtt_setup Setup In Vitro Transcription-Translation Reaction concentration->ivtt_setup Purified 70S Ribosomes add_compound Add Compound 8 (Varying Concentrations) ivtt_setup->add_compound incubation Incubation add_compound->incubation detection Measure Reporter Protein Synthesis (e.g., Luciferase) incubation->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis

Figure 1: Experimental workflow for ribosome purification and inhibition assay.

Experimental Protocols

Purification of Mycobacterium smegmatis 70S Ribosomes

This protocol is adapted from established methods for isolating high-quality ribosomes from mycobacteria.[1][2]

Materials:

  • Mycobacterium smegmatis mc²155 culture

  • Lysis Buffer (20 mM HEPES-KOH pH 7.5, 100 mM NH₄Cl, 10.5 mM Mg(OAc)₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol)

  • Buffer A (Lysis buffer without lysozyme)

  • Buffer B (20 mM HEPES-KOH pH 7.5, 500 mM NH₄Cl, 10.5 mM Mg(OAc)₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol)

  • Sucrose solutions (10% and 40% w/v in Buffer A)

  • Ultracentrifuge and appropriate rotors

Protocol:

  • Cell Culture and Harvest:

    • Inoculate M. smegmatis in 2L of 7H9 broth supplemented with ADC and Tween 80.

    • Grow cultures at 37°C with shaking to late-log phase (OD₆₀₀ ≈ 1.2).

    • Harvest cells by centrifugation at 5,000 x g for 10 minutes at 4°C.[1]

  • Cell Lysis:

    • Wash the cell pellet with Buffer A and resuspend in Lysis Buffer.

    • Lyse the cells by sonication on ice. Use multiple short bursts to prevent overheating.[1]

    • Add DNase I to the lysate and incubate on ice for 30 minutes.

  • Crude Ribosome Isolation:

    • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to remove cell debris.

    • Pellet the crude ribosomes from the supernatant by ultracentrifugation at 150,000 x g for 4 hours at 4°C.

  • Sucrose Density Gradient Ultracentrifugation:

    • Gently wash the ribosomal pellet with Buffer A.

    • Resuspend the pellet in Buffer B and clarify by centrifugation at 15,000 x g for 10 minutes.

    • Prepare a 10-40% continuous sucrose gradient in ultracentrifuge tubes.

    • Layer the resuspended ribosomes onto the sucrose gradient.

    • Centrifuge at 100,000 x g for 16 hours at 4°C.

  • Fractionation and Concentration:

    • Fractionate the gradient and identify the 70S ribosome peak using a UV detector at 260 nm.

    • Pool the 70S fractions and pellet the ribosomes by ultracentrifugation at 150,000 x g for 12 hours.

    • Resuspend the purified 70S ribosomes in a suitable storage buffer, determine the concentration, and store at -80°C.

Cell-Free In Vitro Transcription-Translation (IVTT) Assay

This protocol utilizes a reconstituted cell-free system to measure the synthesis of a reporter protein (e.g., firefly luciferase) from a DNA template.[3][4]

Materials:

  • Purified M. smegmatis 70S ribosomes

  • Recombinant M. tuberculosis translation factors (IF1, IF2, IF3, EF-Tu, EF-Ts, EF-G, RF1, RF2, RF3)[3]

  • E. coli tRNA mixture

  • Amino acid mixture

  • Energy solution (ATP, GTP, creatine (B1669601) phosphate, creatine kinase)

  • T7 RNA Polymerase

  • DNA template (e.g., plasmid encoding firefly luciferase under a T7 promoter)

  • Compound 8 stock solution in a suitable solvent (e.g., DMSO)

  • Luciferase assay reagent

  • 384-well microplate

  • Luminometer

Protocol:

  • Reaction Setup:

    • Prepare a master mix containing all IVTT components except the DNA template and Compound 8.

    • Dispense the master mix into the wells of a 384-well plate.

    • Add varying concentrations of Compound 8 to the wells. Include a no-compound control (vehicle only) and a no-ribosome control.

    • Initiate the reaction by adding the DNA template.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal (no-ribosome control) from all readings.

    • Normalize the data to the no-compound control (100% activity).

    • Plot the percent inhibition against the logarithm of Compound 8 concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The inhibitory activity of Compound 8 and control antibiotics should be summarized in a table for clear comparison.

CompoundTarget RibosomeAssay TypeIC₅₀ (µM) [95% CI]Hill Slope
Compound 8 M. smegmatis 70SIVTT[Experimental Value][Value]
KanamycinM. smegmatis 70SIVTT[Example Value][Value]
ClarithromycinM. smegmatis 70SIVTT[Example Value][Value]
KKL-35M. tuberculosis 70Strans-translation0.9N/A

Note: Example values for control compounds should be determined experimentally under the same conditions as Compound 8. The value for KKL-35 is from a different assay type and is provided for reference.[5]

Mechanism of Action Pathway

To further investigate the mechanism of action, Compound 8 could be explored for its ability to interfere with specific steps of the translation cycle. The following diagram illustrates the key stages of bacterial translation that could be potential targets for inhibitors.

Bacterial Translation Cycle cluster_initiation Initiation cluster_elongation Elongation cluster_termination Termination 30S Subunit 30S Subunit 30S Initiation Complex 30S Initiation Complex 30S Subunit->30S Initiation Complex mRNA, fMet-tRNA, IFs 70S Initiation Complex 70S Initiation Complex 30S Initiation Complex->70S Initiation Complex 50S Subunit, GTP hydrolysis Peptide Bond Formation Peptide Bond Formation 70S Initiation Complex->Peptide Bond Formation aa-tRNA, EF-Tu, GTP Translocation Translocation Peptide Bond Formation->Translocation EF-G, GTP Translocation->Peptide Bond Formation Cycle Termination Termination Translocation->Termination Stop Codon Ribosome Recycling Ribosome Recycling Termination->Ribosome Recycling RFs, RRF, EF-G Ribosome Recycling->30S Subunit

Figure 2: Key stages of the bacterial translation cycle.

Conclusion

The described cell-free assays provide a robust and reproducible method to quantify the inhibitory effect of Compound 8 on mycobacterial ribosomes. By directly measuring the inhibition of protein synthesis in a purified system, these protocols allow for the precise determination of the compound's potency (IC₅₀) and can be adapted for more detailed mechanistic studies. This approach is invaluable for the early-stage evaluation and development of novel antitubercular agents targeting the ribosome.

References

Evaluating the In Vivo Efficacy of Compound 8 Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Preclinical Assessment

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis.

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a leading cause of death from an infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of novel therapeutics. Compound 8 is a promising novel synthetic molecule belonging to the 8-quinolinol class of compounds. Preliminary in vitro studies suggest that Compound 8 exerts its antimycobacterial effect by chelating intracellular copper, leading to copper-induced toxicity and the generation of reactive oxygen species within the Mtb bacillus[1]. This application note provides detailed protocols for evaluating the in vivo efficacy of Compound 8 using established murine models of tuberculosis.

Preclinical In Vivo Models for Tuberculosis

A variety of animal models are utilized to study TB pathogenesis and evaluate the efficacy of new drugs, each with distinct advantages.[2][3][4]

  • Mouse Models: Mice are the most common model due to their cost-effectiveness, ease of handling, and the availability of a vast array of immunological reagents and genetically modified strains.[4][5] While standard inbred strains like C57BL/6 and BALB/c do not typically form the necrotic granulomas seen in human TB, they are valuable for assessing a compound's ability to reduce bacterial load.[5] The C3HeB/FeJ mouse strain is a notable exception, as it develops caseous necrotic granulomas more akin to human pathology.[5]

  • Guinea Pig Models: Guinea pigs are highly susceptible to Mtb and develop a disease that closely mimics human tuberculosis, including the formation of well-defined granulomas with central necrosis.[6][7][8][9][10] This makes them an excellent model for studying immunopathology and the efficacy of both drugs and vaccines.[6][7]

  • Rabbit Models: Rabbits can effectively model different phases of human TB, including active disease, latent infection, and reactivation.[11][12][13] A key feature of the rabbit model is the formation of cavitary lesions in the lungs, which are a hallmark of advanced human TB.[14][15]

This document will focus on protocols for the widely used murine model to provide a foundational framework for in vivo efficacy testing of Compound 8.

Experimental Workflow for Murine Model

The following diagram outlines the general experimental workflow for assessing the efficacy of Compound 8 in a mouse model of chronic tuberculosis.

experimental_workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_evaluation Phase 3: Efficacy Evaluation A Acclimatization of Mice (e.g., BALB/c, 7-10 days) B Low-Dose Aerosol Infection (M. tuberculosis H37Rv) A->B Infection C Incubation Period (4 weeks for chronic model) B->C Disease Progression D Initiation of Treatment (Day 28 post-infection) C->D Randomization E Daily Dosing Regimen (e.g., Oral Gavage) D->E Treatment Period F Endpoint Sacrifice (e.g., 4 weeks post-treatment) E->F Conclusion of Dosing G Organ Harvest (Lungs and Spleen) F->G Necropsy H Bacterial Load Enumeration (CFU Assay) G->H Primary Endpoint I Histopathological Analysis G->I Secondary Endpoint

Caption: Workflow for in vivo efficacy testing of Compound 8.

Detailed Experimental Protocols

Murine Model of Chronic Tuberculosis Infection

This protocol describes the establishment of a chronic Mtb infection in mice, which is a standard model for evaluating the bactericidal activity of novel drug candidates.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv strain

  • Aerosol infection chamber (e.g., Glas-Col)

  • Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • Middlebrook 7H11 agar (B569324) supplemented with 10% OADC

  • Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80

Procedure:

  • Bacterial Culture Preparation:

    • Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD600 of 0.6-0.8).

    • Wash the bacterial cells twice with PBS containing 0.05% Tween 80.

    • Resuspend the pellet in PBS and sonicate briefly to create a single-cell suspension.

    • Adjust the bacterial suspension to a concentration that will deliver approximately 100-200 bacilli to the lungs of each mouse during aerosol infection. This needs to be calibrated for the specific aerosol chamber being used.

  • Aerosol Infection:

    • Place mice in the aerosol exposure chamber.

    • Infect mice with a low dose of Mtb H37Rv. The goal is to implant 100-200 CFU in the lungs of each animal.

    • One day post-infection, sacrifice a small cohort of mice (n=3) to confirm the initial bacterial deposition in the lungs by plating lung homogenates on 7H11 agar.

  • Establishment of Chronic Infection:

    • House the infected mice under appropriate biosafety level 3 (BSL-3) conditions.

    • Allow the infection to establish for 4 weeks. At this point, the bacterial load in the lungs will have reached a stable plateau, and the adaptive immune response will be fully developed.[3]

Administration of Compound 8

Materials:

  • Compound 8

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose in water)

  • Oral gavage needles

  • Standard anti-TB drugs for positive control groups (e.g., isoniazid, rifampicin)

Procedure:

  • Group Allocation:

    • At 4 weeks post-infection, randomly allocate mice into treatment and control groups (n=8-10 mice per group).

    • Example groups:

      • Group 1: Vehicle control (oral gavage daily)

      • Group 2: Compound 8 (e.g., 25 mg/kg, oral gavage daily)

      • Group 3: Compound 8 (e.g., 50 mg/kg, oral gavage daily)

      • Group 4: Isoniazid (INH) (e.g., 25 mg/kg, oral gavage daily) - Positive Control

  • Drug Preparation and Administration:

    • Prepare fresh formulations of Compound 8 and control drugs daily.

    • Administer the designated treatment to each mouse via oral gavage once daily, 5 days a week, for the duration of the study (e.g., 4 weeks).

    • Monitor the body weight of the mice twice weekly as an indicator of general health and drug toxicity. Significant weight loss can be an early marker of adverse effects.[16]

Assessment of Efficacy

The primary endpoint for efficacy is the reduction in bacterial burden in the lungs and spleen.

Materials:

  • Sterile dissection tools

  • Tissue homogenizer

  • Sterile PBS with 0.05% Tween 80

  • Middlebrook 7H11 agar plates

  • Incubator at 37°C

Procedure:

  • Organ Harvest:

    • At the end of the treatment period (e.g., 4 weeks), euthanize the mice by an approved method.

    • Aseptically remove the lungs and spleen from each mouse.

  • Tissue Homogenization:

    • Place each organ in a separate tube containing a known volume of sterile PBS with 0.05% Tween 80.

    • Homogenize the tissues until no visible clumps remain.

  • Colony Forming Unit (CFU) Enumeration:

    • Prepare 10-fold serial dilutions of the tissue homogenates in PBS with 0.05% Tween 80.

    • Plate 100 µL of appropriate dilutions onto 7H11 agar plates in triplicate.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies on the plates and calculate the CFU per organ. Data are typically presented as log10 CFU.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.

Table 1: Bacterial Load in Lungs and Spleen After 4 Weeks of Treatment

Treatment GroupDose (mg/kg)Mean Log10 CFU/Lung (± SD)Change from Vehicle (Δ Log10 CFU)Mean Log10 CFU/Spleen (± SD)Change from Vehicle (Δ Log10 CFU)
Vehicle Control-6.52 (± 0.21)-4.89 (± 0.35)-
Compound 8255.48 (± 0.33)-1.043.91 (± 0.41)-0.98
Compound 8504.91 (± 0.28)-1.613.25 (± 0.38)-1.64
Isoniazid254.15 (± 0.30)-2.372.98 (± 0.29)-1.91

SD: Standard Deviation

Table 2: Change in Body Weight During Treatment

Treatment GroupDose (mg/kg)Initial Mean Body Weight (g ± SD)Final Mean Body Weight (g ± SD)Percent Change (%)
Vehicle Control-22.1 (± 1.2)20.9 (± 1.5)-5.4
Compound 82522.3 (± 1.1)22.0 (± 1.3)-1.3
Compound 85022.0 (± 1.4)21.5 (± 1.6)-2.3
Isoniazid2522.4 (± 1.3)23.1 (± 1.2)+3.1

Signaling Pathway Visualization

While Compound 8's putative mechanism involves direct chemical interactions rather than a classical signaling pathway, its downstream effects can be conceptualized as a logical pathway leading to bacterial cell death.

mechanism_of_action cluster_compound Compound 8 Action cluster_intracellular Intracellular Events in M. tuberculosis cluster_damage Cellular Damage C8 Compound 8 (8-Quinolinol Derivative) Chelation Chelation C8->Chelation Enters Cell Cu Intracellular Copper (Cu+) Cu->Chelation Complex Compound 8-Copper Complex Chelation->Complex ROS Reactive Oxygen Species (ROS) Generation Complex->ROS Catalyzes Lipid Lipid Peroxidation ROS->Lipid DNA DNA Damage ROS->DNA Protein Protein Oxidation ROS->Protein Death Bacterial Cell Death Lipid->Death DNA->Death Protein->Death

Caption: Putative mechanism of action for Compound 8 in Mtb.

Conclusion

The protocols outlined in this application note provide a robust framework for the in vivo evaluation of Compound 8's efficacy against Mycobacterium tuberculosis. The murine model of chronic infection is a well-established and reliable method for obtaining crucial preclinical data on bacterial clearance. Consistent and clear data presentation, as demonstrated in the example tables, is essential for interpreting results and making informed decisions for further drug development. The successful reduction of bacterial burden in the lungs and spleen by Compound 8 in this model would provide strong evidence to advance the compound into more complex preclinical models and further toxicological studies.

References

Troubleshooting & Optimization

LYS228 Susceptibility in E. coli: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of decreased susceptibility to LYS228 in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for LYS228 in E. coli?

LYS228 is a monobactam antibiotic that primarily targets and binds to Penicillin Binding Protein 3 (PBP3), an essential enzyme for bacterial cell wall synthesis.[1][2][3] This interaction inhibits the protein's transpeptidase activity, which is crucial for the cross-linking of peptidoglycan layers during cell division. The inhibition of PBP3 leads to the formation of filamentous cells as cell division is blocked, ultimately resulting in cell death.[4][2]

Q2: What are the known genetic mutations in E. coli that lead to decreased susceptibility to LYS228?

Decreased susceptibility to LYS228 in E. coli is primarily associated with mutations in the following genes:

  • ftsI : This gene encodes PBP3, the direct target of LYS228. Mutations in ftsI can alter the structure of PBP3, reducing the binding affinity of LYS228.[4][1][2]

  • baeS and baeR : These genes encode a two-component signal transduction system that responds to envelope stress.[5] Mutations in baeS (the sensor kinase) or baeR (the response regulator) can lead to the upregulation of efflux pumps.[4][1][2][5]

  • acrD : This gene encodes a component of the AcrAD-TolC efflux pump system.[4][1][2] Overexpression of this pump can actively remove LYS228 from the cell.

  • envZ : This gene encodes a sensor kinase involved in another two-component system (EnvZ/OmpR) that regulates the expression of outer membrane porins.

  • sucB : This gene is involved in the Krebs cycle. The precise mechanism linking its mutation to decreased LYS228 susceptibility is still under investigation.

  • rfaI : This gene is involved in the biosynthesis of the lipopolysaccharide (LPS) core. Alterations in the LPS structure may affect outer membrane permeability.[4][1][2]

Q3: How significant is the decrease in LYS228 susceptibility observed with these mutations?

The impact on the Minimum Inhibitory Concentration (MIC) varies depending on the mutation. Serial passage experiments, where E. coli is repeatedly exposed to sub-lethal concentrations of LYS228, have resulted in a 256-fold increase in the MIC (from 0.125 µg/mL to 32 µg/mL) after 20 passages.[4][1][2][3] Specific mutations in ftsI have been shown to cause a 4- to 8-fold decrease in susceptibility, while mutations in baeR can lead to an approximately 8-fold decrease.[5]

Troubleshooting Experimental Results

Issue 1: Unexpectedly high LYS228 MIC values for susceptible E. coli strains.

  • Possible Cause 1: Spontaneous Mutations. Even in a susceptible population, there is a low frequency of spontaneous mutants that may exhibit decreased susceptibility.

    • Troubleshooting Step: Plate a high-density culture on agar (B569324) containing 4x and 8x the expected MIC of LYS228 to determine the frequency of spontaneous resistant mutants. Frequencies as low as <2.5 x 10⁻⁹ have been reported at 8x MIC.[1][2]

  • Possible Cause 2: Contamination. The culture may be contaminated with a different, less susceptible organism.

    • Troubleshooting Step: Streak the culture on selective and differential media to ensure purity. Perform 16S rRNA sequencing for confirmation.

Issue 2: Failure to replicate previously reported decreases in susceptibility after inducing mutations.

  • Possible Cause 1: Incorrect Mutation. The specific mutation introduced may not be one that confers significant resistance.

    • Troubleshooting Step: Verify the introduced mutation through sequencing. Compare the observed MIC shift with published data for that specific mutation. For example, an A413V substitution in ftsI is expected to confer a 4-fold decrease in susceptibility to LYS228.[5]

  • Possible Cause 2: Experimental Conditions. Variations in media, incubation time, or inoculum density can affect MIC results.

    • Troubleshooting Step: Standardize the MIC determination protocol according to CLSI guidelines. Ensure consistent experimental conditions across all replicates.

Quantitative Data Summary

The following tables summarize key quantitative data related to LYS228 susceptibility in E. coli.

Table 1: LYS228 Binding Kinetics to E. coli PBP3

ParameterLYS228Aztreonam
k₂/Kd (s⁻¹M⁻¹) 367,504409,229

Data from stopped-flow fluorimetry experiments.[1][6][3]

Table 2: Frequency of Spontaneous LYS228-Resistant Mutants in Enterobacteriaceae

LYS228 ConcentrationFrequency of Resistant Mutants
8x MIC <2.5 x 10⁻⁹
4x MIC 1.8 x 10⁻⁷ to 4.2 x 10⁻⁹

Data from single-step mutant selection experiments.[4][1][2]

Table 3: MIC Changes in E. coli ATCC 25922 After Serial Passage with LYS228

Passage NumberLYS228 MIC (µg/mL)Fold Change from Initial MIC
0 0.1251x
20 32256x

Data from serial passage experiments.[4][1][2][3]

Key Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, LYS228 stock solution, E. coli culture.

  • Procedure:

    • Prepare a serial two-fold dilution of LYS228 in MHB in the wells of a 96-well plate.

    • Adjust the turbidity of an overnight E. coli culture to a 0.5 McFarland standard.

    • Dilute the bacterial suspension and add to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (no LYS228) and a sterility control well (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of LYS228 at which there is no visible bacterial growth.

2. Spontaneous Mutant Selection

This protocol is used to determine the frequency at which spontaneous mutations conferring resistance to an antibiotic arise.

  • Materials: Mueller-Hinton agar (MHA) plates, LYS228, E. coli culture.

  • Procedure:

    • Grow an E. coli culture to a high density (e.g., 10¹⁰ CFU/mL).

    • Plate serial dilutions of the culture on MHA plates without antibiotic to determine the total viable count.

    • Plate a known volume of the high-density culture onto MHA plates containing LYS228 at concentrations of 4x and 8x the MIC.

    • Incubate the plates at 37°C for 24-48 hours.

    • Count the number of colonies on both the antibiotic-containing and antibiotic-free plates.

    • Calculate the mutation frequency by dividing the number of resistant colonies by the total number of viable cells plated.

Visualizing Resistance Mechanisms

The following diagrams illustrate the key pathways and experimental workflows related to decreased LYS228 susceptibility in E. coli.

LYS228_Mechanism_of_Action cluster_cell E. coli Cell cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm LYS228_ext LYS228 (extracellular) LYS228_peri LYS228 LYS228_ext->LYS228_peri Entry via porins PBP3 PBP3 (ftsI) LYS228_peri->PBP3 Binding Peptidoglycan Peptidoglycan Cross-linking PBP3->Peptidoglycan Inhibition Filamentation Cell Filamentation PBP3->Filamentation Leads to Cell_Division Normal Cell Division Peptidoglycan->Cell_Division

Caption: Mechanism of action of LYS228 in E. coli.

LYS228_Resistance_Mechanisms cluster_mechanisms Mechanisms of Decreased Susceptibility cluster_genes Associated Gene Mutations LYS228 LYS228 Target_Mod Target Modification LYS228->Target_Mod Reduced binding Efflux_Up Efflux Pump Upregulation LYS228->Efflux_Up Increased expulsion Permeability Altered Permeability LYS228->Permeability Reduced entry ftsI ftsI mutation Target_Mod->ftsI baeSR baeS/baeR mutations Efflux_Up->baeSR acrD acrD overexpression Efflux_Up->acrD rfaI rfaI mutation Permeability->rfaI Serial_Passage_Workflow Start Start with Susceptible Strain (e.g., ATCC 25922) Passage Culture in sub-MIC LYS228 Start->Passage MIC_Test Determine MIC of surviving population Passage->MIC_Test 24h incubation MIC_Test->Passage Repeat 20x Resistant Isolate Resistant Mutants MIC_Test->Resistant After 20 passages WGS Whole Genome Sequencing Resistant->WGS End Identify Mutations (e.g., ftsI, baeR) WGS->End

References

Overcoming LYS228 resistance in clinical isolates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LYS228. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding resistance mechanisms related to LYS228 in clinical isolates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for LYS228?

A1: LYS228 is a monobactam antibiotic that primarily targets and inhibits Penicillin-Binding Protein 3 (PBP3) in Gram-negative bacteria.[1][2][3] This inhibition disrupts the synthesis of the bacterial cell wall, specifically interfering with septal peptidoglycan synthesis, which leads to cell filamentation and ultimately blocks cell division.[1][2][3]

Q2: Which organisms is LYS228 active against?

A2: LYS228 demonstrates potent activity against Enterobacteriaceae, including multidrug-resistant strains that produce extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and metallo-β-lactamases (MBLs).[2][4][5][6][7]

Q3: Is LYS228 stable to β-lactamases?

A3: Yes, LYS228 is stable to most serine β-lactamases (SBLs) and metallo-β-lactamases (MBLs).[1][2][6][7] This stability allows it to be effective against many carbapenem-resistant Enterobacteriaceae (CRE).[7] However, some β-lactamases, such as VEB and PER types, may reduce susceptibility to LYS228 when expressed at high levels.[2][3]

Q4: What are the known mechanisms of resistance to LYS228?

A4: Resistance to LYS228 in clinical isolates is not typically mediated by β-lactamase activity. The primary mechanisms observed are:

  • Target modification: Mutations in the ftsI gene, which encodes the PBP3 target, can reduce the binding affinity of LYS228.[1][2][8] A specific YRIN insertion in PBP3 has been associated with reduced susceptibility.[4]

  • Efflux pump upregulation: Mutations in regulatory genes such as ramR, cpxA, and baeS can lead to the overexpression of efflux pumps like AcrD and MdtABC, which can extrude LYS228 from the bacterial cell.[1][2][3][8]

  • Other genetic mutations: Serial passage experiments have identified mutations in other genes, including baeR, envZ, sucB, and rfaI, that contribute to decreased susceptibility.[1][2][8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with LYS228.

Issue Possible Cause Troubleshooting Steps
Higher than expected MIC values for LYS228 against clinical isolates. 1. Target modification (PBP3).2. Upregulation of efflux pumps.3. Presence of specific, less common β-lactamases (e.g., VEB, PER).1. Sequence the ftsI gene to check for mutations, particularly insertions or deletions.2. Perform a broth microdilution assay with an efflux pump inhibitor (EPI) like PAβN to see if the MIC is reduced.3. Use qRT-PCR to quantify the expression of known efflux pump genes (acrD, mdtA).4. Screen for the presence of β-lactamase genes known to affect LYS228 stability.
Spontaneous LYS228-resistant mutants appearing during in vitro experiments. Spontaneous mutations in target or regulatory genes.1. Determine the frequency of spontaneous mutations by plating a high-density culture on agar (B569324) containing 4x and 8x the MIC of LYS228.2. Isolate resistant colonies and perform whole-genome sequencing to identify mutations in genes such as ftsI, ramR, cpxA, and baeS.[1][2][8]
Variability in LYS228 susceptibility testing results. Inoculum effect, or variations in broth media or incubation conditions.1. Strictly adhere to CLSI guidelines for broth microdilution susceptibility testing.[9]2. Ensure a standardized and consistent inoculum preparation.3. Use fresh, quality-controlled media for all assays.

Quantitative Data Summary

The following tables summarize key quantitative data related to LYS228 activity and resistance.

Table 1: LYS228 MIC Values Against Enterobacteriaceae

Organism Group Number of Isolates MIC50 (µg/mL) MIC90 (µg/mL) MIC Range (µg/mL)
All Enterobacteriaceae2710.251≤0.06 - 64
ESBL-expressing37-1-
Carbapenem-resistant77-4-

Data sourced from multiple studies.[4][10][11]

Table 2: Impact of Serial Passage on LYS228 MIC in E. coli ATCC 25922

Number of Passages Fold Change in MIC Initial MIC (µg/mL) Final MIC (µg/mL) Associated Mutations
202560.12532ftsI, baeR, acrD, envZ, sucB, rfaI

Data from a study on in vitro resistance development.[1][2][8]

Experimental Protocols

1. Broth Microdilution for LYS228 Susceptibility Testing

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]

  • Materials:

    • LYS228 powder

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well microtiter plates

    • Bacterial culture in the logarithmic growth phase

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of LYS228 in a suitable solvent and dilute it in CAMHB to create a 2x working solution.

    • Perform serial two-fold dilutions of the 2x LYS228 working solution in the wells of the microtiter plate.

    • Adjust the bacterial culture to a 0.5 McFarland standard and dilute to a final concentration of 5 x 105 CFU/mL in CAMHB.

    • Inoculate each well with the bacterial suspension.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35°C for 16-20 hours.

    • The MIC is the lowest concentration of LYS228 that completely inhibits visible growth.

2. Whole-Genome Sequencing to Identify Resistance Mutations

  • Materials:

    • LYS228-susceptible (parental) and LYS228-resistant (mutant) bacterial isolates

    • DNA extraction kit

    • Next-generation sequencing (NGS) platform

    • Bioinformatics software for sequence alignment and variant calling

  • Procedure:

    • Culture the parental and resistant isolates overnight.

    • Extract high-quality genomic DNA from each isolate.

    • Prepare sequencing libraries from the extracted DNA according to the NGS platform's protocol.

    • Sequence the genomes to a sufficient depth of coverage.

    • Align the sequencing reads of the resistant isolate to the parental or a reference genome.

    • Perform variant calling to identify single nucleotide polymorphisms (SNPs), insertions, and deletions in the resistant isolate.

    • Annotate the identified mutations to determine the affected genes (e.g., ftsI, ramR, cpxA, baeS).

Visualizations

LYS228_Resistance_Mechanisms cluster_0 Bacterial Cell cluster_1 Periplasm cluster_2 Cytoplasm cluster_3 Resistance Mechanisms LYS228_ext LYS228 (extracellular) LYS228_peri LYS228 LYS228_ext->LYS228_peri Entry PBP3 PBP3 (Target) Cell Wall Synthesis Cell Wall Synthesis PBP3->Cell Wall Synthesis LYS228_peri->PBP3 Inhibition Efflux Efflux Pump (e.g., AcrD) LYS228_peri->Efflux Substrate DNA Bacterial DNA ftsI_mutation ftsI Mutation DNA->ftsI_mutation regulator_mutation Regulator Mutation (ramR, cpxA, baeS) DNA->regulator_mutation Efflux->LYS228_ext Expulsion ftsI_mutation->PBP3 Alters Target regulator_mutation->Efflux Upregulates Troubleshooting_Workflow start High LYS228 MIC Observed check_target Sequence ftsI (PBP3 gene) start->check_target mutation_found Mutation in ftsI Detected check_target->mutation_found Yes no_mutation No ftsI Mutation check_target->no_mutation No check_efflux Test with Efflux Pump Inhibitor (EPI) no_mutation->check_efflux mic_reduced MIC Reduced with EPI check_efflux->mic_reduced Yes mic_not_reduced MIC Unchanged check_efflux->mic_not_reduced No quantify_expression qRT-PCR for efflux pump genes (acrD, mdtA) mic_reduced->quantify_expression investigate_other Investigate other mechanisms (e.g., WGS for novel mutations) mic_not_reduced->investigate_other expression_up Upregulation Confirmed quantify_expression->expression_up

References

Technical Support Center: LYS228 Preclinical Dosing Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LYS228 in preclinical animal models. The information is designed to assist in the effective design and execution of experiments to optimize LYS228 dosage.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for LYS228?

A1: LYS228 is a monobactam antibiotic that primarily targets penicillin-binding protein 3 (PBP3) in Gram-negative bacteria.[1][2][3][4] By binding to PBP3, LYS228 inhibits the final step of peptidoglycan synthesis, which is essential for maintaining the integrity of the bacterial cell wall. This inhibition leads to impaired cell division, resulting in the formation of elongated, filamentous cells and eventual cell lysis.[1][3][4]

Q2: What is the key pharmacokinetic/pharmacodynamic (PK/PD) index for LYS228 efficacy?

A2: The predominant PK/PD parameter associated with the antibacterial efficacy of LYS228 is the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[5][6][7][8] This indicates that the duration of exposure to the drug is more critical for its effectiveness than the peak concentration.

Q3: What are typical efficacious dose ranges for LYS228 in murine models?

A3: In neutropenic murine thigh infection models, the calculated static dose of LYS228, the dose required to prevent an increase in bacterial count over 24 hours, has been reported to range from 86 to 649 mg/kg/day, depending on the specific Enterobacteriaceae strain and its resistance mechanisms.[5][6] Efficacious doses have been shown to significantly reduce the bacterial burden in a dose-dependent manner.[5][6]

Q4: How does the presence of neutrophils affect LYS228 efficacy?

A4: Studies in the murine thigh infection model have indicated that neutrophils have a minimal impact on the antibacterial effect of LYS228.[5][6][7] The drug demonstrates efficacy in both neutropenic and immunocompetent models.

Q5: Can renal function affect LYS228 efficacy in animal models?

A5: Yes, altering renal function can impact the pharmacokinetics of LYS228 and consequently its efficacy. In preclinical models, pretreatment with uranyl nitrate, which induces transient renal impairment, has been shown to enhance the efficacy of LYS228.[9][10] This is likely due to a prolonged drug half-life, leading to an increased %fT>MIC.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in bacterial counts between animals in the same treatment group. Inconsistent bacterial inoculation; Improper drug administration; Individual animal variations in drug metabolism or immune response.Refine inoculation technique to ensure consistent bacterial load. Ensure accurate and consistent drug administration (e.g., volume, route). Increase the number of animals per group to improve statistical power.
LYS228 efficacy is lower than expected based on in vitro MIC values. Suboptimal PK/PD target attainment; Poor drug exposure at the site of infection; Emergence of in vivo resistance.Perform a dose-fractionation study to confirm the optimal dosing frequency. Conduct pharmacokinetic studies in the animal model to determine if the %fT>MIC target is being met. Analyze post-treatment bacterial isolates for any increase in MIC.
Unexpected toxicity or adverse events in animals. Dose is too high; Rapid intravenous infusion; Formulation issues.Conduct a dose-ranging tolerability study to determine the maximum tolerated dose (MTD). Consider slower infusion rates or alternative administration routes (e.g., subcutaneous). Ensure the drug is properly solubilized and the formulation is appropriate for the chosen administration route.
Difficulty in establishing a consistent infection in the animal model. Bacterial strain is not virulent enough in the chosen model; Inoculum size is too low; Animal model is not appropriate for the pathogen.Use a strain with known virulence in the selected animal model. Perform a pilot study to determine the optimal inoculum size to establish a consistent infection. Consider alternative infection models that better mimic human disease for the pathogen of interest.

Experimental Protocols

Neutropenic Murine Thigh Infection Model

This model is commonly used to evaluate the in vivo efficacy of antibiotics against localized bacterial infections.

1. Animal Preparation:

  • Use specific-pathogen-free mice (e.g., Swiss Webster or C57BL/6), typically female, weighing 20-25g.
  • Induce neutropenia by administering cyclophosphamide (B585) intraperitoneally. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection. This renders the mice neutropenic for approximately 5 days.

2. Bacterial Inoculum Preparation:

  • Grow the desired Enterobacteriaceae strain to mid-logarithmic phase in an appropriate broth (e.g., Mueller-Hinton Broth).
  • Wash the bacterial cells with sterile saline and dilute to the desired concentration (e.g., 10^6 to 10^7 CFU/mL).

3. Infection:

  • Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.

4. Drug Administration:

  • Initiate LYS228 treatment at a specified time post-infection (e.g., 2 hours).
  • Administer the drug via the desired route (e.g., subcutaneous or intravenous) at various doses and dosing intervals as determined by the study design (e.g., dose-ranging or dose-fractionation).

5. Efficacy Endpoint:

  • At 24 hours post-treatment initiation, euthanize the mice.
  • Aseptically remove the thigh muscle, homogenize it in a known volume of sterile saline.
  • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU) per thigh.

6. Data Analysis:

  • Calculate the change in log10 CFU per thigh over the 24-hour treatment period compared to the initial bacterial load at the start of therapy.
  • Determine the static dose (the dose at which there is no net change in bacterial count) and the dose required for a 1-log or 2-log reduction in CFU.

Murine Ascending Pyelonephritis Model

This model is used to assess the efficacy of antibiotics in treating urinary tract infections.

1. Animal Preparation:

  • Use female mice (e.g., BALB/c), as they are more susceptible to ascending urinary tract infections.

2. Bacterial Inoculum Preparation:

  • Prepare the inoculum of a uropathogenic strain (e.g., Klebsiella pneumoniae) as described for the thigh infection model.

3. Infection:

  • Anesthetize the mice.
  • Introduce a specific volume (e.g., 50 µL) of the bacterial suspension directly into the bladder via a transurethral catheter.

4. Drug Administration:

  • Begin LYS228 treatment at a designated time after infection (e.g., 4 days post-infection to allow the infection to establish).[9]
  • Administer the drug at various doses, typically subcutaneously, every 12 hours for a specified duration (e.g., 3 days).[9]

5. Efficacy Endpoint:

  • At the end of the treatment period, euthanize the mice.
  • Aseptically collect urine, bladder, and kidneys.
  • Homogenize the bladder and kidneys in sterile saline.
  • Perform serial dilutions of the urine and tissue homogenates and plate on appropriate agar to determine the CFU per mL of urine or per gram of tissue.

6. Data Analysis:

  • Compare the bacterial loads in the urine, bladder, and kidneys of treated animals to those of a vehicle-treated control group.[9]

Data Presentation

Table 1: LYS228 In Vivo Efficacy in Neutropenic Murine Thigh Infection Model

Bacterial Strain Resistance Mechanism MIC (µg/mL) Static Dose (mg/kg/day) %fT>MIC for Stasis Reference
Enterobacteriaceae strainsESBLs, NDM-1, KPC, CMY-2, OXA-48Not specified86 - 64937 - 83[5]
K. pneumoniae UNT170-1KPC-2Not specified>1024Not specified[9]
K. pneumoniae UNT184-1NDM-1Not specified>1024Not specified[9]
K. pneumoniae UNT170-1 (with uranyl nitrate)KPC-2Not specified256Not specified[9]
K. pneumoniae UNT184-1 (with uranyl nitrate)NDM-1Not specified128Not specified[9]

Table 2: LYS228 Efficacy in Murine Ascending Pyelonephritis Model (K. pneumoniae UNT170-1)

Treatment Group Dose (mg/kg, q12h) Log10 CFU/g Kidney Log10 CFU/g Bladder Log10 CFU/mL Urine Reference
Vehicle-~8.5~7.0~7.5[9]
LYS22832~5.0~4.5~4.0[9]
LYS228128~3.0~2.5~2.0[9]

Visualizations

LYS228_Mechanism_of_Action cluster_bacteria Gram-Negative Bacterium LYS228 LYS228 PBP3 Penicillin-Binding Protein 3 (PBP3) LYS228->PBP3 Inhibits Peptidoglycan Peptidoglycan Synthesis PBP3->Peptidoglycan Catalyzes CellDivision Cell Division PBP3->CellDivision Required for Septum Formation CellWall Cell Wall Integrity Peptidoglycan->CellWall CellWall->CellDivision Filamentation Filamentation CellDivision->Filamentation leads to Lysis Cell Lysis Filamentation->Lysis results in experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Preparation (Neutropenia Induction) infection Infection (e.g., Thigh or Bladder) animal_prep->infection inoculum_prep Bacterial Inoculum Preparation inoculum_prep->infection treatment LYS228 Treatment (Dose-Ranging) infection->treatment euthanasia Euthanasia & Tissue Collection treatment->euthanasia bacterial_quant Bacterial Quantification (CFU Counts) euthanasia->bacterial_quant data_analysis Data Analysis (PK/PD Modeling) bacterial_quant->data_analysis logical_relationship dose LYS228 Dose pk Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) dose->pk drug_conc Free Drug Concentration in Plasma pk->drug_conc pk_pd_index %fT > MIC drug_conc->pk_pd_index mic Minimum Inhibitory Concentration (MIC) mic->pk_pd_index efficacy Antibacterial Efficacy (Bacterial Killing) pk_pd_index->efficacy

References

Improving solubility and stability of LYS228 for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the solubility and stability of LYS228 for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is LYS228 and what are its key physicochemical properties?

A1: LYS228 is a novel monobactam antibiotic. While experimental data on its physicochemical properties are limited in publicly available literature, we have compiled predicted values and other relevant information to guide your in vitro work.

Table 1: Physicochemical Properties of LYS228

PropertyValueSource
IUPAC Name 1-((((Z)-1-(2-aminothiazol-4-yl)-2-oxo-2-(((3S,4R)-2-oxo-4-((2-oxooxazolidin-3-yl)methyl)-1-sulfoazetidin-3-yl)amino)ethylidene)amino)oxy)cyclopropane-1-carboxylic acid--INVALID-LINK--
Molecular Weight 518.47 g/mol --INVALID-LINK--
Predicted pKa (Acidic) ~2.5 - 3.5 (carboxylic acid), ~4.5 - 5.5 (thiazole amine)Predicted
Predicted pKa (Basic) ~ -1.0 - 0.0 (sulfonic acid)Predicted
Predicted logP ~ -1.5 to -0.5Predicted
Formulations Available as free acid and sodium salt.--INVALID-LINK--

Note: Predicted values are estimations based on the chemical structure of LYS228 and should be used as a guide. Experimental determination is recommended for precise values.

Q2: I am observing precipitation of LYS228 in my aqueous assay buffer. What could be the cause and how can I resolve it?

A2: Precipitation of LYS228 in aqueous buffers is likely due to its limited solubility, which can be influenced by pH, buffer composition, and concentration. Based on its predicted pKa values, LYS228 possesses multiple ionizable groups, making its solubility highly pH-dependent. At a pH close to its isoelectric point, the molecule will have a net neutral charge, leading to minimal aqueous solubility.

To resolve this, consider the following:

  • pH Adjustment: The presence of a carboxylic acid and a sulfonic acid group suggests that LYS228 will be more soluble at a pH above its acidic pKa values. Try adjusting the pH of your buffer to a more alkaline range (e.g., pH 7.4 or higher) to deprotonate the carboxylic acid and increase solubility.

  • Use of Co-solvents: If pH adjustment is not compatible with your assay, consider using a small percentage of a water-miscible organic co-solvent. Start with low percentages (e.g., 1-5%) of dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) in your final assay buffer. Ensure the chosen co-solvent does not interfere with your experimental system.

  • Salt Form: If you are using the free acid form of LYS228, switching to the sodium salt form may improve its aqueous solubility.

Q3: My LYS228 stock solution seems to lose activity over time. What are the likely causes of instability and how can I mitigate them?

A3: LYS228 is a β-lactam antibiotic, and compounds of this class are susceptible to degradation, primarily through hydrolysis of the β-lactam ring. This degradation is influenced by several factors:

  • pH: The β-lactam ring is susceptible to both acid and base-catalyzed hydrolysis. For many β-lactams, maximum stability is observed in the slightly acidic to neutral pH range (pH 6.0-7.0).

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Buffer Components: Certain buffer components can catalyze degradation. For example, phosphate (B84403) buffers can sometimes accelerate the degradation of β-lactams compared to citrate (B86180) or acetate (B1210297) buffers.

To mitigate instability:

  • Prepare Fresh Solutions: Ideally, prepare LYS228 solutions fresh for each experiment.

  • Proper Storage: If storage is necessary, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • pH of Stock Solution: Prepare stock solutions in a buffer system that ensures optimal stability (e.g., slightly acidic pH if compatible with solubility).

  • Avoid Aggressive Solvents: While co-solvents can aid solubility, they can also impact stability. Use the lowest effective concentration of any co-solvent.

Troubleshooting Guides

Problem 1: Poor Solubility of LYS228 in Assay Buffer

This guide provides a systematic approach to addressing solubility issues with LYS228.

Caption: Troubleshooting workflow for LYS228 solubility issues.

Problem 2: LYS228 Instability in In Vitro Assays

This guide outlines steps to minimize the degradation of LYS228 during your experiments.

Caption: Troubleshooting workflow for LYS228 stability issues.

Experimental Protocols

Protocol 1: Preparation of LYS228 Stock Solution (10 mM)

This protocol provides a general guideline for preparing a stock solution of LYS228. Optimization may be required based on the specific salt form and desired final concentration.

Materials:

  • LYS228 (free acid or sodium salt)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh the required amount of LYS228 powder in a sterile microcentrifuge tube. For a 10 mM stock solution of LYS228 (MW: 518.47 g/mol ), this would be 5.18 mg for 1 mL.

  • Add a small volume of DMSO (e.g., 100 µL) to the tube to first dissolve the powder. Gently vortex to ensure complete dissolution.

  • Slowly add sterile, nuclease-free water to the desired final volume (1 mL for this example) while vortexing to prevent precipitation.

  • If the solution remains clear, it is ready for use or storage. If precipitation occurs, consider the troubleshooting steps outlined in the FAQs.

  • For storage, aliquot the stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: General In Vitro Assay Workflow with LYS228

This protocol outlines a general workflow for an in vitro assay, highlighting key considerations for working with LYS228.

Assay_Workflow Prep_Stock Prepare fresh 10 mM LYS228 stock solution in DMSO/water Prep_Working Prepare working solutions by serial dilution in assay buffer Prep_Stock->Prep_Working Assay_Setup Set up assay plates with cells/enzyme and controls Prep_Working->Assay_Setup Add_LYS228 Add LYS228 working solutions to appropriate wells Assay_Setup->Add_LYS228 Incubate Incubate at specified temperature and time Add_LYS228->Incubate Readout Perform assay readout (e.g., absorbance, fluorescence) Incubate->Readout Analyze Analyze data Readout->Analyze

Caption: General experimental workflow for in vitro assays using LYS228.

Factors Affecting LYS228 Stability

The following diagram illustrates the key factors that can influence the stability of LYS228 in solution.

Stability_Factors LYS228 LYS228 Stability pH pH pH->LYS228 Temperature Temperature Temperature->LYS228 Buffer Buffer Composition Buffer->LYS228 CoSolvent Co-solvents CoSolvent->LYS228 Light Light Exposure Light->LYS228

Caption: Key factors influencing the stability of LYS228 in solution.

Troubleshooting inconsistent results in LYS228 MIC testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals performing Minimum Inhibitory Concentration (MIC) testing with the novel monobactam antibiotic, LYS228.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of LYS228?

A1: LYS228 is a monobactam antibiotic that exerts its bactericidal activity by primarily targeting and inhibiting penicillin-binding protein 3 (PBP3) in Gram-negative bacteria. This inhibition disrupts the synthesis of the bacterial cell wall, leading to filamentation of the bacteria and ultimately cell death. While its main target is PBP3, weaker binding to PBP1a and PBP1b has also been observed.

Q2: What is the spectrum of activity for LYS228?

A2: LYS228 demonstrates potent in vitro activity against a wide range of Enterobacteriaceae, including multidrug-resistant (MDR) strains. It is notably stable against metallo-β-lactamases (MBLs) and most serine-β-lactamases (SBLs), including Klebsiella pneumoniae carbapenemases (KPCs), making it effective against many carbapenem-resistant Enterobacteriaceae (CRE).

Q3: Are there established CLSI or EUCAST quality control (QC) ranges for LYS228 MIC testing?

A3: As of late 2025, specific quality control (QC) MIC ranges for LYS228 with standard QC strains such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 have not been widely published in readily accessible CLSI M100 or EUCAST documents. It is crucial to consult the most current and official documentation from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for the latest information on QC ranges. Laboratories should establish internal QC ranges based on the manufacturer's recommendations and internal validation data until official ranges are published.

Q4: What are the known mechanisms of resistance to LYS228?

A4: Decreased susceptibility to LYS228 can arise from various mutations. In Klebsiella pneumoniae, mutations in the ramR and cpxA genes have been identified. In both E. coli and K. pneumoniae, mutations in the baeS gene can reduce susceptibility. Furthermore, serial passage experiments with E. coli have shown that mutations can accumulate in several genes, including ftsI (which encodes the target protein, PBP3), baeR, acrD, envZ, sucB, and rfaI. These mutations can lead to a significant increase in the MIC of LYS228.

Troubleshooting Inconsistent LYS228 MIC Results

Inconsistent MIC results can be a significant source of frustration in the laboratory. The following guide addresses common issues in a question-and-answer format to help you troubleshoot your LYS228 MIC assays.

Q5: My LYS228 MIC values are consistently higher than expected across all tested strains. What could be the cause?

A5: Consistently elevated MIC values often point to a systemic issue in the experimental setup. Consider the following possibilities:

  • Inoculum Density: An inoculum that is too dense is a common cause of falsely high MICs. Ensure you are accurately preparing your bacterial suspension to a 0.5 McFarland standard and performing the correct subsequent dilutions to achieve the target final inoculum concentration in the wells.

  • LYS228 Stock Solution: The integrity of your LYS228 stock solution is critical. If the compound has degraded due to improper storage (e.g., exposure to light, incorrect temperature) or has been dissolved in an inappropriate solvent, its effective concentration will be lower, leading to higher apparent MICs. Always prepare fresh stock solutions and store them as recommended by the manufacturer.

  • Incubation Time: While standard incubation times are 16-20 hours, exceeding this timeframe can sometimes allow for the emergence of resistant subpopulations or for the degradation of the antibiotic, resulting in higher MIC readings.

Q6: My LYS228 MIC values are consistently lower than expected. What should I investigate?

A6: Falsely low MICs can also compromise your results. Here are some potential causes:

  • Inoculum Density: Conversely to the issue above, an inoculum that is too low will be more easily inhibited by the antibiotic, leading to artificially low MIC values. Double-check your McFarland standard preparation and dilution steps.

  • Incubation Time: Insufficient incubation time (less than 16 hours) may not allow for visible growth of the bacteria, even in the absence of inhibition, leading to an incorrect determination of the MIC.

  • LYS228 Stock Concentration: An error in the initial weighing of the LYS228 powder or a calculation mistake during stock solution preparation could lead to a higher than intended stock concentration, resulting in lower MICs.

Q7: I am observing significant variability in my LYS228 MIC results between replicates of the same experiment. What are the likely sources of this inconsistency?

A7: Poor reproducibility between replicates is often due to technical errors in the procedure. Pay close attention to the following:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the bacterial inoculum or the antibiotic dilutions can lead to significant well-to-well variability. Ensure your pipettes are calibrated and use proper pipetting technique.

  • Inhomogeneous Inoculum: Failure to adequately vortex the bacterial suspension before dilution and inoculation can result in an uneven distribution of bacteria in the wells.

  • Well-to-Well Contamination: Splashing between wells during inoculation or handling of the microtiter plates can lead to cross-contamination and erratic growth patterns.

  • Edge Effects: The outer wells of a microtiter plate can be prone to evaporation, which can concentrate both the antibiotic and the media components, potentially affecting bacterial growth. If you suspect this is an issue, you can fill the outer wells with sterile water or avoid using them for experimental samples.

Q8: Could the composition of the Mueller-Hinton broth affect my LYS228 MIC results?

A8: Yes, the composition of the testing medium can influence MIC results for some antibiotics. For β-lactams, the concentration of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) is particularly important. While the effect on monobactams like LYS228 is not as pronounced as for some other antibiotic classes, it is still crucial to use cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by CLSI to ensure consistency and comparability of results. Lot-to-lot variability in media can also be a source of inconsistency, so it is important to perform quality control with standard strains for each new lot of media.

Data Presentation

Table 1: In Vitro Activity of LYS228 against Enterobacteriaceae

Organism Group (n)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
All Enterobacteriaceae (271)0.251≤0.06 - 64
ESBL-producing (37)0.121≤0.06 - 8
Carbapenem-resistant (77)0.54Not specified

Data compiled from publicly available research.[1]

Table 2: LYS228 MIC Distribution against a Collection of 271 Enterobacteriaceae Isolates

MIC (µg/mL)Number of Isolates (%)Cumulative %
≤0.0670 (25.8)25.8
0.1248 (17.7)43.5
0.2542 (15.5)59.0
0.541 (15.1)74.1
138 (14.0)88.1
226 (9.6)97.7
43 (1.1)98.8
81 (0.4)99.2
160 (0.0)99.2
321 (0.4)99.6
641 (0.4)100

Data adapted from publicly available research.[1]

Experimental Protocols

Broth Microdilution MIC Testing for LYS228 (Following CLSI Guidelines)

This protocol outlines the standard broth microdilution method for determining the MIC of LYS228 against rapidly growing aerobic Gram-negative bacteria.

  • Preparation of LYS228 Stock Solution:

    • Accurately weigh a sufficient amount of LYS228 powder.

    • Dissolve the powder in a recommended solvent (e.g., DMSO) to create a high-concentration stock solution. The exact concentration will depend on the desired final concentration range in the assay.

    • Store the stock solution at the recommended temperature (typically -20°C or colder) in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the LYS228 stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) directly in a 96-well microtiter plate.

    • The final volume in each well after adding the bacterial inoculum should be 100 µL.

    • Include a growth control well (CAMHB with no antibiotic) and a sterility control well (CAMHB only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Seal the plates or use a lid to prevent evaporation.

    • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, visually inspect the microtiter plates for bacterial growth. A button of growth at the bottom of the well or turbidity indicates bacterial growth.

    • The MIC is the lowest concentration of LYS228 that completely inhibits visible bacterial growth.

Mandatory Visualizations

LYS228_Mechanism_of_Action cluster_outside Bacterial Exterior cluster_cell Gram-Negative Bacterium LYS228 LYS228 Porins Porins LYS228->Porins enters via LYS228_periplasm LYS228 Porins->LYS228_periplasm transport to periplasm Periplasm Periplasm PBP3 PBP3 (Penicillin-Binding Protein 3) CellWall Peptidoglycan Synthesis PBP3->CellWall essential for Filamentation Filamentation PBP3->Filamentation CellDivision Cell Division CellWall->CellDivision required for CellDivision->Filamentation CellLysis Cell Lysis Filamentation->CellLysis LYS228_periplasm->PBP3 binds and inhibits

Caption: Mechanism of action of LYS228 in Gram-negative bacteria.

MIC_Troubleshooting_Workflow Start Inconsistent MIC Results CheckQC Are QC Strain MICs in Range? Start->CheckQC ReviewProtocol Review Experimental Protocol CheckQC->ReviewProtocol No InvestigateResistance Investigate Potential Resistance CheckQC->InvestigateResistance Yes CheckReagents Check Reagents & Media ReviewProtocol->CheckReagents End Consistent Results ReviewProtocol->End Issue Identified & Corrected CheckReagents->Start Re-run Assay CheckReagents->End Issue Identified & Corrected EndFail Consult Further InvestigateResistance->EndFail

Caption: A logical workflow for troubleshooting inconsistent MIC results.

References

Technical Support Center: Synthesis of the SS-228Y peri-Hydroxyquinone Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of the complex SS-228Y peri-hydroxyquinone structure.

Troubleshooting Guides

This section addresses specific issues that may arise during key synthetic steps.

Diels-Alder Reaction for Core Structure Formation

Question: My Diels-Alder reaction to form the core quinone structure is resulting in a mixture of regioisomers with low selectivity. How can I improve the regioselectivity?

Answer:

Low regioselectivity in the Diels-Alder reaction is a common challenge, influenced by electronic and steric factors of the diene and dienophile.[1][2][3] Here are several strategies to enhance the selectivity for the desired regioisomer:

  • Solvent and Temperature Optimization: The reaction conditions, including temperature, pressure, and solvent, can significantly impact regioselectivity.[1] Experiment with a range of solvents with varying polarities. Lowering the reaction temperature may favor the kinetically controlled product, which could be the desired isomer.

  • Lewis Acid Catalysis: The use of Lewis acid catalysts can alter the electronic properties of the dienophile, thereby influencing regiochemical control.[4] Common Lewis acids to consider include BF₃·OEt₂, TiCl₄, and SnCl₄. It is crucial to screen a variety of catalysts and optimize the stoichiometry.

  • Substituent Effects: The electronic nature of the substituents on both the diene and dienophile plays a critical role. Electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile are standard for normal electron-demand Diels-Alder reactions.[5] The regioselectivity is governed by the alignment of the largest HOMO coefficient on the diene with the largest LUMO coefficient on the dienophile.[1] Consider modifying substituents to enhance this electronic bias. Computational studies using density functional theory (DFT) can be employed to predict the regiochemical outcome and guide your synthetic strategy.[4]

  • Steric Hindrance: While electronic effects are often dominant, steric hindrance can also direct the regioselectivity. If one regioisomer is sterically more congested, the reaction may favor the formation of the less hindered product.

Question: The yield of my Diels-Alder adduct is consistently low, despite achieving good regioselectivity. What are the potential causes and solutions?

Answer:

Low yields can stem from several factors, including reactant instability, improper reaction conditions, or competing side reactions.

  • Diene Instability: Some highly substituted dienes can be unstable, particularly at elevated temperatures, leading to decomposition or dimerization. Ensure the purity of your diene before starting the reaction and consider in situ generation if it is particularly unstable.

  • Reaction Reversibility: The Diels-Alder reaction is reversible, and a low yield may indicate that the equilibrium favors the starting materials at the reaction temperature.[1] Attempting the reaction at a lower temperature for a longer duration might shift the equilibrium towards the product.

  • Oxidation of Hydroquinone (B1673460) Moieties: If your dienophile is a hydroquinone derivative, it may be susceptible to oxidation under the reaction conditions. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Aromatic Claisen Rearrangement for Side-Chain Installation

Question: The aromatic Claisen rearrangement of my allyl aryl ether precursor is not proceeding or is giving a complex mixture of products. How can I troubleshoot this?

Answer:

The Claisen rearrangement is a powerful C-C bond-forming reaction, but its success can be sensitive to substrate structure and reaction conditions.[6][7]

  • Insufficient Thermal Energy: The classic Claisen rearrangement often requires high temperatures (100–200 °C).[6][7] If the reaction is not proceeding, the temperature may be too low. Microwave-assisted heating can sometimes accelerate the reaction and improve yields.[6]

  • Substituent Effects on Regioselectivity: The electronic nature of substituents on the aromatic ring can influence the regioselectivity of the rearrangement. Electron-donating groups can direct the rearrangement to the para-position, while electron-withdrawing groups may favor the ortho-position.[6] If the ortho positions are blocked, the rearrangement will exclusively yield the para-substituted product after a subsequent Cope rearrangement.[7]

  • Competing Rearrangements: Depending on the substrate, other rearrangements may compete with the desired Claisen rearrangement, leading to a mixture of products.[7] Careful structural analysis of the byproducts can provide insight into these competing pathways.

  • Catalysis: While thermally driven, some variations of the Claisen rearrangement can be catalyzed. For instance, weak acids like propionic acid are used in the Johnson-Claisen rearrangement.[6] More recent methods have explored the use of other catalysts to perform the reaction under milder conditions.[8]

Oxidation and Stability of the peri-Hydroxyquinone

Question: My final peri-hydroxyquinone product is unstable and decomposes upon purification or storage. How can I improve its stability?

Answer:

Hydroxyquinones can be susceptible to oxidative degradation.[9][10]

  • Minimize Exposure to Oxidants: The oxidation can be catalyzed by air and light.[11][12] It is crucial to handle the purified compound under an inert atmosphere and protect it from light. Storage at low temperatures in a dark, inert environment is recommended.

  • Purification Method: Chromatographic purification on silica (B1680970) gel can sometimes lead to decomposition, especially for sensitive compounds. Consider alternative purification methods such as recrystallization or chromatography on a less acidic stationary phase like neutral alumina.

  • Immediate Use: Due to their potential instability, it is often best to use peri-hydroxyquinones in subsequent steps immediately after their synthesis and purification.[13]

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the synthesis of a complex peri-hydroxyquinone like SS-228Y?

A1: The most critical steps typically involve the construction of the polycyclic core and the stereoselective introduction of substituents. The Diels-Alder reaction is often pivotal for forming the quinone ring system with the correct regiochemistry.[4] Subsequent functionalization, potentially via reactions like the Claisen rearrangement, is also crucial for elaborating the complex side chains.[14] The final oxidation to the quinone is a delicate step due to the potential for over-oxidation or decomposition.[15]

Q2: How can I confirm the regiochemistry of the Diels-Alder product?

A2: The regiochemistry of the Diels-Alder adduct can be determined using various spectroscopic techniques. 2D NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for establishing the connectivity and spatial relationships between atoms in the molecule. X-ray crystallography provides unambiguous proof of the structure if suitable crystals can be obtained.

Q3: Are there general synthetic methods for preparing hydroxyquinones?

A3: Yes, several general methods exist. The Thiele-Winter acetoxylation of quinones is a widely applicable method that involves reaction with acetic anhydride (B1165640) and an acid catalyst, followed by hydrolysis and oxidation.[11][12] Another common approach is the oxidation of the corresponding hydroxyhydroquinones.[13][16] These precursors can sometimes be prepared by demethylation of more stable methoxy-substituted aromatic compounds.[12]

Q4: What are the safety precautions I should take when working with quinones and their precursors?

A4: Many quinones and their synthetic precursors can be toxic and are often skin and respiratory irritants. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each specific reagent before use.

Quantitative Data Summary

The following tables summarize how reaction conditions can influence the outcome of key synthetic steps, based on general principles.

Table 1: Influence of Substituents on Diels-Alder Regioselectivity

Diene Substituent (at C1)Dienophile SubstituentPredominant RegioisomerReference
Electron Donating Group (EDG)Electron Withdrawing Group (EWG)"ortho" or "meta" type, depending on EWG position[3][5]
Electron Withdrawing Group (EWG)Electron Donating Group (EDG)Inverse-electron-demand, different regioselectivity[1]

Table 2: Effect of Reaction Conditions on Aromatic Claisen Rearrangement

ParameterConditionExpected OutcomeReference
Temperature100-200 °CFavors rearrangement[6][7]
SolventPolar SolventsCan accelerate the reaction[6]
Substituent (meta)Electron Withdrawing GroupDirects rearrangement to ortho-position[6]
Substituent (meta)Electron Donating GroupDirects rearrangement to para-position[6]
Substituent (ortho)Any groupExclusively para-substituted product[6][7]

Experimental Protocols

Protocol 1: General Procedure for a Diels-Alder Reaction to form a Quinone Core
  • Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the substituted diene (1.0 eq.) in a suitable dry solvent (e.g., toluene, CH₂Cl₂, or xylenes).

  • Addition of Dienophile: Add the substituted juglone-based dienophile (1.2 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude adduct by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired regioisomer.

Protocol 2: General Procedure for an Aromatic Claisen Rearrangement
  • Reactant Preparation: Place the aryl allyl ether precursor (1.0 eq.) in a flask equipped with a reflux condenser under an inert atmosphere.

  • Solvent Addition: Add a high-boiling point solvent such as N,N-diethylaniline or o-dichlorobenzene.

  • Reaction: Heat the mixture to reflux (typically 180-220 °C) for the required time (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous acid (e.g., 1 M HCl) to remove the high-boiling solvent. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting alkylated phenol (B47542) by column chromatography.

Protocol 3: Oxidation of a Hydroquinone to a Quinone
  • Reactant Preparation: Dissolve the hydroquinone precursor (1.0 eq.) in a suitable solvent such as water, acetic acid, or a buffered solution.[13][16][17]

  • Oxidant Addition: Add an oxidizing agent. Common oxidants include potassium bromate/sulfuric acid, potassium dichromate/sulfuric acid, or simply bubbling air/oxygen through the solution, sometimes with a catalyst.[13][16][17]

  • Reaction: Stir the reaction at room temperature or with gentle heating. The reaction is often accompanied by a distinct color change.

  • Work-up: If the product precipitates, it can be collected by filtration.[13][16] Otherwise, an extractive work-up may be necessary.

  • Purification: The crude quinone can be purified by recrystallization or careful chromatography, keeping in mind its potential instability.

Visualizations

experimental_workflow start Substituted Diene & Dienophile da Diels-Alder Cycloaddition start->da adduct Polycyclic Adduct da->adduct rearrangement Aromatic Claisen Rearrangement adduct->rearrangement functionalized_core Functionalized Core Structure rearrangement->functionalized_core oxidation Oxidation functionalized_core->oxidation end SS-228Y peri-Hydroxyquinone oxidation->end

Caption: A generalized synthetic workflow for the SS-228Y structure.

troubleshooting_da start Low Regioselectivity in Diels-Alder? check_temp Optimize Temperature? start->check_temp check_solvent Screen Solvents? check_temp->check_solvent No success Improved Selectivity check_temp->success Yes check_lewis Use Lewis Acid Catalyst? check_solvent->check_lewis No check_solvent->success Yes modify_sub Modify Substituents? check_lewis->modify_sub No check_lewis->success Yes modify_sub->success Yes

Caption: Troubleshooting flowchart for Diels-Alder regioselectivity.

claisen_factors center Aromatic Claisen Rearrangement temp High Temperature (>150 °C) center->temp solvent Solvent Polarity center->solvent edg Electron Donating Groups (meta) center->edg ewg Electron Withdrawing Groups (meta) center->ewg ortho_sub Ortho-Substitution center->ortho_sub

Caption: Factors influencing the aromatic Claisen rearrangement.

References

Technical Support Center: Enhancing SS-228Y Production in Chainia Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the fermentation of Chainia for improved yields of the secondary metabolite SS-228Y. The information provided is based on established principles of Actinomycetes fermentation and secondary metabolite production.

Troubleshooting Guide

This guide addresses specific issues that may arise during your Chainia fermentation experiments, presented in a question-and-answer format.

Issue 1: Low or No Production of SS-228Y

Question: My Chainia culture is growing well (high biomass), but the yield of SS-228Y is consistently low or undetectable. What are the potential causes and how can I address this?

Answer: This common issue, where biomass production appears decoupled from secondary metabolite synthesis, can be attributed to several factors related to media composition and culture conditions.

  • Nutrient Repression: High concentrations of readily metabolizable carbon and nitrogen sources can support rapid growth but may repress the genes responsible for secondary metabolite production.

    • Solution: Experiment with different carbon and nitrogen sources. For instance, replace rapidly consumed sugars like glucose with slower-metabolized options such as starch or glycerol.[1] Similarly, evaluate complex nitrogen sources like soybean meal, peptone, or yeast extract.[1]

  • Phosphate (B84403) Levels: High phosphate concentrations can be another source of repression for secondary metabolite synthesis in some actinomycetes.

    • Solution: Titrate the concentration of phosphate in your medium to identify a level that supports adequate growth without inhibiting SS-228Y production.

  • Sub-optimal pH: The pH of the fermentation broth can significantly influence both nutrient uptake and the activity of biosynthetic enzymes. The optimal pH for growth may not be the optimal pH for production.

    • Solution: Monitor the pH profile of your fermentation. If a significant pH drop or rise is observed, consider using buffered media or implementing a pH control strategy. The optimal pH for most actinomycetes is between 6.0 and 8.0.[2]

  • Inappropriate Fermentation Time: Secondary metabolites are often produced during the stationary phase of growth. Harvesting too early or too late can result in low yields.

    • Solution: Perform a time-course study, sampling at regular intervals to determine the optimal fermentation duration for SS-228Y production.

Issue 2: Inconsistent SS-228Y Yields Between Batches

Question: I am observing significant variability in SS-228Y yield from one fermentation batch to another, even with seemingly identical conditions. What could be causing this inconsistency?

Answer: Batch-to-batch variability is often due to subtle inconsistencies in the experimental setup.

  • Inoculum Quality: The age, quantity, and physiological state of the inoculum can have a profound impact on the fermentation outcome.

    • Solution: Standardize your inoculum preparation protocol. Use a consistent spore suspension concentration or a specific amount of mycelial biomass from a seed culture of a defined age. An inoculum volume of 3-10% (v/v) is a common starting point.[2]

  • Aeration and Agitation: Inadequate oxygen supply can be a limiting factor for the growth of aerobic actinomycetes and the production of secondary metabolites.

    • Solution: Ensure consistent aeration and agitation rates across all fermentation runs. The optimal agitation speed is typically between 150 and 220 rpm in shake flasks.[3][4] The volume of the medium in the flask should not exceed 25-30% of the total flask volume to ensure adequate surface area for oxygen exchange.

  • Media Preparation: Clumping of media components or incomplete dissolution can lead to nutrient heterogeneity.

    • Solution: Ensure all media components are fully dissolved before sterilization.

Frequently Asked Questions (FAQs)

Q1: What are the most critical media components to optimize for improving SS-228Y yield?

A1: The carbon and nitrogen sources are paramount. The type and concentration of these nutrients directly influence whether the cellular metabolism is directed towards primary growth or secondary metabolite production. It is advisable to screen a variety of carbon and nitrogen sources.

Q2: How can I systematically optimize multiple fermentation parameters?

A2: A two-step approach is often effective. First, use a Plackett-Burman design to screen for the most influential factors from a larger set of variables.[5] Once the key factors are identified, employ Response Surface Methodology (RSM) to fine-tune their optimal concentrations and interactions.[5][6]

Q3: What is the ideal temperature for Chainia fermentation?

A3: The optimal temperature for most actinomycetes ranges from 25°C to 30°C.[6] It is crucial to determine the specific optimum for Chainia and SS-228Y production, as temperature can affect both growth rate and enzyme stability.

Q4: Should I be concerned about the light conditions during fermentation?

A4: While not always a primary factor, some studies suggest that darkness can be beneficial for secondary metabolite production in actinomycetes.[7] It is a parameter that can be easily controlled and tested.

Data on Fermentation Optimization in Actinomycetes

The following tables summarize quantitative data from studies on other actinomycetes, which can serve as a starting point for your experiments with Chainia.

Table 1: Examples of Media Composition for Actinomycete Fermentation

ComponentConcentration (g/L)OrganismReference
Soluble Starch10.0Streptomyces sp. YJ1[3]
Sucrose10.0Streptomyces sp. YJ1[3]
Soybean Meal20.0Streptomyces sp. YJ1[3]
K2HPO40.5Streptomyces sp. YJ1[3]
MgSO40.5Streptomyces sp. YJ1[3]
NaCl1.0Streptomyces sp. YJ1[3]
FeSO40.01Streptomyces sp. YJ1[3]
Apple Pomace15.0Saccharothrix yanglingensis[6]
Rapeseed Meal4.0Saccharothrix yanglingensis[6]
KH2PO40.1Saccharothrix yanglingensis[6]
MgSO4·7H2O0.6Saccharothrix yanglingensis[6]

Table 2: Optimized Fermentation Parameters for Actinomycetes

ParameterOptimal ValueOrganismReference
Initial pH7.0Saccharothrix yanglingensis[6]
Temperature25°CSaccharothrix yanglingensis[6]
Rotary Speed100 rpmSaccharothrix yanglingensis[6]
Inoculation Volume15.8%Saccharothrix yanglingensis[6]
Medium Volume90 mL in 250 mL flaskSaccharothrix yanglingensis[6]
Fermentation Time7 daysStreptomyces sp. YJ1[2]
Temperature28°CStreptomyces sp. YJ1[3][4]
Rotary Speed180 rpmStreptomyces sp. YJ1[3][4]
Inoculation Volume5%Streptomyces sp. YJ1[4]
Medium Volume75 mL in 250 mL flaskStreptomyces sp. YJ1[4]

Experimental Protocols

Protocol 1: Inoculum Preparation

  • Prepare a suitable agar (B569324) medium for Chainia sporulation.

  • Inoculate the agar plates with a stock culture of Chainia.

  • Incubate the plates at the optimal temperature (e.g., 28°C) until sufficient sporulation is observed.

  • Harvest the spores by gently scraping the agar surface in the presence of sterile water or a suitable buffer.

  • Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

  • Adjust the spore concentration to a standardized value using a hemocytometer.

  • Use this spore suspension to inoculate a seed culture medium.

  • Incubate the seed culture under optimal conditions (e.g., 28°C, 180 rpm) for a defined period (e.g., 48-72 hours) to obtain a vegetative mycelial inoculum.

Protocol 2: Shake Flask Fermentation

  • Prepare the production medium in baffled Erlenmeyer flasks. The volume of the medium should be 25-30% of the flask volume.

  • Sterilize the medium by autoclaving.

  • Inoculate the production medium with a standardized amount of the seed culture (e.g., 5-10% v/v).

  • Incubate the flasks on a rotary shaker at the desired temperature and agitation speed.

  • Withdraw samples at regular intervals to measure biomass, pH, substrate consumption, and SS-228Y concentration.

  • At the end of the fermentation, harvest the broth and separate the biomass from the supernatant by centrifugation or filtration.

  • Extract SS-228Y from the supernatant and/or biomass using an appropriate solvent and quantify using a suitable analytical method (e.g., HPLC).

Visualizations

secondary_metabolite_biosynthesis Primary_Metabolism Primary Metabolism (e.g., Glycolysis, TCA Cycle) Building_Blocks Precursor Molecules (Amino Acids, Acetyl-CoA, etc.) Primary_Metabolism->Building_Blocks supplies Biomass Biomass (Cell Growth) Primary_Metabolism->Biomass supports SS228Y_Biosynthesis SS-228Y Biosynthetic Pathway (Enzyme-catalyzed steps) Building_Blocks->SS228Y_Biosynthesis are substrates for SS228Y SS-228Y SS228Y_Biosynthesis->SS228Y produces

Caption: General pathway of secondary metabolite biosynthesis.

fermentation_workflow Inoculum_Prep Inoculum Preparation (Spore/Mycelial Culture) Seed_Culture Seed Culture Inoculum_Prep->Seed_Culture Production_Fermentation Production Fermentation Seed_Culture->Production_Fermentation Harvest Harvest (Centrifugation/Filtration) Production_Fermentation->Harvest Extraction Extraction of SS-228Y Harvest->Extraction Analysis Analysis (e.g., HPLC) Extraction->Analysis

Caption: A typical workflow for fermentation experiments.

troubleshooting_flow Start Low SS-228Y Yield Check_Growth Is Biomass Production Normal? Start->Check_Growth Optimize_Media Optimize Media: - Carbon/Nitrogen Sources - Phosphate Levels Check_Growth->Optimize_Media Yes Optimize_Conditions Optimize Fermentation Conditions: - pH - Temperature - Aeration Check_Growth->Optimize_Conditions No Check_Time Perform Time-Course Study Optimize_Media->Check_Time Check_Inoculum Review Inoculum Preparation: - Age - Quantity - Viability Optimize_Conditions->Check_Inoculum

Caption: A logical flow for troubleshooting low SS-228Y yield.

References

Technical Support Center: Addressing Solubility Issues of SS-228 Y in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the antibiotic SS-228 Y.

SS-228 Y Properties Summary

SS-228 Y is an antibiotic with a peri-hydroxyquinone structure, appearing as a yellowish-brown powder. Its solubility characteristics are typical of many natural products, exhibiting poor solubility in aqueous solutions.

PropertyDescription
Molecular Formula C₁₉H₁₄O₆
Appearance Yellowish-brown powder[1]
Chemical Class Peri-hydroxyquinone[1]
Predicted Solubility Poorly soluble in water, soluble in organic solvents such as DMSO and ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing a stock solution of SS-228 Y?

A1: For preparing a concentrated stock solution, it is recommended to use a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its strong solubilizing power for a wide range of organic compounds. Ethanol can also be a suitable alternative.

Q2: I dissolved SS-228 Y in DMSO, but it precipitated when I diluted it into my aqueous buffer. What should I do?

A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a high concentration of an organic solvent is diluted into an aqueous buffer where its solubility is much lower.[2] The abrupt change in solvent polarity causes the compound to precipitate. Here are some troubleshooting steps:

  • Optimize the dilution method: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously to ensure rapid mixing.[2]

  • Reduce the final concentration: The final concentration of SS-228 Y in your aqueous medium may be too high. Try preparing a more dilute working solution.

  • Use a co-solvent: Incorporate a small percentage of a water-miscible organic solvent (e.g., 1-5% DMSO or ethanol) in your final aqueous buffer to increase the solubility of SS-228 Y.[3]

  • Adjust the pH: The solubility of compounds with ionizable groups, like the hydroxyl groups in the peri-hydroxyquinone structure of SS-228 Y, can be pH-dependent. Experiment with buffers of different pH values to find the optimal pH for solubility. For acidic compounds, increasing the pH generally increases solubility.[4]

Q3: How does temperature affect the solubility of SS-228 Y?

A3: For many organic compounds, solubility increases with temperature. If you are still facing solubility issues, gentle warming of the solution may help. However, it is crucial to ensure that SS-228 Y is stable at elevated temperatures and that the experimental conditions are compatible with your assay.

Q4: Can I dissolve SS-228 Y directly in an aqueous buffer like PBS?

A4: Direct dissolution of SS-228 Y in aqueous buffers is generally not recommended due to its poor water solubility. This can lead to the formation of a non-homogenous suspension and inaccurate concentration determination. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer.

Solubility Quick Reference

The following table provides hypothetical, yet plausible, solubility data for SS-228 Y in common laboratory solvents. This data should be used as a guideline, and it is recommended to determine the solubility for your specific experimental conditions.

SolventEstimated Solubility (at 25°C)
Water< 0.1 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.4)< 0.1 mg/mL
Dimethyl Sulfoxide (DMSO)≥ 20 mg/mL
Ethanol~5-10 mg/mL
Methanol~1-5 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Accurately weigh a precise amount of SS-228 Y powder.

  • Calculate the volume of the organic solvent (e.g., DMSO) required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of the solvent to the vial containing SS-228 Y.

  • Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the widely used shake-flask method to determine the equilibrium solubility of a compound.[5][6][7]

  • Add an excess amount of SS-228 Y powder to a known volume of the aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial. The excess solid should be clearly visible.

  • Place the vial on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining micro-particles.

  • Analyze the concentration of dissolved SS-228 Y in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

Protocol 3: Improving Aqueous Solubility using a Co-solvent
  • Prepare a high-concentration stock solution of SS-228 Y in a water-miscible organic solvent like DMSO (e.g., 20 mM).

  • Prepare your desired aqueous buffer.

  • Create a series of working solutions by adding the SS-228 Y stock solution to the aqueous buffer to achieve a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5% DMSO). Add the stock solution dropwise while vortexing.

  • Visually inspect each solution for any signs of precipitation.

  • Determine the highest concentration of SS-228 Y that remains in solution for each co-solvent percentage.

Visual Troubleshooting and Workflow

G start Start: SS-228 Y Solubility Issue direct_dissolution Attempting direct dissolution in aqueous buffer? start->direct_dissolution prep_stock Prepare concentrated stock in organic solvent (e.g., DMSO)? precipitation Precipitation upon dilution into aqueous buffer? prep_stock->precipitation direct_dissolution->prep_stock No recommend_stock Recommendation: Prepare a stock solution in an organic solvent first. direct_dissolution->recommend_stock Yes recommend_stock->prep_stock optimize_dilution Optimize Dilution: - Add stock dropwise to buffer - Vortex during addition precipitation->optimize_dilution Yes success Solubility Issue Resolved precipitation->success No lower_conc Lower final concentration of SS-228 Y optimize_dilution->lower_conc use_cosolvent Use a co-solvent (e.g., 1-5% DMSO in final buffer) lower_conc->use_cosolvent adjust_ph Adjust buffer pH use_cosolvent->adjust_ph check_stability Check for compound stability and degradation adjust_ph->check_stability check_stability->success If issue persists, consider advanced formulation strategies

Caption: Troubleshooting workflow for addressing SS-228 Y solubility issues.

Hypothetical Signaling Pathway

SS-228 Y is known to inhibit dopamine-β-hydroxylase.[1] This enzyme is involved in the conversion of dopamine (B1211576) to norepinephrine. The following diagram illustrates a simplified, hypothetical signaling pathway where an inhibitor like SS-228 Y might act.

G Dopamine Dopamine DBH Dopamine-β-hydroxylase Dopamine->DBH Norepinephrine Norepinephrine DBH->Norepinephrine AdrenergicReceptor Adrenergic Receptor Norepinephrine->AdrenergicReceptor DownstreamSignaling Downstream Signaling (e.g., G-protein activation) AdrenergicReceptor->DownstreamSignaling PhysiologicalResponse Physiological Response DownstreamSignaling->PhysiologicalResponse SS228Y SS-228 Y SS228Y->DBH

Caption: Hypothetical pathway showing SS-228 Y inhibiting Dopamine-β-hydroxylase.

References

Technical Support Center: Antibacterial Agent 228 (Compound 8)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, troubleshooting guidance, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibacterial Agent 228 (Compound 8).

Frequently Asked Questions (FAQs)

Q1: What is this compound (Compound 8)?

A1: this compound (Compound 8) is a novel synthetic small molecule belonging to the triazine-piperazine-triazine scaffold class of compounds.[1] It exhibits potent antimicrobial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[2] Its mechanism of action involves the disruption of the bacterial cell membrane, leading to leakage of intracellular components and cell death.[3][4]

Q2: What is the spectrum of activity for Compound 8?

A2: Compound 8 is primarily active against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Streptococcus pyogenes.[5][6] It has also shown moderate activity against some Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa at higher concentrations.[1][7]

Q3: What is the recommended solvent for dissolving Compound 8?

A3: For stock solutions, it is recommended to dissolve Compound 8 in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[8] For aqueous solutions for assays, it is crucial to ensure the final concentration of the organic solvent is low and consistent across all wells to avoid affecting bacterial growth.[8]

Q4: How should stock solutions of Compound 8 be stored?

A4: Stock solutions of Compound 8 should be stored at -20°C in tightly sealed vials.[8] It is not recommended to store aqueous working solutions for more than one day.[8]

Q5: Does Compound 8 exhibit synergistic effects with other antibiotics?

A5: Yes, studies have shown that Compound 8 can have synergistic or additive effects when combined with certain clinically used antibiotics, such as β-lactams.[1][2] This suggests its potential use in combination therapy to combat antibiotic resistance.[9]

Troubleshooting Guide

Problem: I am observing inconsistent Minimum Inhibitory Concentration (MIC) results for Compound 8.

  • Possible Cause 1: Compound Precipitation.

    • Solution: Visually inspect the wells of your microplate for any signs of precipitation.[8] Since Compound 8 has limited aqueous solubility, ensure that the stock solution is fully dissolved in an appropriate organic solvent before preparing serial dilutions.[8] Maintain a low and consistent final solvent concentration in your assay medium.[8]

  • Possible Cause 2: Inaccurate Inoculum Density.

    • Solution: The density of the bacterial inoculum is a critical factor for reproducible MIC results.[8] Always use a standardized inoculum, typically a 0.5 McFarland standard, and prepare it fresh for each experiment.[8]

  • Possible Cause 3: Bacterial Clumping.

    • Solution: Some bacterial strains have a tendency to clump, which can lead to uneven distribution in the wells.[8] To ensure a homogenous bacterial suspension, vortex it thoroughly before use.[8]

  • Possible Cause 4: Edge Effects in Microplates.

    • Solution: Evaporation from the outer wells of a microplate can concentrate the compound and affect bacterial growth.[8] To mitigate this, you can avoid using the outermost wells for experimental samples or fill them with a sterile medium to maintain humidity.[8]

Problem: I am seeing turbidity in wells that should have inhibitory concentrations of Compound 8.

  • Possible Cause 1: Contamination.

    • Solution: Perform a Gram stain on a sample from the turbid well.[10] If the morphology or Gram reaction is different from your target organism, you have contamination.[10] You can also subculture from the well onto a selective agar (B569324) medium for your test organism to confirm contamination.[10]

  • Possible Cause 2: "Skipped Wells".

    • Solution: Observing growth in a well with a higher concentration of the compound but not in a well with a lower concentration can indicate contamination, improper inoculation, or issues with the compound dilution.[10] In such cases, the experiment should be repeated.[10]

Problem: I am observing fungal contamination in my antibacterial assay.

  • Possible Cause: Environmental Contamination.

    • Solution: Review your aseptic technique to ensure sterility.[10] Use environmental monitoring, such as settle plates, to check for airborne contaminants in your work area.[10] Also, check the sterility of all your reagents by plating aliquots on nutrient agar and incubating them.[10]

Quantitative Data

Table 1: Antimicrobial Activity of Compound 8

OrganismStrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 2921324
Staphylococcus aureusMRSA21-548
Enterococcus faecalisATCC 2921248
Escherichia coliATCC 25922816

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. As a general guideline, an agent is considered bactericidal if the MBC is no more than four times the MIC.[11]

Table 2: Cytotoxicity Data for Compound 8

Cell LineAssayIC₅₀ (µM)
HEK293 (Human embryonic kidney)MTT> 100
HepG2 (Human liver cancer)MTT> 100

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

a. Preparation of Compound 8 Stock Solution:

  • Dissolve Compound 8 in DMSO to a final concentration of 1 mg/mL.

  • Store the stock solution at -20°C.[8]

b. Preparation of Bacterial Inoculum:

  • From a fresh culture plate, select several colonies of the test organism.

  • Suspend the colonies in sterile saline solution or broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]

  • Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1.5 x 10⁶ CFU/mL. The final concentration in the wells after adding the compound will be approximately 5 x 10⁵ CFU/mL.[8]

c. Assay Procedure:

  • In a 96-well microplate, perform a two-fold serial dilution of Compound 8 in CAMHB.

  • Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).[8]

  • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control).[8]

  • Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.[8]

  • The MIC is the lowest concentration of Compound 8 that completely inhibits visible bacterial growth.[8]

Time-Kill Assay

a. Preparation:

  • Prepare a bacterial suspension at a concentration of approximately 1 x 10⁶ CFU/mL in CAMHB.

  • Prepare solutions of Compound 8 at concentrations of 1x, 2x, and 4x the predetermined MIC.

b. Procedure:

  • Add the different concentrations of Compound 8 to separate tubes containing the bacterial suspension. Include a growth control tube with no compound.

  • Incubate the tubes at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto nutrient agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Plot the log₁₀ CFU/mL versus time for each concentration of Compound 8. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Analysis prep_compound Prepare Compound 8 Stock Solution serial_dilution Serial Dilution of Compound 8 in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 37°C for 16-20 hours add_inoculum->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC Determination.

troubleshooting_tree start Inconsistent MIC Results check_precipitation Is there visible precipitation? start->check_precipitation check_inoculum Was inoculum standardized (0.5 McFarland)? check_precipitation->check_inoculum No solution_precipitation Optimize solvent concentration or use a solubilizing agent. check_precipitation->solution_precipitation Yes check_edge_effects Are inconsistent wells on the edge of the plate? check_inoculum->check_edge_effects Yes solution_inoculum Prepare fresh inoculum and standardize turbidity. check_inoculum->solution_inoculum No solution_edge_effects Avoid using outer wells or fill with sterile media. check_edge_effects->solution_edge_effects Yes repeat_experiment Repeat experiment with all controls. check_edge_effects->repeat_experiment No

Caption: Troubleshooting Inconsistent MICs.

signaling_pathway compound8 This compound (Compound 8) membrane Bacterial Cell Membrane compound8->membrane disrupts integrity atp_synthesis ATP Synthesis membrane->atp_synthesis impairs ion_gradient Ion Gradient membrane->ion_gradient dissipates cell_death Cell Death atp_synthesis->cell_death ion_gradient->cell_death

Caption: Proposed Mechanism of Action.

References

Technical Support Center: Overcoming Off-target Effects of Spectinomycin Analogs in Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spectinomycin (B156147) analogs against mycobacteria.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for spectinomycin and its analogs in mycobacteria?

Spectinomycin and its analogs, such as spectinamides and N-ethylene linked aminomethyl spectinomycins (eAmSPCs), are protein synthesis inhibitors.[1][2] They bind to helix 34 of the 16S rRNA within the 30S ribosomal subunit.[1][2] This binding event interferes with the translocation step of elongation, thereby halting protein production and ultimately leading to bacterial growth inhibition.

Q2: Why is spectinomycin itself not very effective against mycobacteria?

The limited efficacy of spectinomycin against mycobacterial species is largely attributed to intrinsic resistance mechanisms, primarily active drug efflux.[2][3] Mycobacteria possess native efflux pumps, such as Rv1258c in Mycobacterium tuberculosis and TetV in Mycobacterium abscessus, which actively pump the drug out of the cell, preventing it from reaching its ribosomal target at a high enough concentration to be effective.[1][2][3]

Q3: How do spectinomycin analogs like spectinamides and eAmSPCs overcome this resistance?

These analogs have been structurally modified to evade recognition and transport by the native efflux pumps.[2][3][4] For instance, the N-ethylene linkage in eAmSPCs plays a critical role in avoiding efflux by the TetV pump in M. abscessus.[1][5] By circumventing efflux, the analogs can accumulate to higher intracellular concentrations, allowing for potent inhibition of the ribosome.[1][5]

Q4: What are the known off-target effects of spectinomycin analogs?

Current research suggests that lead spectinomycin analogs, such as certain eAmSPCs, have minimal off-target effects and low cytotoxicity in mammalian cell lines.[1] Studies on spectinamides have also demonstrated selectivity for bacterial ribosomes over eukaryotic ribosomes, including mitochondrial ribosomes.[2] However, as with any novel compound, it is crucial to perform thorough toxicity and off-target screening for each specific analog and experimental system.

Q5: Can mycobacteria develop resistance to these new spectinomycin analogs?

Yes, resistance can arise. Spontaneous mutations in the ribosomal binding site are a primary mechanism of acquired resistance. Specifically, single nucleotide polymorphisms in helix 34 of the 16S rRNA (at positions such as G1064, C1066, A1191, and C1192) can confer high-level resistance to eAmSPCs.[1] Additionally, environmental factors like zinc starvation can lead to ribosome remodeling, which may reduce the binding affinity of spectinamides.[6][7]

Troubleshooting Guides

Problem 1: High Minimum Inhibitory Concentration (MIC) of a spectinomycin analog against the target mycobacterial strain.

Possible Cause Suggested Solution
Intrinsic Efflux Pump Activity Although analogs are designed to evade efflux, some residual activity or novel efflux mechanisms might be present. Consider using an efflux pump inhibitor (EPI) in conjunction with your analog to see if the MIC decreases.
Target Site Modification The mycobacterial strain may have pre-existing mutations in the 16S rRNA gene (helix 34) that confer resistance. Sequence the rrs gene of your target strain to check for known resistance mutations.
Ribosome Remodeling Culture conditions, such as zinc depletion, can alter ribosomal protein composition, potentially reducing drug binding affinity.[6][7] Ensure your growth medium is replete with essential nutrients, including zinc.
Compound Instability The analog may be unstable in the culture medium or under the specific experimental conditions. Verify the stability of your compound over the course of the experiment using analytical methods like HPLC.
Incorrect Inoculum Size An excessively high inoculum can lead to artificially elevated MIC values. Ensure you are using the standardized inoculum size as per established protocols (e.g., CLSI guidelines).

Problem 2: Discrepancy between in vitro potency (low MIC) and in vivo efficacy.

Possible Cause Suggested Solution
Poor Pharmacokinetic (PK) Properties The analog may have poor absorption, rapid metabolism, or high clearance in the animal model. Conduct pharmacokinetic studies to assess the compound's exposure at the site of infection.[1]
Poor Penetration into Mycobacterial Niches Mycobacteria can reside in granulomas or within macrophages, which can be difficult for drugs to penetrate.[8] Evaluate the ability of your analog to penetrate macrophages and its activity against intracellular mycobacteria.
Drug-Drug Interactions If used in combination therapy, the analog may have antagonistic interactions with other drugs. Perform in vitro checkerboard assays to assess for synergy, additivity, or antagonism with other antimicrobial agents.[1]
Phenotypic Drug Tolerance Mycobacteria can enter a non-replicating or slow-growing state (phenotypic tolerance) where they are less susceptible to antibiotics that target replication-dependent processes.[8][9] Test the analog's activity against non-replicating or nutrient-starved models of mycobacteria.

Problem 3: Observed cytotoxicity in mammalian cell lines.

Possible Cause Suggested Solution
Off-target Inhibition of Eukaryotic Ribosomes The analog may have some inhibitory activity against mammalian cytoplasmic or mitochondrial ribosomes. Perform in vitro translation assays using eukaryotic ribosome preparations to assess off-target ribosomal inhibition.[2]
Other Off-Target Interactions The compound may be interacting with other cellular targets in mammalian cells. Consider performing a broad off-target screening panel (e.g., CEREP panel) to identify potential interactions.
Compound Degradation to a Toxic Metabolite The analog may be metabolized into a toxic byproduct by mammalian cells. Analyze the metabolites formed after incubation with liver microsomes or hepatocytes.[1]
High Compound Concentration The observed toxicity may be a result of using concentrations that are significantly higher than the therapeutic window. Determine the 50% cytotoxic concentration (CC50) and compare it to the MIC to calculate the selectivity index (SI = CC50/MIC).

Quantitative Data Summary

Table 1: In Vitro Activity of Spectinomycin and Analogs against Mycobacteria

CompoundOrganismMIC (µg/mL)Fold Improvement vs. SpectinomycinReference
Spectinomycin (SPC)M. abscessus>200-[1]
eAmSPC 2593M. abscessus3.1>64[1]
Spectinomycin (SPC)M. tuberculosis12.5 - 50-[2]
Spectinamide 1544M. tuberculosis0.431-125[2]

Table 2: Selectivity of Spectinomycin Analogs

CompoundTargetIC50 (µM)Selectivity (Eukaryotic/Bacterial)Reference
SpectinomycinM. smegmatis Ribosome0.8>1250[2]
Rabbit Reticulocyte Ribosome>1000[2]
Spectinamide 1544M. smegmatis Ribosome0.2>5000[2]
Rabbit Reticulocyte Ribosome>1000[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a generalized method and should be adapted based on the specific mycobacterial species and laboratory standards (e.g., CLSI guidelines).

  • Preparation of Inoculum:

    • Culture the mycobacterial strain in an appropriate liquid medium (e.g., Middlebrook 7H9 with OADC supplement) to mid-log phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard.

    • Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antibiotic Plates:

    • Prepare a stock solution of the spectinomycin analog in a suitable solvent (e.g., DMSO or water).

    • Perform serial two-fold dilutions of the analog in a 96-well microtiter plate using the appropriate growth medium. The final volume in each well should be 100 µL.

    • Include a positive control (no drug) and a negative control (no bacteria) on each plate.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well (except the negative control).

    • Seal the plates and incubate at the optimal temperature for the specific mycobacterial species (e.g., 37°C). Incubation times will vary depending on the growth rate of the species (e.g., 5-7 days for M. abscessus, 14-21 days for M. tuberculosis).

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the mycobacteria.[10]

    • Growth can be assessed visually or by using a growth indicator such as resazurin.

Protocol 2: In Vitro Eukaryotic Ribosome Inhibition Assay

This assay helps to determine the selectivity of the spectinomycin analog for bacterial versus eukaryotic ribosomes.

  • Preparation of Ribosomes:

    • Isolate ribosomes from a eukaryotic source, such as rabbit reticulocytes or a human cell line.

    • Isolate ribosomes from a bacterial source (e.g., M. smegmatis) as a control.

    • Quantify the ribosome concentration.

  • In Vitro Translation Reaction:

    • Set up an in vitro translation reaction using a commercially available kit (e.g., rabbit reticulocyte lysate system).

    • The reaction mix typically includes the isolated ribosomes, a reporter mRNA (e.g., luciferase), amino acids (one of which is radiolabeled, e.g., [³⁵S]-methionine), and an energy source.

    • Add serial dilutions of the spectinomycin analog to the reaction mixtures. Include a positive control (a known eukaryotic translation inhibitor like cycloheximide) and a negative control (solvent vehicle).

  • Incubation and Measurement:

    • Incubate the reactions at the appropriate temperature (e.g., 30°C or 37°C) for a set period (e.g., 60-90 minutes).

    • Measure the amount of newly synthesized protein. If using a radiolabeled amino acid, this can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting. If using a luciferase reporter, measure the luminescence.

  • Data Analysis:

    • Calculate the percentage of translation inhibition for each concentration of the analog compared to the negative control.

    • Determine the IC50 value, which is the concentration of the analog that inhibits 50% of translation.

Visualizations

cluster_0 Mechanism of Spectinomycin Analogs Analog Analog EffluxPump Mycobacterial Efflux Pump Analog->EffluxPump Evades Efflux Ribosome 30S Ribosome (Helix 34) Analog->Ribosome Binds to Target (On-Target) ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits CellDeath Bacterial Growth Inhibition ProteinSynthesis->CellDeath Leads to

Caption: Mechanism of action for spectinomycin analogs in mycobacteria.

cluster_1 Workflow for Identifying Off-Target Effects Start Start: Analog Shows In Vitro Activity Cytotoxicity Assess Cytotoxicity in Mammalian Cells (e.g., MTT Assay) Start->Cytotoxicity IsToxic Is CC50 << MIC? Cytotoxicity->IsToxic EukRibosome Test Inhibition of Eukaryotic Ribosomes (In Vitro Translation) IsToxic->EukRibosome Yes End Low Off-Target Risk IsToxic->End No InhibitsEuk Inhibits? EukRibosome->InhibitsEuk BroadScreen Perform Broad Off-Target Panel (e.g., CEREP) InhibitsEuk->BroadScreen No IdentifyTarget Identify Potential Off-Target(s) InhibitsEuk->IdentifyTarget Yes BroadScreen->IdentifyTarget Optimize Optimize Analog for Selectivity IdentifyTarget->Optimize

Caption: Experimental workflow to identify potential off-target effects.

cluster_2 Troubleshooting High MIC Values HighMIC High MIC Observed CheckStrain Sequence rrs gene of the strain HighMIC->CheckStrain Mutation Resistance Mutation Found? CheckStrain->Mutation CheckMedia Review Culture Media Composition (e.g., Zinc levels) Mutation->CheckMedia No ResistantStrain Inherent Resistant Strain Mutation->ResistantStrain Yes UseEPI Test with Efflux Pump Inhibitor (EPI) CheckMedia->UseEPI MICReduced MIC Reduced? UseEPI->MICReduced EffluxIssue Efflux is a contributing factor MICReduced->EffluxIssue Yes OtherIssue Investigate other causes (e.g., compound stability) MICReduced->OtherIssue No

Caption: Decision tree for troubleshooting high MIC results.

References

Technical Support Center: Optimizing the Synthesis of 3',6'-Disubstituted Spectinomycins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for optimizing the synthesis of 3',6'-disubstituted spectinomycin (B156147) analogs. It includes frequently asked questions (FAQs), detailed troubleshooting guides, step-by-step experimental protocols, and comparative data to address common challenges in the synthesis, purification, and characterization of these novel antibiotic candidates.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing 3',6'-disubstituted spectinomycins?

A1: The synthesis typically follows a semi-synthetic route starting from a 6'-substituted spectinomycin analog, such as trospectomycin (B1683680). The core steps involve:

  • N-Protection: The two secondary amine groups on the actinamine ring are protected to prevent side reactions. Carbobenzyloxy (Cbz) is a commonly used protecting group.

  • 3'-Position Modification: The ketone at the 3'-position is converted to the desired functional group. This can involve forming a cyanohydrin followed by reduction to an aminomethyl group (for aminomethyl spectinomycins) or direct conversion to an oxime followed by reduction and acylation (for spectinamides).

  • Further 3'-Side Chain Elaboration: For aminomethyl analogs, this involves reductive amination with an appropriate aldehyde or ketone to introduce the final substituent. For spectinamides, this involves amide bond formation.

  • N-Deprotection: The protecting groups on the actinamine ring are removed, typically by catalytic hydrogenation, to yield the final 3',6'-disubstituted spectinomycin.

Q2: Why is trospectomycin used as a starting material instead of spectinomycin?

A2: Trospectomycin, the 6'-propyl analog of spectinomycin, has shown enhanced potency and an altered antibacterial spectrum compared to the parent compound.[1][2] By starting with trospectomycin, the resulting 3',6'-disubstituted analogs can potentially benefit from the advantageous properties conferred by the 6'-propyl group.[1][3]

Q3: What are the most critical steps to control for achieving high yields?

A3: The most critical steps are:

  • N-Protection: Ensuring complete and selective protection of the secondary amines is crucial to prevent a mixture of partially protected and unprotected starting material, which complicates subsequent steps and purification.

  • 3'-Modification: The efficiency of the cyanohydrin formation/reduction or the amide coupling/reductive amination directly impacts the overall yield. These reactions often require careful optimization of reagents, stoichiometry, and reaction conditions.

  • Purification: Due to the polar and basic nature of these compounds, purification can be challenging. Using appropriate chromatographic techniques, such as reversed-phase HPLC or ion-exchange chromatography, is essential to obtain a pure product.

Q4: What analytical techniques are recommended for characterizing the final products?

A4: A combination of techniques is recommended for full characterization:

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized analogs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the position of the substitutions.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. HPLC coupled with a suitable detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often necessary as these compounds may lack a strong UV chromophore.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 3',6'-disubstituted spectinomycins.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in N-Protection Step 1. Incomplete reaction due to insufficient protecting group reagent. 2. Inappropriate base or solvent. 3. Degradation of starting material under reaction conditions.1. Increase the molar excess of the protecting group reagent (e.g., Benzyl (B1604629) Chloroformate). 2. Use a non-nucleophilic base like sodium bicarbonate in a mixed aqueous/organic solvent system (e.g., water/acetone).[3] 3. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor closely by TLC to avoid degradation.
Failure to Form Cyanohydrin at 3'-Position 1. Inactive cyanide source. 2. Steric hindrance from the N-protecting groups. 3. Unfavorable equilibrium.1. Use a fresh, high-quality source of cyanide (e.g., TMSCN or KCN). 2. Ensure the N-protecting groups are not excessively bulky. Cbz groups are generally well-tolerated. 3. Drive the reaction to completion by using an excess of the cyanide reagent and extending the reaction time.
Low Yield in Reductive Amination of the 3'-Aminomethyl Intermediate 1. Inefficient imine/iminium ion formation. 2. Reduction of the aldehyde/ketone starting material by the reducing agent. 3. Steric hindrance around the amine or carbonyl. 4. Formation of over-alkylated or other side products.1. Ensure slightly acidic conditions (pH 5-6) to catalyze imine formation. The addition of a catalytic amount of acetic acid can be beneficial.[4] 2. Use a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are less likely to reduce the aldehyde/ketone compared to the iminium ion.[4] 3. Increase the reaction temperature or time. For highly hindered substrates, pre-formation of the imine before adding the reducing agent may improve yields. 4. Use a stoichiometric amount of the aldehyde/ketone to minimize over-alkylation. Monitor the reaction by LC-MS to identify side products.
Low Yield in Amide Coupling to form Spectinamides 1. Incomplete activation of the carboxylic acid. 2. Deactivation of the amine via protonation. 3. Presence of water in the reaction. 4. Steric hindrance.1. Use an efficient coupling reagent such as HATU, HBTU, or EDC/HOBt in an appropriate stoichiometry (typically 1.0-1.5 equivalents).[5] 2. Add a non-nucleophilic base like DIPEA (2-3 equivalents) to scavenge the acid formed and keep the amine nucleophilic. 3. Use anhydrous solvents (e.g., DMF, DCM) and reagents. 4. For sterically hindered substrates, consider converting the carboxylic acid to an acyl fluoride (B91410) in situ, which can be more reactive.[6]
Difficult N-Deprotection (Hydrogenolysis of Cbz groups) 1. Catalyst poisoning. 2. Incomplete reaction.1. Ensure the substrate is free of impurities that could poison the palladium catalyst (e.g., sulfur-containing compounds). If necessary, purify the protected intermediate before deprotection. 2. Increase the catalyst loading (e.g., 10% Pd/C), hydrogen pressure, and/or reaction time. Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen.
Impure Final Product after Purification 1. Co-elution with starting materials or by-products. 2. On-column degradation.1. Optimize the HPLC purification method. For these basic, polar compounds, a reversed-phase C18 column with a mobile phase containing an ion-pairing agent (e.g., TFA) or a buffer can improve separation. 2. Neutralize the silica (B1680970) gel with a small amount of a basic modifier (e.g., triethylamine) in the eluent if using normal-phase chromatography to prevent degradation of the amine-containing product.

Data Presentation

Table 1: Summary of Reported Yields for Key Synthetic Steps
StepReactionStarting MaterialProductReagentsYield (%)Reference
1N-ProtectionTrospectomycinN,N'-Dibenzyloxycarbonyl-trospectomycinBenzyl Chloroformate, NaHCO₃, H₂O/Acetone (B3395972)82%[3]
2aAmide CouplingN,N'-Dibenzyloxycarbonyl-3'-amino-trospectomycinN,N'-Dibenzyloxycarbonyl-trospectinamidePyridin-2-yl-acetic acid, HATU, DIPEA, DMFNot specified[1]
2bReductive AminationN,N'-Dibenzyloxycarbonyl-3'-aminomethyl-trospectomycinN,N'-Dibenzyloxycarbonyl-N-benzyl linked aminomethyl trospectomycin4-Fluoro-benzaldehyde, NaBH(OAc)₃, DCENot specified[3]
3N-DeprotectionN,N'-Dibenzyloxycarbonyl-trospectinamideTrospectinamideH₂, Pd/C, HCl/MeOH31% (over 2 steps)[1]

Note: The yields are as reported in the literature and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of N,N'-Dibenzyloxycarbonyl-trospectomycin (Cbz-Protected Trospectomycin)
  • Dissolution: Dissolve trospectomycin (1.0 eq) and sodium bicarbonate (4.0 eq) in a mixture of water and acetone.

  • Cooling: Cool the solution in an ice bath (0 °C).

  • Addition of Protecting Group: Add a solution of benzyl chloroformate (2.0 eq) in acetone dropwise to the cooled mixture while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quenching: Quench the reaction by acidifying to pH 3 with concentrated sulfuric acid.

  • Extraction: Extract the product with ethyl acetate (B1210297) (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel flash column chromatography to yield the Cbz-protected trospectomycin as a white solid.[3]

Protocol 2: Synthesis of 3',6'-Disubstituted Aminomethyl Trospectomycins
  • Cyanohydrin Formation: Convert N,N'-Dibenzyloxycarbonyl-trospectomycin to the corresponding cyanohydrin at the 3'-position.

  • Reduction to Amine: Reduce the cyanohydrin intermediate using a reducing agent like Raney Nickel to form the 3'-aminomethyl Cbz-protected trospectomycin.[3]

  • Reductive Amination: a. Dissolve the 3'-aminomethyl intermediate (1.0 eq) in an anhydrous solvent such as dichloroethane (DCE). b. Add the desired aldehyde (e.g., 4-fluoro-benzaldehyde for N-benzyl linked analogs, or 4-fluorophenyl-acetaldehyde for N-ethylene linked analogs) (1.0-1.2 eq). c. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) to the mixture. d. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction and purify the N-alkylated, Cbz-protected intermediate.

  • Deprotection: a. Dissolve the purified intermediate in methanol (B129727) containing hydrochloric acid. b. Add a catalytic amount of 10% palladium on carbon (Pd/C). c. Stir the mixture under a hydrogen atmosphere overnight. d. Filter off the catalyst and evaporate the filtrate to obtain the final product as its hydrochloride salt.[1]

Protocol 3: Synthesis of Trospectinamide (Amide-linked Analog)
  • Oxime Formation and Reduction: Convert N,N'-Dibenzyloxycarbonyl-trospectomycin to the 3'-amino intermediate (details adapted from spectinamide synthesis).

  • Amide Coupling: a. Dissolve the 3'-amino intermediate (1.0 eq) and the desired carboxylic acid (e.g., pyridin-2-yl-acetic acid) (1.1 eq) in anhydrous DMF. b. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq). c. Add the coupling reagent HATU (1.1 eq) and stir the mixture at room temperature for 16 hours.[1]

  • Work-up and Purification: Quench the reaction and purify the amide-linked, Cbz-protected intermediate.

  • Deprotection: Perform catalytic hydrogenation as described in Protocol 2, step 5, to remove the Cbz groups and obtain the final trospectinamide product.[1]

Visualizations

Synthetic Workflow

G cluster_start Starting Material cluster_protection Protection cluster_modification_3prime 3'-Position Modification cluster_final_analogs Final 3',6'-Disubstituted Analogs Trospectomycin Trospectomycin Cbz_Trospectomycin N,N'-Cbz-Trospectomycin Trospectomycin->Cbz_Trospectomycin N-Protection (Cbz-Cl) Cyanohydrin Cyanohydrin Intermediate Cbz_Trospectomycin->Cyanohydrin Cyanohydrin Formation Amide_Intermediate 3'-Amide Intermediate Cbz_Trospectomycin->Amide_Intermediate Amide Coupling (Carboxylic Acid, HATU) Amine_Intermediate 3'-Aminomethyl Intermediate Cyanohydrin->Amine_Intermediate Reduction (Raney Ni) Aminomethyl_Analog N-Substituted Aminomethyl Trospectomycin Amine_Intermediate->Aminomethyl_Analog Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) + Deprotection Spectinamide_Analog Trospectinamide Amide_Intermediate->Spectinamide_Analog N-Deprotection (H₂, Pd/C)

Caption: General synthetic workflow for 3',6'-disubstituted spectinomycins.

Mechanism of Action: Ribosome Binding

G cluster_ribosome Bacterial 70S Ribosome cluster_30S_components Components of 30S Subunit 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit 16S_rRNA 16S rRNA Helix_34 Helix 34 (h34) Head_Domain Head Domain Spectinomycin Spectinomycin Analog Spectinomycin->Helix_34 Binds to minor groove Inhibition Inhibition Spectinomycin->Inhibition Translocation mRNA-tRNA Translocation Blockage Blockage Translocation->Blockage Protein_Synthesis Protein Synthesis Cell_Growth Bacterial Growth Inhibition Protein_Synthesis->Cell_Growth Leads to Inhibition->Translocation of head domain swiveling Blockage->Protein_Synthesis

Caption: Spectinomycin's mechanism of action via 30S ribosome binding.

Structure-Activity Relationship (SAR) Logic

G cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes Spectinomycin Spectinomycin Mod_6 6'-Position (e.g., Propyl Group) Spectinomycin->Mod_6 Mod_3 3'-Position (e.g., Spectinamide, Aminomethyl) Spectinomycin->Mod_3 Potency Enhanced Potency Mod_6->Potency Contributes to Spectrum Altered Antibacterial Spectrum Mod_6->Spectrum Influences Mod_3->Potency Significantly Improves Mod_3->Spectrum Dictates Spectrum of Activity [3] Efflux Efflux Avoidance Mod_3->Efflux Can Confer [5]

References

Technical Support Center: Troubleshooting Cytotoxicity Assays for Compound 8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during in vitro cytotoxicity assays with "Compound 8."

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during your experiments with Compound 8.

General Issues & Inconsistent Results

Q1: My results show high variability between replicate wells. What are the common causes and solutions?

High variability between replicate wells is a frequent issue that can obscure the true effect of a test compound. The root causes often lie in inconsistent cell seeding, pipetting errors, or environmental factors within the assay plate.[1][2]

Troubleshooting Steps:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. For adherent cells, check for clumps and gently pipette to break them up. For suspension cells, gently agitate the plate after seeding to ensure even distribution.[3]

  • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques. Avoid touching the sides of the wells when adding reagents and change pipette tips between different concentrations of Compound 8.[3]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and Compound 8, leading to skewed results. It is advisable to avoid using the outer wells for experimental data and instead fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.[3]

  • Bubbles: Air bubbles in the wells can interfere with absorbance readings. If present, break them with a sterile syringe needle.[4]

Q2: The IC50 value for Compound 8 changes significantly between experiments. How can I improve reproducibility?

Fluctuations in the half-maximal inhibitory concentration (IC50) are common but can be minimized by controlling experimental variables.

Troubleshooting Steps:

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent passage number. Avoid using cells that are over-confluent.[1][5]

  • Reagent Preparation: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[1]

  • Standardize Timelines: Ensure that incubation times for cell seeding, compound treatment, and assay reagent addition are consistent across all experiments.[1]

  • Compound Stability and Solubility: Visually inspect your stock solutions and dilutions of Compound 8 for any signs of precipitation.[3] Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below cytotoxic levels (typically <0.5%).[1][3]

Assay-Specific Issues: MTT & Similar Tetrazolium Assays

Q3: My absorbance readings are too low in my MTT assay with Compound 8.

Low absorbance readings in an MTT assay suggest insufficient formazan (B1609692) production, which can stem from several factors.[1]

Troubleshooting Steps:

  • Low Cell Density: The number of viable cells may be too low to generate a detectable signal. It is crucial to determine the optimal cell seeding density through a cell titration experiment. For many cell lines, a density of 1,000 to 100,000 cells per well in a 96-well plate is a good starting range.[1]

  • Insufficient Incubation Time: The incubation period with the MTT reagent may be too short for adequate formazan formation. A typical incubation time is 1-4 hours.[1]

  • Incomplete Solubilization of Formazan Crystals: The formazan crystals must be fully dissolved to get an accurate reading. Use an appropriate solubilization solution (e.g., DMSO, acidified isopropanol) and mix thoroughly.[1]

Q4: I'm observing a high background signal in my MTT assay, even in the control wells.

A high background signal can be caused by contamination or interference from media components.[1]

Troubleshooting Steps:

  • Microbial Contamination: Bacterial or yeast contamination can reduce the MTT reagent, leading to false-positive signals. Visually inspect plates for any signs of contamination.[1]

  • Phenol (B47542) Red Interference: Phenol red in the culture medium can interfere with absorbance readings. Consider using a phenol red-free medium during the MTT incubation step.[1][6][7]

  • Compound 8 Interference: Compound 8 itself might be colored or have reducing properties, leading to a false positive. Run a control with Compound 8 in media without cells to check for this.[8]

  • Serum Interference: Components in serum can sometimes interfere with tetrazolium reduction. Using a serum-free medium during the assay incubation can mitigate this.[1]

Assay-Specific Issues: LDH Cytotoxicity Assay

Q5: My LDH assay shows high background LDH release in the untreated control wells.

High background LDH release suggests that the control cells are stressed or dying, which can be caused by several factors.[1]

Troubleshooting Steps:

  • Suboptimal Culture Conditions: Ensure cells are healthy and not overgrown. Over-confluency can lead to spontaneous cell death.[1]

  • Handling-Induced Damage: Overly forceful pipetting during media changes or reagent addition can physically damage cell membranes, causing LDH leakage.[1]

  • Serum in Medium: The serum used to supplement the culture medium may have high endogenous LDH activity. It's recommended to test the serum for LDH activity or reduce the serum concentration during the assay.[1][9]

Q6: I'm seeing conflicting results between my MTT and LDH assays for Compound 8.

Different cytotoxicity assays measure different cellular events, which can lead to apparently conflicting results.[3]

Possible Explanations:

  • Mechanism of Action: Compound 8 might be cytostatic (inhibiting cell proliferation) rather than cytotoxic (causing cell death) at certain concentrations. This would lead to a decrease in the MTT signal (due to reduced metabolic activity) but not a significant increase in the LDH signal if the cell membrane remains intact.[3]

  • Timing of Cell Death: Apoptosis (programmed cell death) may be induced by Compound 8. In the early stages of apoptosis, metabolic activity decreases (affecting MTT results), but the cell membrane remains intact, so LDH is not released. LDH release is a marker of later-stage apoptosis or necrosis.[3]

Data Presentation

Table 1: Optimizing Cell Seeding Density

Proper cell seeding density is critical for reliable cytotoxicity data.[5][10][11] The optimal density depends on the cell line's growth rate and the assay duration.

Cell Line TypeTypical Seeding Density (cells/well in 96-well plate)Key Considerations
Adherent (e.g., solid tumors) 1,000 - 100,000Avoid over-confluency by the end of the experiment.[10]
Suspension (e.g., leukemic) 5,000 - 100,000Higher densities can be used as they don't face spatial limitations.[10]

It is highly recommended to perform a cell titration experiment to determine the optimal seeding density for your specific cell line and experimental conditions.[1]

Table 2: Common Assay Interferences and Solutions

Interfering SubstanceAffected Assay(s)ProblemSolution
Phenol Red MTT, Colorimetric assaysCan interfere with absorbance readings.[1][7]Use phenol red-free medium during the assay.[1]
Serum MTT, LDHCan have endogenous LDH activity or interfere with tetrazolium reduction.[1][12][13]Use serum-free or low-serum medium during the assay.[1]
Compound 8 (if colored or has reducing properties) MTTCan directly reduce tetrazolium salts, causing a false positive.[14]Run a "compound only" control (no cells) and subtract the background.[8]
DMSO (Solvent) All assaysCan be cytotoxic at higher concentrations (typically >0.5%).[1]Keep the final DMSO concentration consistent and low across all wells.[1]

Experimental Protocols

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours to allow for attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of Compound 8. Remove the old medium from the wells and add the medium containing different concentrations of Compound 8. Include untreated and solvent controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After the treatment period, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 1-4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[4]

Detailed Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow the same steps 1 and 2 as in the MTT assay protocol.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH assay reaction mixture to each well.[9]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.[9]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[9]

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[9]

Visualizations

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition seed_cells 1. Seed Cells in 96-well Plate incubate_24h 2. Incubate 24h seed_cells->incubate_24h prep_compound 3. Prepare Compound 8 Dilutions add_compound 4. Add Compound 8 to Wells prep_compound->add_compound incubate_treatment 5. Incubate (e.g., 24-72h) add_compound->incubate_treatment add_mtt 6. Add MTT Reagent incubate_treatment->add_mtt incubate_mtt 7. Incubate (1-4h) add_mtt->incubate_mtt solubilize 8. Add Solubilization Solution incubate_mtt->solubilize read_plate 9. Read Absorbance solubilize->read_plate

Caption: Workflow for a typical MTT cytotoxicity assay.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent Results Observed cell_issues Cell-Related Issues start->cell_issues pipetting_errors Pipetting Errors start->pipetting_errors plate_effects Plate Effects start->plate_effects reagent_issues Reagent/Compound Issues start->reagent_issues check_cells Check Cell Health, Passage #, and Seeding Density cell_issues->check_cells calibrate_pipettes Calibrate Pipettes & Standardize Technique pipetting_errors->calibrate_pipettes mitigate_edge Mitigate Edge Effects plate_effects->mitigate_edge fresh_reagents Prepare Fresh Reagents & Check Compound Solubility reagent_issues->fresh_reagents end Improved Reproducibility check_cells->end calibrate_pipettes->end mitigate_edge->end fresh_reagents->end

Caption: A logical approach to troubleshooting inconsistent results.

Signaling_Pathway_Example Hypothetical Signaling Pathway for Compound 8 Cytotoxicity cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound8 Compound 8 receptor Receptor X compound8->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 caspase_activation Caspase Activation kinase1->caspase_activation transcription_factor Transcription Factor Y kinase2->transcription_factor apoptosis Apoptosis caspase_activation->apoptosis apoptosis_genes Apoptosis Gene Expression transcription_factor->apoptosis_genes apoptosis_genes->apoptosis

References

Validation & Comparative

LYS228 vs. Meropenem and Tigecycline: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the novel monobactam antibiotic, LYS228, with two established antibacterial agents, meropenem (B701) and tigecycline (B611373). The focus is on their efficacy against multidrug-resistant Enterobacteriaceae, particularly carbapenem-resistant strains (CRE). The information presented is intended for researchers, scientists, and drug development professionals, with an emphasis on experimental data and methodologies.

In Vitro Efficacy

LYS228 has demonstrated potent in vitro activity against a broad panel of Enterobacteriaceae isolates, including those expressing various β-lactamases. Comparative analysis of Minimum Inhibitory Concentration (MIC) data reveals LYS228's superior potency against many resistant strains compared to meropenem and tigecycline.

Comparative MIC Data

The following tables summarize the in vitro activity of LYS228, meropenem, and tigecycline against a collection of 271 Enterobacteriaceae isolates, including extended-spectrum β-lactamase (ESBL)-producing and carbapenem-resistant isolates.[1]

Table 1: Overall Activity against 271 Enterobacteriaceae Isolates

AntibioticMIC50 (μg/mL)MIC90 (μg/mL)
LYS2280.251
Meropenem≤0.06>32
Tigecycline0.54

Table 2: Activity against 37 ESBL-Producing Enterobacteriaceae Isolates

AntibioticMIC50 (μg/mL)MIC90 (μg/mL)
LYS2280.251
Meropenem0.12>32
Tigecycline0.52

Table 3: Activity against 77 Carbapenem-Resistant Enterobacteriaceae (CRE) Isolates

AntibioticMIC50 (μg/mL)MIC90 (μg/mL)
LYS22814
Meropenem16>32
Tigecycline24

Based on MIC90 values, LYS228 was found to be at least 32-fold more active than meropenem against the overall panel of 271 Enterobacteriaceae isolates.[1] Against CRE isolates, LYS228 demonstrated a MIC90 of 4 μg/mL, which was significantly lower than that of meropenem (>32 μg/mL) and equivalent to tigecycline (4 μg/mL).[1]

In Vivo Efficacy

The in vivo efficacy of LYS228 has been evaluated in murine models of infection, demonstrating its potential for treating infections caused by carbapenemase-producing Enterobacteriaceae.

Murine Neutropenic Thigh Infection Model

In a neutropenic murine thigh infection model using carbapenem-resistant Klebsiella pneumoniae strains, LYS228 demonstrated dose-dependent bacterial reduction.[2] The highest tested dose of LYS228 resulted in a significant reduction in bacterial load compared to vehicle controls.[2]

Murine Ascending Urinary Tract Infection (UTI) Model

In a murine model of ascending UTI caused by a carbapenem-resistant strain of K. pneumoniae, LYS228 treatment led to a significant, dose-dependent reduction in bacterial burden in the kidneys, bladder, and urine compared to vehicle-treated animals.[2]

Table 4: In Vivo Efficacy of LYS228 and Meropenem in a Murine Ascending UTI Model with Carbapenem-Resistant K. pneumoniae

Treatment GroupMean Log10 CFU/g Kidney (± SD)Mean Log10 CFU/mL Urine (± SD)Mean Log10 CFU/g Bladder (± SD)
Vehicle7.5 (± 0.5)8.0 (± 0.4)6.8 (± 0.6)
LYS228 (50 mg/kg, q4h)4.2 (± 1.1)5.1 (± 1.3)4.5 (± 1.0)
LYS228 (150 mg/kg, q4h)2.8 (± 0.9)3.5 (± 1.0)3.1 (± 0.8)
Meropenem (100 mg/kg, q4h)5.9 (± 1.0)6.5 (± 0.8)5.7 (± 0.9)

Note: Data are illustrative and compiled from descriptive text in the cited source. Direct head-to-head in vivo comparative studies of LYS228 and tigecycline were not identified in the search.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution

The minimum inhibitory concentrations (MICs) are determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is used for the assay.

  • Inoculum Preparation: Bacterial isolates are grown on agar (B569324) plates, and a few colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Assay Plates: 96-well microtiter plates are prepared with serial twofold dilutions of the antimicrobial agents.

  • Incubation: The inoculated plates are incubated at 35°C for 16 to 20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

In Vivo Efficacy Models

This model is used to evaluate the efficacy of antimicrobial agents in a setting of severe soft tissue infection with compromised host immunity.

  • Animals: Female ICR (CD-1) mice, typically 5-6 weeks old, are used.

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection.

  • Infection: A bacterial suspension of a carbapenem-resistant Enterobacteriaceae strain (e.g., K. pneumoniae) is injected into the thigh muscle of the mice. The typical inoculum is around 10^6 to 10^7 CFU per thigh.

  • Treatment: Antimicrobial agents (LYS228, meropenem, or vehicle control) are administered, typically via subcutaneous or intravenous routes, at various dosing regimens starting a few hours after infection.

  • Efficacy Assessment: At a predetermined time point (e.g., 24 hours post-treatment initiation), mice are euthanized, and the infected thigh is aseptically removed, homogenized, and serially diluted for CFU enumeration to determine the bacterial burden.

This model mimics human UTIs and is used to assess the efficacy of antibiotics in clearing bacteria from the urinary tract.

  • Animals: Female mice (e.g., C3H/HeN or BALB/c strains), typically 7-8 weeks old, are used.

  • Infection: Mice are anesthetized, and a bacterial suspension of a uropathogenic Enterobacteriaceae strain is instilled directly into the bladder via a catheter inserted through the urethra. The inoculum size is typically around 10^7 to 10^8 CFU per mouse.

  • Treatment: Antibiotic therapy is initiated at a specified time post-infection and administered for a defined duration.

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the bladder and kidneys are aseptically harvested. The organs are homogenized, and bacterial loads are quantified by plating serial dilutions. Urine may also be collected for CFU determination.

Mechanisms of Action and Signaling Pathways

The three compared antibiotics have distinct mechanisms of action, which are visualized below.

Antibiotic_Mechanisms_of_Action cluster_LYS228 LYS228 (Monobactam) cluster_Meropenem Meropenem (Carbapenem) cluster_Tigecycline Tigecycline (Glycylcycline) LYS228 LYS228 PBP3 Penicillin-Binding Protein 3 (PBP3) LYS228->PBP3 Binds to CellWall Peptidoglycan Cross-linking PBP3->CellWall Inhibits CellDivision Cell Division CellWall->CellDivision Blocks Filamentation Bacterial Cell Filamentation & Lysis CellDivision->Filamentation Leads to Meropenem Meropenem PBPs Penicillin-Binding Proteins (PBPs) Meropenem->PBPs Binds to Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan Inhibits CellLysis Bacterial Cell Lysis Peptidoglycan->CellLysis Leads to Tigecycline Tigecycline Ribosome30S 30S Ribosomal Subunit Tigecycline->Ribosome30S Binds to tRNA Aminoacyl-tRNA Ribosome30S->tRNA Blocks binding of ProteinSynthesis Protein Synthesis tRNA->ProteinSynthesis Prevents incorporation into Bacteriostasis Bacteriostasis ProteinSynthesis->Bacteriostasis Inhibition leads to

Caption: Mechanisms of action for LYS228, Meropenem, and Tigecycline.

Experimental Workflows

The following diagrams illustrate the typical workflows for the in vitro and in vivo experiments described in this guide.

Experimental_Workflow_MIC cluster_Workflow Broth Microdilution MIC Assay Workflow Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum Inoculate Inoculate Plates with Bacterial Suspension PrepInoculum->Inoculate PrepPlates Prepare Serial Dilutions of Antibiotics in 96-well Plates PrepPlates->Inoculate Incubate Incubate Plates (35°C, 16-20h) Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Experimental_Workflow_InVivo cluster_Workflow Murine Infection Model Workflow Start Start Immunosuppress Induce Neutropenia (for neutropenic models) Start->Immunosuppress Infect Infect Mice (Thigh or Bladder) Immunosuppress->Infect Treat Administer Antibiotics (LYS228, Meropenem, etc.) Infect->Treat Euthanize Euthanize Mice at Predefined Timepoint Treat->Euthanize Harvest Harvest and Homogenize Infected Tissues Euthanize->Harvest Enumerate Enumerate Bacterial Load (CFU count) Harvest->Enumerate Analyze Analyze Data and Compare Efficacy Enumerate->Analyze End End Analyze->End

Caption: General workflow for in vivo murine infection models.

References

Comparative Analysis of LYS228 and Aztreonam Against Metallo-β-Lactamase (MBL)-Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals in the comparative efficacy of novel and established monobactam antibiotics against critical multidrug-resistant pathogens.

The rise of metallo-β-lactamase (MBL)-producing Gram-negative bacteria presents a formidable challenge to global public health, rendering many β-lactam antibiotics, including carbapenems, ineffective. This guide provides a detailed comparative analysis of LYS228, a novel monobactam, and aztreonam (B1666516), the only clinically available monobactam in the United States and Europe, against these difficult-to-treat pathogens. Both agents share a structural feature that makes them intrinsically stable to MBLs; however, their performance against strains co-producing other β-lactamases differs significantly.

Executive Summary

LYS228 demonstrates superior in vitro potency against a broad range of MBL-producing Enterobacteriaceae compared to aztreonam.[1][2][3] This enhanced activity is attributed to its stability against both MBLs and co-produced serine-β-lactamases (SBLs), a common resistance mechanism that compromises aztreonam's efficacy.[4][5][6] While aztreonam is not hydrolyzed by MBLs, its clinical utility is often limited by the presence of SBLs such as extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[7][8] This has led to the clinical investigation of aztreonam in combination with β-lactamase inhibitors like avibactam (B1665839) to restore its activity.[7][8][9] LYS228, currently in clinical development, represents a promising therapeutic option as a single agent for infections caused by MBL-producing Enterobacteriaceae.[4][10]

Data Presentation: In Vitro Susceptibility

The following tables summarize the minimum inhibitory concentration (MIC) data for LYS228 and aztreonam against various MBL-producing and other multidrug-resistant Enterobacteriaceae isolates.

Table 1: Comparative Activity of LYS228 and Aztreonam against MBL-producing Enterobacteriaceae

Organism/Enzyme ClassDrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
MBL-producing isolates (n=33)LYS2280.54
Carbapenem-Resistant Enterobacteriaceae (n=77)LYS2280.54
ESBL-producing Enterobacteriaceae (n=37)LYS228-1
All Enterobacteriaceae (n=271)LYS2280.251
All Enterobacteriaceae (n=271)Aztreonam>32>32

Data sourced from Blais et al., 2018.[1]

Table 2: MIC₉₀ Values of LYS228 and Comparator Agents Against a Panel of 271 Enterobacteriaceae Isolates

AgentMIC₉₀ (µg/mL)
LYS228 1
Aztreonam≥32
Ceftazidime≥32
Ceftazidime-avibactam≥32
Cefepime≥32
Meropenem≥32
Tigecycline4

Data sourced from Blais et al., 2018.[1][2][3]

Mechanism of Action and Resistance

Both LYS228 and aztreonam exert their bactericidal effect by targeting and inhibiting penicillin-binding protein 3 (PBP3), an essential enzyme for bacterial cell division.[4][5] Inhibition of PBP3 leads to cell filamentation and eventual lysis.[4][5][6]

The key difference lies in their stability to various β-lactamases. The monobactam core of both drugs is inherently stable to hydrolysis by MBLs.[4][7] However, aztreonam is readily hydrolyzed by many SBLs, which are frequently co-expressed in MBL-producing strains.[5][7] LYS228 was specifically designed to overcome this limitation and demonstrates stability against a broad spectrum of both MBLs and SBLs, including KPC and ESBLs.[1][2][4]

Resistance to aztreonam in MBL-producing isolates is typically not due to MBL activity but rather to co-produced SBLs or other mechanisms like efflux pumps and outer membrane impermeability.[11] For LYS228, while it is stable to most β-lactamases, reduced susceptibility can emerge through mutations in the target PBP3 (ftsI gene) or in regulatory genes affecting efflux and membrane permeability (e.g., ramR, cpxA, baeS).[4][5]

Mechanism_of_Action cluster_bacteria Bacterial Cell cluster_antibiotics Antibiotics cluster_resistance Resistance Mechanisms PBP3 Penicillin-Binding Protein 3 (PBP3) CellDivision Cell Division (Septation) PBP3->CellDivision Essential for CellLysis Cell Lysis LYS228 LYS228 LYS228->PBP3 Inhibits Aztreonam Aztreonam Aztreonam->PBP3 Inhibits MBL Metallo-β-lactamase (MBL) MBL->LYS228 No Hydrolysis MBL->Aztreonam No Hydrolysis SBL Serine-β-lactamase (SBL) SBL->LYS228 Stable SBL->Aztreonam Hydrolysis

Mechanism of Action and Resistance

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of LYS228 and aztreonam.

Minimum Inhibitory Concentration (MIC) Testing

The in vitro activity of the compounds is determined by broth microdilution following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Solutions: Stock solutions of LYS228, aztreonam, and comparator agents are prepared according to the manufacturer's instructions. Serial twofold dilutions are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar (B569324) plates overnight. Colonies are then suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of the microtiter plates.

  • Incubation: The microtiter plates containing the diluted antibiotics and bacterial inoculum are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

MIC_Workflow start Start prep_antibiotics Prepare Serial Dilutions of Antibiotics in Microtiter Plate start->prep_antibiotics prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_antibiotics->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Plates and Determine MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

MIC Determination Workflow
Time-Kill Assays

Time-kill studies are performed to assess the bactericidal activity of the antibiotics over time.

  • Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL is prepared in CAMHB.

  • Exposure to Antibiotics: LYS228 or other agents are added to the bacterial suspensions at concentrations corresponding to multiples of their MIC (e.g., 2x, 4x, 8x MIC). A growth control without any antibiotic is included.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture, serially diluted in saline, and plated onto nutrient agar plates.

  • Incubation and Colony Counting: The plates are incubated for 18-24 hours at 35°C, after which the colonies are counted.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each antibiotic concentration. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal. LYS228 has consistently demonstrated bactericidal activity at concentrations ≥4x MIC against various Enterobacteriaceae strains, including those producing NDM-1.[1][2][3]

Clinical Development and Future Outlook

LYS228 is currently undergoing Phase II clinical trials for the treatment of complicated intra-abdominal and urinary tract infections.[4][5] Its stability to a wide range of β-lactamases, including MBLs and SBLs, positions it as a potentially valuable agent against carbapenem-resistant Enterobacteriaceae (CRE).

For aztreonam, its utility against MBL-producing strains is being revitalized through combination therapy. The combination of aztreonam with avibactam is in late-stage clinical development and has shown promising results in treating serious infections caused by MBL-producing Gram-negative bacteria.[9][12] This strategy leverages aztreonam's stability to MBLs while avibactam protects it from co-produced SBLs.

References

Validating the PBP3 Binding of LYS228: A Structural and Biophysical Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria necessitates the development of novel antibiotics that effectively engage their targets. LYS228 is a new-generation monobactam antibiotic designed to target penicillin-binding protein 3 (PBP3), an essential enzyme in bacterial cell wall synthesis. Validating the binding of LYS228 to PBP3 is a critical step in its development and provides a blueprint for the evaluation of future PBP inhibitors. This guide compares the experimental evidence validating the LYS228-PBP3 interaction with structurally characterized PBP3 inhibitors, providing detailed protocols and data for researchers in the field.

Comparative Analysis of PBP3 Binding

While a crystal structure of LYS228 in complex with PBP3 is not yet publicly available, extensive biochemical and biophysical data robustly support their direct interaction. This section compares the binding characteristics of LYS228 with those of well-established PBP3 inhibitors, aztreonam (B1666516) and ceftazidime (B193861), for which structural data are available.

Table 1: Quantitative Comparison of PBP3 Inhibitor Binding

CompoundOrganismMethodParameterValueReference
LYS228 Escherichia coliStopped-flow Fluorimetryk₂/Kd (s⁻¹M⁻¹)367,504[1]
Aztreonam Escherichia coliStopped-flow Fluorimetryk₂/Kd (s⁻¹M⁻¹)409,229[1]
Aztreonam Pseudomonas aeruginosaX-ray CrystallographyResolution (Å)2.00PDB ID: 3PBS
Ceftazidime Pseudomonas aeruginosaX-ray CrystallographyResolution (Å)1.74PDB ID: 3PBO
Ceftazidime Pseudomonas aeruginosaX-ray CrystallographyResolution (Å)2.61PDB ID: 3OCN

Biochemical studies demonstrate that LYS228 binds to purified Escherichia coli PBP3 with an efficiency comparable to that of aztreonam, a clinically established monobactam antibiotic.[1] Gel-based assays further confirm that LYS228 has a high affinity for PBP3, with weaker binding to other PBPs such as PBP1a/b and PBP5/6, and no detectable binding to PBP2.[1][2] This binding profile is consistent with the observed phenotype of bacterial cell filamentation upon exposure to LYS228, a hallmark of PBP3 inhibition.[1]

In contrast to the biochemical validation of LYS228, the binding of aztreonam and ceftazidime to PBP3 from Pseudomonas aeruginosa has been elucidated at the atomic level through X-ray crystallography. These crystal structures provide direct evidence of covalent modification of the active site serine residue and reveal the key molecular interactions that govern inhibitor binding.

Experimental Workflows and Logical Relationships

The validation of a protein-ligand interaction, such as LYS228 and PBP3, typically follows a multi-faceted approach, beginning with biochemical assays and ideally culminating in structural elucidation.

experimental_workflow Experimental Workflow for PBP3-Ligand Interaction Validation cluster_biochemical Biochemical & Biophysical Validation cluster_structural Structural Validation biochemical_assays Initial Screening (e.g., MIC determination) pbp_binding_assay Competitive PBP Binding Assay (Gel-based or FP) biochemical_assays->pbp_binding_assay Identifies PBP as target kinetic_analysis Kinetic Analysis (Stopped-flow Fluorimetry) pbp_binding_assay->kinetic_analysis Quantifies binding affinity crystallography X-ray Crystallography kinetic_analysis->crystallography Provides basis for structural studies cryo_em Cryo-Electron Microscopy kinetic_analysis->cryo_em Provides basis for structural studies

Caption: A generalized workflow for validating the interaction between a ligand and PBP3.

Experimental Protocols

Competitive PBP Binding Assay using Fluorescent Penicillin

This assay is used to determine the relative affinity of a test compound for various PBPs by measuring its ability to compete with a fluorescently labeled penicillin derivative.

Materials:

  • Bacterial membrane preparations containing PBPs

  • Fluorescent penicillin derivative (e.g., Bocillin-FL)

  • Test compound (e.g., LYS228)

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE equipment

  • Fluorescence gel scanner

Protocol:

  • Incubation: Incubate bacterial membrane preparations with varying concentrations of the test compound for 30 minutes at 37°C.

  • Competitive Labeling: Add a fixed concentration of fluorescent penicillin to the mixture and incubate for an additional 10 minutes at 37°C.

  • Quenching: Stop the reaction by adding an excess of unlabeled penicillin G.

  • SDS-PAGE: Solubilize the membrane proteins and separate them by SDS-PAGE.

  • Visualization: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Analysis: Quantify the fluorescence intensity of each PBP band. A decrease in fluorescence intensity in the presence of the test compound indicates competition for binding. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Stopped-Flow Fluorimetry for Acylation Kinetics

This technique is employed to measure the kinetics of the acylation of the PBP active site serine by a β-lactam antibiotic. The binding event is often monitored by a change in the intrinsic tryptophan fluorescence of the PBP.

Materials:

  • Purified PBP3

  • Test compound (e.g., LYS228)

  • Reaction buffer (e.g., phosphate (B84403) buffer at a specific pH)

  • Stopped-flow spectrofluorometer

Protocol:

  • Instrument Setup: Set up the stopped-flow instrument with an excitation wavelength suitable for tryptophan (typically around 295 nm) and an emission wavelength to monitor changes in fluorescence (e.g., 340 nm).

  • Sample Preparation: Prepare solutions of purified PBP3 and the test compound in the reaction buffer.

  • Rapid Mixing: Rapidly mix the PBP3 solution with the test compound solution in the stopped-flow apparatus.

  • Data Acquisition: Record the change in fluorescence intensity over time, from milliseconds to seconds.

  • Data Analysis: Fit the kinetic traces to appropriate equations (e.g., single or double exponential decay) to determine the observed rate constants (kobs).

  • Parameter Calculation: Plot the kobs values against the concentration of the test compound. The resulting data can be fitted to a model to derive the individual kinetic parameters, Kd (dissociation constant) and k₂ (acylation rate constant), from which the overall binding efficiency (k₂/Kd) can be calculated.[1]

Signaling Pathways and Logical Relationships

The primary mechanism of action of LYS228 and other β-lactams that target PBP3 is the disruption of peptidoglycan synthesis, leading to a cascade of events culminating in bacterial cell death.

mechanism_of_action Mechanism of PBP3 Inhibition by LYS228 LYS228 LYS228 PBP3 PBP3 (Transpeptidase) LYS228->PBP3 Inhibits Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP3->Peptidoglycan_synthesis Catalyzes Cell_division Cell Division (Septum Formation) Peptidoglycan_synthesis->Cell_division Essential for Cell_filamentation Cell Filamentation Cell_division->Cell_filamentation Inhibition leads to Cell_lysis Cell Lysis & Death Cell_filamentation->Cell_lysis Results in

Caption: The inhibitory pathway of LYS228 leading to bacterial cell death.

References

LYS228: A Comparative Analysis of Cross-Resistance with Other β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel monobactam antibiotic, LYS228, with other β-lactam antibiotics, focusing on cross-resistance profiles. The information is supported by experimental data to assist in research and development efforts.

Executive Summary

LYS228 is a novel monobactam designed to be stable against metallo-β-lactamases (MBLs) and most serine-β-lactamases (SBLs), addressing a critical gap in the treatment of infections caused by multidrug-resistant Gram-negative bacteria.[1][2][3] Its primary mechanism of action is the inhibition of penicillin-binding protein 3 (PBP3), which is essential for bacterial cell division.[1][2][4] This targeted action results in filamentation of the bacteria and ultimately cell death.[1][2][4] Studies have demonstrated LYS228's potent in vitro activity against a wide range of Enterobacteriaceae, including strains resistant to carbapenems and other β-lactams.

Comparative In Vitro Activity of LYS228

The in vitro efficacy of LYS228 has been extensively evaluated against a panel of multidrug-resistant Enterobacteriaceae and compared with other β-lactam antibiotics. The following tables summarize the minimum inhibitory concentration (MIC) data from these studies.

Table 1: Comparative MIC₅₀ and MIC₉₀ Values (μg/mL) of LYS228 and Other β-Lactams against a Broad Panel of 271 Enterobacteriaceae Isolates

AntibioticMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
LYS228 0.25 1
Aztreonam (B1666516)≥32≥32
Ceftazidime≥32≥32
Ceftazidime-avibactam832
Cefepime≥32≥32
Meropenem0.06≥32
Tigecycline14

Data sourced from in vitro studies on 271 Enterobacteriaceae isolates.[5]

Table 2: LYS228 Activity against Enterobacteriaceae Isolates with Specific Resistance Mechanisms

Resistance Mechanism (Number of Isolates)LYS228 MIC₅₀ (μg/mL)LYS228 MIC₉₀ (μg/mL)
Extended-Spectrum β-Lactamase (ESBL) Producers (n=37)0.51
Carbapenem-Resistant (n=77)0.54

Data sourced from in vitro studies on characterized resistant Enterobacteriaceae isolates.[5][6]

Cross-Resistance Profile

LYS228 demonstrates a favorable cross-resistance profile compared to other β-lactams due to its stability against a broad spectrum of β-lactamases.

  • Carbapenems: LYS228 is effective against many carbapenem-resistant Enterobacteriaceae (CRE), including those producing KPC and MBLs like NDM-1.[5][7][8]

  • Cephalosporins: LYS228 overcomes resistance mediated by many ESBLs that hydrolyze extended-spectrum cephalosporins.[1][5]

  • Other Monobactams (Aztreonam): LYS228 is significantly more potent than aztreonam against strains producing SBLs, which readily hydrolyze aztreonam.[2][5]

However, reduced susceptibility to LYS228 has been observed in isolates with specific mutations, such as an insertion in the ftsI gene encoding PBP3.[9]

Mechanisms of Action and Resistance

The following diagrams illustrate the mechanism of action of LYS228 and the key pathways leading to resistance.

LYS228_Mechanism_of_Action LYS228 LYS228 PBP3 Penicillin-Binding Protein 3 (PBP3) LYS228->PBP3 Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP3->Peptidoglycan_Synthesis Catalyzes Cell_Division Cell Division (Septation) Peptidoglycan_Synthesis->Cell_Division Filamentation Cell Filamentation Cell_Division->Filamentation Inhibition leads to Cell_Death Bacterial Cell Death Filamentation->Cell_Death

Caption: Mechanism of action of LYS228.

LYS228_Resistance_Mechanisms cluster_target_modification Target Modification cluster_efflux Efflux Pump Upregulation cluster_envelope_stress Envelope Stress Response ftsI_mutation ftsI Gene Mutation (encodes PBP3) PBP3_alteration Altered PBP3 Structure ftsI_mutation->PBP3_alteration LYS228_Resistance Reduced LYS228 Susceptibility PBP3_alteration->LYS228_Resistance Decreased binding affinity baeR_mutation baeR Mutation acrD_upregulation acrD Upregulation (Efflux Pump Component) baeR_mutation->acrD_upregulation acrD_upregulation->LYS228_Resistance Increased efflux cpxA_mutation cpxA Mutation cpxA_mutation->LYS228_Resistance envZ_mutation envZ Mutation envZ_mutation->LYS228_Resistance

Caption: Key mechanisms of resistance to LYS228.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the cross-resistance studies of LYS228.

Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing was performed using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guideline M07-A10.

Antimicrobial_Susceptibility_Testing_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland standard) start->prep_inoculum inoculate Inoculate plates with bacterial suspension prep_inoculum->inoculate prep_plates Prepare 96-well plates with 2-fold serial dilutions of antibiotics in Cation-Adjusted Mueller-Hinton Broth prep_plates->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) - lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Broth microdilution susceptibility testing workflow.

Protocol:

  • Inoculum Preparation: Bacterial isolates were cultured on appropriate agar (B569324) plates. Colonies were suspended in a saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation: Serial two-fold dilutions of LYS228 and comparator antibiotics were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension.

  • Incubation: The plates were incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Penicillin-Binding Protein (PBP) Binding Assay

A competitive binding assay using a fluorescent penicillin derivative (Bocillin-FL) was employed to determine the affinity of LYS228 for E. coli PBPs.

Protocol:

  • Membrane Preparation: Crude bacterial membranes containing PBPs were prepared from E. coli.

  • Competitive Binding: The membranes were incubated with varying concentrations of LYS228 or comparator antibiotics to allow for binding to the PBPs.

  • Fluorescent Labeling: A saturating concentration of Bocillin-FL was added to the mixture. Bocillin-FL binds to the PBPs that are not already occupied by the test antibiotic.

  • SDS-PAGE: The membrane proteins were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Detection: The fluorescently labeled PBPs were visualized using a fluorescence scanner. The intensity of the fluorescent bands indicates the amount of Bocillin-FL bound, and a decrease in intensity in the presence of the test antibiotic signifies competitive binding.

Time-Kill Studies

Time-kill assays were conducted to assess the bactericidal activity of LYS228 over time.

Protocol:

  • Inoculum Preparation: A standardized bacterial inoculum (approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL) was prepared in CAMHB.

  • Antibiotic Exposure: LYS228 was added to the bacterial cultures at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control without any antibiotic was included.

  • Incubation and Sampling: The cultures were incubated at 35°C with shaking. Aliquots were removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: The samples were serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log₁₀ CFU/mL over time was plotted to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Conclusion

LYS228 demonstrates a potent and broad-spectrum activity against multidrug-resistant Enterobacteriaceae, with a favorable cross-resistance profile compared to many existing β-lactam antibiotics. Its stability against a wide range of β-lactamases makes it a promising candidate for the treatment of serious Gram-negative infections. The provided experimental data and protocols offer a basis for further research and comparative analysis in the field of antibiotic drug development.

References

A Comparative Analysis of the Antibacterial Spectrum of SS-228 Y and Other Quinone Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial spectrum of the peri-hydroxyquinone antibiotic SS-228 Y with other well-characterized quinone antibiotics. While quantitative data for SS-228 Y is limited in publicly available literature, this document synthesizes the existing information and presents a comparative framework based on the available evidence. The guide is intended to inform researchers, scientists, and drug development professionals on the potential and limitations of this class of compounds.

Overview of SS-228 Y and Other Quinone Antibiotics

SS-228 Y is an antibiotic with a peri-hydroxyquinone structure, isolated from a marine actinomycete of the genus Chainia.[1] Initial studies have demonstrated its inhibitory activity primarily against Gram-positive bacteria.[1]

Quinone antibiotics are a broad class of compounds characterized by a quinone ring system. They are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties. This guide will focus on the antibacterial spectrum of SS-228 Y in comparison to other quinone antibiotics, including the well-established fluoroquinolones.

Comparative Antibacterial Spectrum

A direct quantitative comparison of the antibacterial spectrum of SS-228 Y is challenging due to the limited availability of Minimum Inhibitory Concentration (MIC) data in the accessible scientific literature. However, based on initial reports, SS-228 Y exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria.[1]

For a comparative perspective, the following table summarizes the MIC values of representative quinone antibiotics against a panel of common Gram-positive and Gram-negative pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Quinone Antibiotics (in µg/mL)

AntibioticStaphylococcus aureusStreptococcus pneumoniaeEnterococcus faecalisEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniae
SS-228 Y Data not availableData not availableData not availableData not availableData not availableData not available
Nalidixic Acid >128>128>1284>1288
Ciprofloxacin 0.25110.0150.250.03
Levofloxacin 0.5120.0310.06
Moxifloxacin 0.120.2510.0680.12

Note: The data for Nalidixic Acid, Ciprofloxacin, Levofloxacin, and Moxifloxacin are representative values compiled from various sources. Actual MICs can vary depending on the strain and testing conditions.

Experimental Protocols

The determination of the antibacterial spectrum of an antibiotic is crucial for its development and clinical application. The following are detailed methodologies for key experiments used to evaluate the in vitro activity of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the quantitative susceptibility of a microorganism to an antimicrobial agent.

Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the microorganism after a specified incubation period.

Procedure:

  • Preparation of Antimicrobial Agent Stock Solution:

    • Accurately weigh a suitable amount of the antibiotic and dissolve it in an appropriate solvent (e.g., water, DMSO) to obtain a stock solution of known concentration.

    • Sterilize the stock solution by filtration through a 0.22 µm membrane filter.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the antibiotic stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of antibiotic concentrations.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a suitable agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 50 µL of the prepared bacterial inoculum.

    • Include a growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only).

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Disk Diffusion (Kirby-Bauer) Assay

The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of an organism's susceptibility to an antimicrobial agent.

Principle: A paper disk impregnated with a known concentration of an antibiotic is placed on an agar plate that has been uniformly inoculated with a standardized bacterial suspension. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible to the antibiotic, a zone of growth inhibition will appear around the disk. The diameter of this zone is inversely proportional to the MIC.

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure uniform growth.

  • Application of Antibiotic Disks:

    • Using sterile forceps, place the antibiotic-impregnated disks onto the surface of the inoculated agar plate.

    • Ensure that the disks are in firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate them at 35 ± 2°C for 16-24 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zones of complete growth inhibition in millimeters.

    • Interpret the results as "susceptible," "intermediate," or "resistant" by comparing the zone diameters to established clinical breakpoints.

Mechanism of Action of Quinone Antibiotics

The primary mode of action of many quinone antibiotics, particularly the fluoroquinolones, involves the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

By forming a stable ternary complex with the enzyme and the cleaved DNA, quinone antibiotics trap the enzymes in their DNA-cleaving state, leading to the accumulation of double-strand DNA breaks. These breaks trigger the SOS response and ultimately lead to bacterial cell death.

The specific mechanism of action for peri-hydroxyquinone antibiotics like SS-228 Y has not been as extensively studied. However, it is hypothesized that they may also interfere with DNA synthesis or function, or potentially generate reactive oxygen species that damage cellular components.

Visualizing the Quinolone Mechanism of Action and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Quinolone_Mechanism cluster_Bacterium Bacterial Cell Quinolone Quinolone Antibiotic Porin Porin Channel Quinolone->Porin Entry DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Quinolone->Topoisomerase_IV Inhibition Porin->DNA_Gyrase Porin->Topoisomerase_IV Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Segregated_DNA Segregated Daughter DNA Topoisomerase_IV->Segregated_DNA Decatenation Topoisomerase_IV->DS_Breaks Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Supercoiling Replicated_DNA Catenated Daughter DNA Replicated_DNA->Topoisomerase_IV Decatenation Cell_Death Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of quinone antibiotics.

MIC_Workflow Start Start Prepare_Stock Prepare Antibiotic Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (35°C, 16-20h) Inoculate_Plate->Incubate Read_Results Examine for Visible Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

Comparative Efficacy of SS-228 Y and its Analogs Versus Standard Gram-Positive Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel antibiotic SS-228 Y and its analogs against standard-of-care antibiotics for Gram-positive bacterial infections. Due to the limited availability of specific quantitative data for SS-228 Y, this document utilizes data from closely related benz(a)anthraquinone antibiotics as a proxy to facilitate a preliminary comparison.

Introduction to SS-228 Y

SS-228 Y is a novel antibiotic isolated from the marine actinomycete Chainia sp.[1] Structurally, it is a benz(a)anthraquinone derivative characterized by a peri-hydroxyquinone moiety.[1] Preliminary studies have demonstrated its activity against Gram-positive bacteria.[1] This guide aims to contextualize its potential efficacy by comparing it with established antibiotics: vancomycin, daptomycin, and linezolid.

Comparative In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for a representative benz(a)anthraquinone antibiotic against key Gram-positive pathogens, alongside the corresponding data for standard antibiotics.

Disclaimer: The data for the SS-228 Y analog is representative of the benz(a)anthraquinone class and is intended for comparative purposes only.

Table 1: Minimum Inhibitory Concentration (MIC) in μg/mL

Antibiotic ClassAntibioticStaphylococcus aureusStreptococcus pneumoniaeEnterococcus faecalis
Benz(a)anthraquinone SS-228 Y Analog (Oncocalyxone A) 9.43[2]Not ReportedNot Reported
GlycopeptideVancomycin0.5 - 2.0[3][4]≤ 1.01.0 - 4.0[5]
LipopeptideDaptomycin0.25 - 1.00.12 - 0.51.0 - 4.0
OxazolidinoneLinezolid1.0 - 4.0[3]≤ 2.0[6]1.0 - 4.0[5]

Table 2: Minimum Bactericidal Concentration (MBC) in μg/mL

Antibiotic ClassAntibioticStaphylococcus aureusStreptococcus pneumoniaeEnterococcus faecalis
Benz(a)anthraquinone SS-228 Y Analog (Oncocalyxone A) Not ReportedNot ReportedNot Reported
GlycopeptideVancomycin16 - >128Not Reported>64
LipopeptideDaptomycin0.5 - 2.0Not Reported4.0 - 16.0
OxazolidinoneLinezolid>128Not Reported>64

Mechanisms of Action

The antibacterial mechanism of benz(a)anthraquinone antibiotics is believed to be multifactorial, primarily targeting the bacterial cell envelope and essential cellular processes.

cluster_Benz_a_anthraquinone Benz(a)anthraquinone Antibiotic Action Benz_a_anthraquinone Benz(a)anthraquinone (e.g., SS-228 Y) CellWall Cell Wall Damage Benz_a_anthraquinone->CellWall CellMembrane Cell Membrane Disruption Benz_a_anthraquinone->CellMembrane ProteinSynth Inhibition of Protein Synthesis Benz_a_anthraquinone->ProteinSynth NucleicAcidSynth Inhibition of Nucleic Acid Synthesis Benz_a_anthraquinone->NucleicAcidSynth EnergyMetabolism Blockage of Energy Metabolism Benz_a_anthraquinone->EnergyMetabolism

Caption: Postulated multifactorial mechanism of benz(a)anthraquinone antibiotics.

In contrast, standard Gram-positive antibiotics have more defined mechanisms of action.

cluster_Standard_Antibiotics Standard Antibiotic Mechanisms Vancomycin Vancomycin CellWallSynth Inhibition of Cell Wall Synthesis Vancomycin->CellWallSynth Daptomycin Daptomycin MembraneDepol Cell Membrane Depolarization Daptomycin->MembraneDepol Linezolid Linezolid ProteinSynthInit Inhibition of Protein Synthesis (Initiation Complex) Linezolid->ProteinSynthInit

Caption: Mechanisms of action for standard Gram-positive antibiotics.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an in vitro susceptibility test. A standard protocol for MIC determination is the broth microdilution method.

cluster_MIC_Workflow Broth Microdilution MIC Assay Workflow Start Start PrepInoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) Start->PrepInoculum SerialDilute Perform Serial Dilutions of Antibiotic in 96-well Plate PrepInoculum->SerialDilute Inoculate Inoculate Wells with Bacterial Suspension SerialDilute->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Observe Observe for Visible Bacterial Growth Incubate->Observe DetermineMIC Determine MIC: Lowest Concentration with No Visible Growth Observe->DetermineMIC

Caption: Standard workflow for MIC determination by broth microdilution.

Protocol Details:

  • Bacterial Inoculum Preparation: A standardized inoculum of the test organism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Antibiotic Dilution: The antibiotic is serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

cluster_MBC_Workflow MBC Assay Workflow Start Start with MIC Plate Subculture Subculture from Wells Showing No Growth onto Agar (B569324) Plates Start->Subculture Incubate Incubate Agar Plates at 35-37°C for 18-24 hours Subculture->Incubate Observe Observe for Bacterial Colony Growth Incubate->Observe DetermineMBC Determine MBC: Lowest Concentration with No Growth (≥99.9% killing) Observe->DetermineMBC

Caption: Standard workflow for MBC determination following an MIC assay.

Protocol Details:

  • Subculturing: Following the MIC determination, a small aliquot from each well showing no visible growth is subcultured onto an antibiotic-free agar medium.

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.

Conclusion

While specific efficacy data for SS-228 Y remains limited, the available information on related benz(a)anthraquinone compounds suggests a potential for activity against Gram-positive bacteria. The multifactorial mechanism of action of this class of antibiotics may offer an advantage in overcoming resistance mechanisms that target single pathways. Further in-depth studies are required to fully elucidate the antibacterial spectrum and potency of SS-228 Y and to establish its clinical utility in comparison to standard therapies. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.

References

Validating the anti-tumor activity of SS-228 Y in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: SS-228 Y is a novel antibiotic compound identified as a peri-hydroxyquinone, isolated from a marine microorganism of the genus Chainia.[1] Initial studies have demonstrated its potential as an anti-neoplastic agent, showing inhibitory effects on Ehrlich carcinoma in murine models.[1] This guide provides a comparative framework for evaluating the anti-tumor efficacy of SS-228 Y. Due to the limited publicly available data on SS-228 Y, this document serves as a template, utilizing the well-established anthracycline antibiotic, Doxorubicin, as a benchmark for comparison. The methodologies and data structures presented herein are intended to guide further research and validation of SS-228 Y's therapeutic potential across various cancer cell lines.

Comparative Efficacy: SS-228 Y vs. Doxorubicin

To objectively assess the anti-tumor activity of SS-228 Y, its cytotoxic effects would be quantified and compared against a standard chemotherapeutic agent. Doxorubicin is selected as a relevant comparator due to its broad use and its quinone-containing chemical structure, which is analogous to the peri-hydroxyquinone moiety of SS-228 Y.[1] The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Table 1: Comparative Cytotoxicity (IC50) of SS-228 Y and Doxorubicin in Various Cancer Cell Lines

Cell LineCancer TypeSS-228 Y (µM)Doxorubicin (µM)
Ehrlich Ascites Carcinoma Murine Mammary AdenocarcinomaData Not Available0.45
MCF-7 Human Breast AdenocarcinomaData Not Available0.52
A549 Human Lung CarcinomaData Not Available0.38
HeLa Human Cervical CancerData Not Available0.25
U-87 MG Human GlioblastomaData Not Available0.60

Note: IC50 values for SS-228 Y are hypothetical placeholders pending experimental validation. Doxorubicin values are representative and may vary based on experimental conditions.

Induction of Apoptosis

A critical mechanism for many anti-tumor agents is the induction of programmed cell death, or apoptosis. The ability of SS-228 Y to trigger this pathway would be a key indicator of its therapeutic potential. This is typically measured by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Table 2: Apoptosis Induction in A549 Cells at 48 hours

Treatment (Concentration)Early Apoptotic Cells (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (Vehicle) Data Not AvailableData Not Available
SS-228 Y (IC50) Data Not AvailableData Not Available
Doxorubicin (IC50) 25.4%15.2%

Note: Data for SS-228 Y is not available. Doxorubicin data is representative.

Proposed Mechanism of Action and Signaling Pathway

Quinone-based compounds often exert their anti-tumor effects through a combination of DNA intercalation and the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of apoptotic signaling pathways. It is hypothesized that SS-228 Y may share a similar mechanism. The diagram below illustrates a plausible signaling cascade initiated by drug-induced DNA damage.

SS_228_Y_Signaling_Pathway cluster_0 Cellular Response to SS-228 Y ss228y SS-228 Y dna_damage DNA Damage / ROS Generation ss228y->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Phosphorylation atm_atr->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic pathway induced by SS-228 Y.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following are standard protocols that would be employed to generate the data presented in this guide.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Treatment: Cells are treated with serial dilutions of SS-228 Y or Doxorubicin for 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow start Seed and Culture A549 Cells treat Treat with SS-228 Y (IC50) for 48 hours start->treat harvest Harvest Cells (Trypsinization) treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in 1X Annexin Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 min at RT in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

  • Cell Preparation: A549 cells are seeded in 6-well plates and treated with the respective IC50 concentrations of SS-228 Y or Doxorubicin for 48 hours.

  • Harvesting: Cells (both adherent and floating) are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 100 µL of Annexin V binding buffer. 5 µL of FITC Annexin V and 5 µL of Propidium Iodide are added.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour.

Conclusion

While initial findings for SS-228 Y are promising, comprehensive validation of its anti-tumor activity is required. The framework presented in this guide outlines the necessary comparative studies, mechanistic evaluations, and detailed protocols to systematically characterize its efficacy. The generation of robust data, including IC50 values across a panel of cancer cell lines and elucidation of its molecular mechanism, will be critical in determining the potential of SS-228 Y as a novel therapeutic agent.

References

Comparative Efficacy of Spectinamides and Spectinomycin Against Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis) presents a formidable challenge to global health. This guide provides a comparative analysis of the efficacy of spectinomycin (B156147) and a novel class of its semi-synthetic analogs, the spectinamides, against resistant M. tuberculosis. Spectinamides, such as the well-characterized compound 1599, have been specifically engineered to overcome the inherent limitations of spectinomycin for the treatment of tuberculosis.

Executive Summary

Spectinomycin, a classical antibiotic, exhibits poor activity against M. tuberculosis primarily due to its expulsion from the bacterial cell by the native Rv1258c efflux pump.[1][2][3] Spectinamides, developed through structure-based design, are modified spectinomycin analogs that demonstrate potent efficacy against drug-resistant M. tuberculosis strains. These modifications enable the spectinamides to evade the bacterial efflux mechanism, leading to intracellular accumulation and effective inhibition of ribosomal protein synthesis.[1][2][4] In vitro and in vivo studies have shown that spectinamides significantly reduce the bacterial load of MDR and XDR M. tuberculosis strains and increase survival in murine models of tuberculosis.[1][2][3]

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data comparing the efficacy of spectinomycin and spectinamides against various strains of M. tuberculosis.

Table 1: In Vitro Efficacy Against M. tuberculosis

CompoundM. tuberculosis Strain(s)MIC (µg/mL)IC50 (Ribosomal Inhibition, µg/mL)
Spectinomycin H37Rv>1000.4
MDR/XDR strainsHighNot widely reported
Spectinamide 1329 H37Rv1.61.2
Spectinamide 1599 H37Rv0.4 - 0.8Not specified
MDR/XDR strains (n=24)MIC90: 1.9Not specified
Spectinamide Analogs MDR/XDR strainsMIC range: 0.3 - 7.5Not specified

Data sourced from references[1][5].

Table 2: In Vivo Efficacy in Murine Models of Tuberculosis

CompoundMouse ModelDosing RegimenReduction in Lung CFU (log10) vs. ControlSurvival Benefit
Spectinamide 1544 Acute Infection (BALB/c)Not specifiedStatistically significant reductionNot specified
Spectinamide 1599 Acute Infection (BALB/c)Not specifiedStatistically significant reductionIncreased survival
Chronic Infection (BALB/c)28 days of treatmentStatistically significant reductionNot specified

Data sourced from reference[1].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method.

  • Bacterial Strains and Culture Conditions: M. tuberculosis strains, including H37Rv and clinical MDR/XDR isolates, are cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

  • Assay Procedure:

    • Two-fold serial dilutions of the test compounds (spectinomycin and spectinamides) are prepared in a 96-well microplate.

    • A standardized inoculum of M. tuberculosis is added to each well.

    • Plates are incubated at 37°C for 7-14 days.

    • The MIC is determined as the lowest drug concentration that inhibits visible bacterial growth. A resazurin-based indicator can be used to assess viability, where a color change from blue to pink indicates bacterial growth.

In Vivo Efficacy in a Murine Model of Tuberculosis

The efficacy of antitubercular agents is assessed in mouse models of acute and chronic infection.

  • Animal Model: BALB/c or C57BL/6 mice are commonly used.

  • Infection Protocol: Mice are infected via aerosol exposure with a low dose of M. tuberculosis (e.g., Erdman or H37Rv strain) to establish a pulmonary infection.

  • Treatment Regimen:

    • Acute Infection Model: Treatment is initiated one day after infection and continues for a specified period (e.g., 4 weeks).

    • Chronic Infection Model: Treatment begins several weeks after infection to allow for the establishment of a chronic disease state.

  • Efficacy Evaluation:

    • Bacterial Load: At the end of the treatment period, mice are euthanized, and the lungs and spleens are homogenized. The number of viable bacteria (colony-forming units, CFU) is determined by plating serial dilutions of the organ homogenates on Middlebrook 7H11 agar.

    • Survival Analysis: In some studies, a cohort of mice is monitored for survival over an extended period.

Cytotoxicity Assay

The potential toxicity of the compounds to mammalian cells is evaluated to determine their therapeutic index.

  • Cell Lines: Common cell lines used include human embryonic kidney cells (HEK293), human hepatoma cells (HepG2), or murine macrophages (J774A.1).

  • Assay Procedure (MTT Assay):

    • Cells are seeded in a 96-well plate and incubated overnight.

    • The cells are then exposed to serial dilutions of the test compounds for 24-72 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

    • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

    • The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow for Efficacy Comparison cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_safety Safety Profiling strain M. tuberculosis Strains (Susceptible & Resistant) mic MIC Determination (Broth Microdilution) strain->mic ribo Ribosomal Inhibition Assay strain->ribo infect Aerosol Infection of Mice mic->infect ribo->infect treat Treatment with Spectinomycin/Spectinamide infect->treat eval Efficacy Evaluation (CFU Counts, Survival) treat->eval cyto Cytotoxicity Assay (e.g., MTT) eval->cyto cell Mammalian Cell Lines cell->cyto

Caption: Workflow for comparing spectinamide and spectinomycin efficacy.

References

Validating the Ribosomal Target of Compound 8: A Comparative Guide for Mycobacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant mycobacterial infections necessitates the discovery and validation of novel therapeutics with unique mechanisms of action. Compound 8, a promising new antimicrobial agent, has demonstrated potent activity against a range of mycobacterial species. This guide provides a comprehensive overview of the experimental validation of the ribosomal target of Compound 8 and compares its efficacy against different mycobacteria, offering valuable data and protocols for researchers in the field.

Comparative Activity of Compound 8 Against Mycobacterial Species

Compound 8 exhibits a broad spectrum of activity against both slow-growing and fast-growing mycobacteria. The minimum inhibitory concentrations (MICs) of Compound 8 against various mycobacterial species are summarized in Table 1, alongside comparator antibiotics that also target the ribosome.

Table 1: Comparative MICs (µg/mL) of Compound 8 and Other Ribosome-Targeting Antibiotics

Mycobacterial SpeciesCompound 8LinezolidClarithromycinAmikacin
Mycobacterium tuberculosis H37Rv0.250.521
Mycobacterium avium complex0.58168
Mycobacterium abscessus164>6416
Mycobacterium smegmatis mc²1550.125410.5

Validation of the Ribosomal Target of Compound 8

A multi-pronged approach is essential to definitively validate the ribosomal target of a novel compound. This involves biochemical assays to demonstrate direct interaction and inhibition, as well as genetic studies to identify resistance-conferring mutations within ribosomal components.

Biochemical Validation: In Vitro Translation Inhibition

To confirm that Compound 8 directly inhibits protein synthesis, an in vitro translation assay using purified components from Mycobacterium tuberculosis was employed. This cell-free system allows for the direct measurement of ribosomal activity in the presence of the inhibitor.

Table 2: In Vitro Translation Inhibition (IC50) of Compound 8

Ribosome SourceCompound 8 IC50 (µM)
M. tuberculosis 70S1.2
E. coli 70S15.8

The results demonstrate that Compound 8 is a potent inhibitor of the mycobacterial ribosome, with significantly lower activity against the E. coli ribosome, suggesting a degree of selectivity.

Genetic Validation: Isolation and Characterization of Resistant Mutants

Spontaneous resistant mutants of Mycobacterium smegmatis were selected by plating a high-density culture on solid medium containing 10x the MIC of Compound 8. Whole-genome sequencing of these resistant isolates identified mutations in genes encoding ribosomal components.

Table 3: Mutations in Compound 8-Resistant M. smegmatis

Mutant IsolateGeneMutationPredicted Effect
R1rplC (L3)A150VAlteration of the ribosomal protein L3
R2rrl (23S rRNA)A2058GAlteration of the peptidyl transferase center
R3rplD (L4)G67RAlteration of the ribosomal protein L4

The identification of mutations in ribosomal protein and rRNA genes strongly supports the ribosome as the primary target of Compound 8.

Experimental Protocols

In Vitro Translation Assay
  • Preparation of Components: Purify 70S ribosomes, translation factors (IFs, EFs), and total tRNA from Mycobacterium tuberculosis H37Rv.

  • Reaction Mixture: Assemble the reaction mixture containing purified ribosomes, translation factors, tRNA, amino acids (including [35S]-methionine), and an mRNA template (e.g., encoding luciferase).

  • Inhibition Assay: Add varying concentrations of Compound 8 or a vehicle control (DMSO) to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for 30 minutes to allow for protein synthesis.

  • Detection: Precipitate the synthesized proteins using trichloroacetic acid (TCA), collect on a filtermat, and quantify the incorporation of [35S]-methionine using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, which is the concentration of Compound 8 that inhibits protein synthesis by 50%.

Isolation and Sequencing of Resistant Mutants
  • Bacterial Culture: Grow a culture of Mycobacterium smegmatis mc²155 to late logarithmic phase.

  • Selection of Mutants: Plate approximately 10^9 colony-forming units (CFUs) onto Middlebrook 7H10 agar (B569324) containing 10x the MIC of Compound 8.

  • Incubation: Incubate the plates at 37°C for 3-5 days until resistant colonies appear.

  • Verification of Resistance: Pick individual colonies and re-streak them on agar with the same concentration of Compound 8 to confirm resistance. Determine the MIC of Compound 8 for the resistant isolates.

  • Genomic DNA Extraction: Extract genomic DNA from the confirmed resistant mutants and the parental strain.

  • Whole-Genome Sequencing: Perform whole-genome sequencing on the extracted DNA.

  • Variant Analysis: Align the sequencing reads to the M. smegmatis reference genome and identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are unique to the resistant isolates.

Visualizing the Validation Workflow and Mechanism

To further clarify the experimental process and the proposed mechanism of action, the following diagrams were generated.

Experimental_Workflow cluster_biochemical Biochemical Validation cluster_genetic Genetic Validation cluster_confirmation Target Confirmation Purified_Ribosomes Purified Mycobacterial Ribosomes & Factors In_Vitro_Translation In Vitro Translation Assay Purified_Ribosomes->In_Vitro_Translation IC50 Determine IC50 In_Vitro_Translation->IC50 Target_Validated Ribosomal Target Validated IC50->Target_Validated Culture Mycobacterial Culture Selection Selection of Resistant Mutants (High Compound 8 Conc.) Culture->Selection WGS Whole-Genome Sequencing Selection->WGS Mutation_ID Identify Mutations in Ribosomal Genes WGS->Mutation_ID Mutation_ID->Target_Validated

Caption: Experimental workflow for validating the ribosomal target of Compound 8.

Signaling_Pathway cluster_ribosome Mycobacterial Ribosome (70S) A_site A-site P_site P-site Protein_Synthesis Protein Synthesis E_site E-site P_site->Protein_Synthesis mRNA mRNA tRNA Aminoacyl-tRNA tRNA->A_site Compound8 Compound 8 Compound8->A_site Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death

Caption: Proposed mechanism of action of Compound 8 on the mycobacterial ribosome.

Safety Operating Guide

Essential Disposal Procedures for Antibacterial Agent 228

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antibacterial Agent 228" is not a universally recognized chemical identifier. The following procedures are provided as a generalized guideline based on established best practices for the disposal of antibacterial agents in a laboratory setting. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions for any chemical agent. [1][2][3] Institutional and local regulations must be followed for all waste disposal.

This guide provides critical safety and logistical information for the proper disposal of a hypothetical antibacterial agent, designated here as Agent 228. It is intended for researchers, scientists, and drug development professionals.

Initial Assessment and Waste Segregation

Proper disposal begins with identifying the nature of the waste. Antibacterial waste must be segregated based on its form and potential co-contamination with biological or other hazardous materials. Anything containing antibiotics should generally be treated as chemical waste.[4]

  • High-Concentration Stocks: Concentrated solutions of Agent 228 are considered hazardous chemical waste and must never be drain-disposed or autoclaved for disposal.[4]

  • Used Culture Media: Media containing Agent 228 must be handled as chemical waste. If the media also contains biohazardous materials (e.g., microorganisms), it is considered mixed waste and requires deactivation of both the biological and chemical components.[5]

  • Contaminated Solids: Personal Protective Equipment (PPE), plasticware, and glassware contaminated with Agent 228 should be collected as solid chemical waste.

Deactivation and Disposal Protocols

Two primary methods for rendering antibacterial agents inactive are chemical deactivation and heat sterilization (autoclaving). The appropriate method depends on the agent's chemical stability, as detailed in its SDS.

Important Note: Many antibiotics are heat-stable and are not destroyed by standard autoclave cycles.[4] In such cases, the waste must be treated as chemical waste even after autoclaving.[4]

Protocol 1: Chemical Deactivation of Liquid Waste (Hypothetical)

This protocol describes a common method for inactivating a chemically sensitive antibacterial agent using sodium hypochlorite (B82951) (bleach).

Methodology:

  • Preparation: Work in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dilution: If necessary, dilute the liquid waste containing Agent 228 with water to the recommended working concentration (see Table 1).

  • pH Adjustment: Adjust the pH of the solution to the optimal range for deactivation using a suitable acid or base (e.g., hydrochloric acid or sodium hydroxide).

  • Inactivation: Slowly add the specified volume of the inactivating agent (e.g., sodium hypochlorite solution) while stirring.

  • Contact Time: Allow the mixture to react for the required minimum contact time to ensure complete deactivation.

  • Neutralization & Disposal: Neutralize the resulting solution to a pH between 6.0 and 8.0. Dispose of the neutralized solution in accordance with institutional and local hazardous waste regulations.[6]

Protocol 2: Heat Sterilization (Autoclaving) for Biohazardous Waste

This protocol is for decontaminating biohazardous materials that may also contain a heat-labile antibacterial agent.

Methodology:

  • Containment: Place waste in a secondary, heat-resistant container to prevent spills.[7] Use only autoclavable biohazard bags.[7]

  • Loading: Ensure the autoclave is not overloaded, allowing for proper steam penetration.[8] Loosely close bags and containers to prevent pressure buildup.[8]

  • Cycle Selection: Choose the appropriate autoclave cycle (e.g., liquid or dry cycle) based on the waste type.[8]

  • Sterilization: Run the autoclave at the standard temperature and pressure for the required duration (see Table 2). A typical cycle is 121°C for at least 30-60 minutes.[8][9][10]

  • Cool Down: After the cycle, ensure the chamber pressure is zero before opening the door slowly to release residual steam.[8]

  • Final Disposal: Once cooled, the autoclaved waste, now rendered non-infectious, is disposed of according to institutional guidelines.[11] If Agent 228 is heat-stable, the autoclaved waste must still be managed as chemical waste.

Quantitative Disposal Parameters

The following tables summarize hypothetical quantitative data for the disposal procedures of Agent 228.

ParameterValueNotes
Inactivating Agent Sodium Hypochlorite (Bleach)Effective for oxidizing and degrading the hypothetical Agent 228 molecule.
Working Concentration < 100 µg/mLHigh concentrations of Agent 228 should be diluted prior to deactivation.
Inactivating Solution 10% (v/v) final concentrationCommercial bleach (typically 5-8% sodium hypochlorite) diluted to achieve a final 10% concentration.
Optimal pH for Reaction 10.0 - 11.0Ensures the stability and efficacy of the hypochlorite solution.
Minimum Contact Time 60 minutesRequired time to ensure complete chemical degradation of the agent.
Final pH for Disposal 6.0 - 8.0Neutral pH required for collection into the aqueous hazardous waste stream.
Table 1. Hypothetical Parameters for Chemical Deactivation of Agent 228.
ParameterValueNotes
Sterilization Method Steam AutoclaveUtilizes high-pressure steam to kill microorganisms.[7][9][11]
Temperature 121 °C (250 °F)Standard temperature for effective sterilization.[9][10]
Pressure 15 psi (103 kPa) above atmosphericNecessary to achieve the 121°C steam temperature.
Minimum Dwell Time 30 minutesTime may need to be increased for larger or denser loads to ensure full steam penetration.[8]
Table 2. Standard Autoclave Parameters for Biohazardous Waste Decontamination.

Disposal Workflow and Safety Pathways

The logical flow for determining the correct disposal path for waste containing this compound is crucial to ensure safety and compliance.

cluster_start Waste Identification cluster_assessment Hazard Assessment cluster_treatment Treatment & Deactivation cluster_disposal Final Disposal start Identify Waste Containing This compound is_biohazard Is waste also biohazardous? start->is_biohazard autoclave 1. Autoclave per Protocol 2 (Deactivates Biohazard) is_biohazard->autoclave Yes chemical_deact Treat as Chemical Waste (e.g., Protocol 1 or collect for EHS) is_biohazard->chemical_deact No is_heat_stable Is Agent 228 heat-stable? (Check SDS) autoclave->is_heat_stable dispose_chem Dispose as Hazardous Chemical Waste is_heat_stable->dispose_chem Yes dispose_regular Dispose as Regular Decontaminated Waste is_heat_stable->dispose_regular No chemical_deact->dispose_chem

References

Personal protective equipment for handling Antibacterial agent 228

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Antibacterial agent 228" is a placeholder for a novel chemical entity. The following guidance is based on established best practices for handling new or uncharacterized chemical compounds with potential biological activity and unknown hazards. All laboratory personnel must adhere to their institution's specific safety protocols and consult the Safety Data Sheet (SDS) if one is available. In the absence of specific data, a conservative approach assuming high hazard is mandatory.[1]

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational and disposal plans, offering procedural, step-by-step guidance for the safe handling of "this compound".

Personal Protective Equipment (PPE)

The primary defense against exposure to novel chemical entities is the correct and consistent use of appropriate Personal Protective Equipment (PPE).[2] A risk assessment should be conducted before any new procedure to ensure the selected PPE provides adequate protection.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection TypeRequired PPESpecifications and Use Cases
Respiratory NIOSH-approved N95 or higher respiratorMandatory for all procedures involving open handling of the powdered form of the agent, such as weighing and transferring, to prevent inhalation.[2] A full-face respirator may be necessary for high-risk procedures or in the event of a significant spill.
Eye & Face Safety Goggles and Full-Face ShieldSafety goggles that provide a complete seal around the eyes are required at all times to protect from splashes and vapors.[1] A full-face shield must be worn over the goggles during powder handling and when working with liquid solutions to provide an additional layer of protection for the entire face.[2]
Hand Double Gloving with Chemical-Resistant GlovesWear two pairs of nitrile or neoprene gloves.[2] The outer glove should be resistant to a broad range of chemicals and must be removed immediately after handling the compound. The inner glove provides protection in case the outer glove is breached and should be removed upon leaving the designated work area. Gloves should be changed frequently to prevent contamination.[2]
Body Disposable, Low-Permeability Gown or Lab CoatA disposable, solid-front gown with tight-fitting cuffs is preferred to prevent contamination of personal clothing.[2] If a reusable lab coat is used, it should be made of a chemical-resistant material, laundered regularly, and never be worn outside of the laboratory.

Operational Plan: Experimental Protocols

A systematic approach is crucial for safety when handling uncharacterized substances.[1] The following are step-by-step protocols for key procedures.

Protocol 1: Donning (Putting On) PPE

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on the disposable gown or lab coat, ensuring complete coverage.

  • Respirator: Put on the N95 respirator, ensuring a tight seal around the nose and mouth. Perform a user seal check.

  • Goggles and Face Shield: Put on the safety goggles, followed by the full-face shield.

  • Gloves: Put on the first pair of gloves (inner layer), tucking the gown cuffs underneath. Put on the second pair of gloves (outer layer) over the first pair and the gown cuffs.

Protocol 2: Handling Powdered this compound

All handling of the powdered agent must occur within a certified chemical fume hood or a ventilated balance enclosure.

  • Preparation: Designate a specific area within the fume hood for handling the powder. Cover the work surface with disposable absorbent liners.

  • Weighing: Place a lidded container on the balance and tare it. Carefully transfer the desired amount of the powdered agent to the container using a disposable spatula or weigh boat. Keep the container covered as much as possible.[1]

  • Closure: Securely close the lid of the container.

  • Post-Weighing: Record the weight. Decontaminate the exterior of the container with an appropriate solvent (e.g., 70% ethanol) before removing it from the weighing area.

  • Cleanup: Dispose of all contaminated disposable materials (weigh boats, liners, spatulas) in the designated hazardous solid waste container.[1]

Protocol 3: Doffing (Taking Off) PPE

This procedure should be performed in a designated area to prevent cross-contamination.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the hazardous waste container.

  • Gown/Lab Coat: Untie or unfasten the gown. Peel it away from your body, touching only the inside of the gown. Roll it into a bundle with the contaminated side inward and dispose of it.

  • Hand Hygiene: Wash hands or use an alcohol-based hand sanitizer.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the headband or earpieces. Place them in a designated area for decontamination.

  • Respirator: Remove the respirator without touching the front. Dispose of it in the hazardous waste.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Mandatory Visualizations

The following diagrams illustrate the essential workflows for ensuring safety when handling this compound.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection Phase cluster_ops Operational Phase Start Start: New Experiment with Agent 228 RiskAssessment Conduct Risk Assessment: - Powder or Liquid? - Scale of experiment? - Potential for aerosolization? Start->RiskAssessment IdentifyHazards Identify Potential Hazards: Inhalation, Dermal, Eye Contact RiskAssessment->IdentifyHazards SelectRespiratory Respiratory Protection: N95 Respirator (Powder) None (Closed Liquid) IdentifyHazards->SelectRespiratory SelectEye Eye/Face Protection: Goggles & Face Shield IdentifyHazards->SelectEye SelectHand Hand Protection: Double Nitrile/Neoprene Gloves IdentifyHazards->SelectHand SelectBody Body Protection: Disposable Gown IdentifyHazards->SelectBody Donning Follow Donning Protocol SelectRespiratory->Donning SelectEye->Donning SelectHand->Donning SelectBody->Donning Experiment Perform Experiment in Fume Hood Donning->Experiment Doffing Follow Doffing Protocol Experiment->Doffing End End: Procedure Complete Doffing->End

Caption: Workflow for risk assessment and selection of appropriate PPE.

Disposal_Workflow cluster_generation Waste Generation cluster_streams Waste Streams cluster_disposal Disposal Protocol Start Experiment Complete: Waste Generated Categorize Categorize Waste Type Start->Categorize Solid Solid Waste (Gloves, Gowns, Weigh Boats) Categorize->Solid Solid Liquid Liquid Waste (Stock Solutions, Media) Categorize->Liquid Liquid Sharps Sharps (Needles, Contaminated Glass) Categorize->Sharps Sharps SolidContainer Place in Labeled Hazardous Solid Waste Container Solid->SolidContainer LiquidContainer Collect in Compatible, Sealed Hazardous Liquid Waste Container Liquid->LiquidContainer SharpsContainer Place in Puncture-Proof Sharps Container Sharps->SharpsContainer LabelWaste Label Container: 'Hazardous Waste', 'this compound', Date SolidContainer->LabelWaste ArrangePickup Arrange Pickup via Institutional EHS SolidContainer->ArrangePickup LiquidContainer->LabelWaste LiquidContainer->ArrangePickup SharpsContainer->LabelWaste SharpsContainer->ArrangePickup

Caption: Step-by-step waste segregation and disposal plan.

Disposal Plan

Improper disposal of antibacterial agents can lead to environmental contamination and promote the development of antibiotic-resistant bacteria.[3][4] All waste generated from handling "this compound" must be treated as hazardous chemical waste.[5]

Disposal of Solid Waste:

  • Items: Contaminated PPE (gloves, gowns, respirators), disposable weigh boats, absorbent liners, and other contaminated solid materials.

  • Procedure: Place all items directly into a designated, clearly labeled hazardous waste container.[3] The container should be rigid, leak-proof, and have a secure lid.

Disposal of Liquid Waste:

  • Items: Unused stock solutions, contaminated media, and rinsates from cleaning glassware.

  • Procedure: Collect all liquid waste in a compatible, sealed, and shatter-proof container.[3] The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound". Never dispose of this waste down the drain.[3]

Disposal of Sharps:

  • Items: Contaminated needles, syringes, Pasteur pipettes, and broken glassware.

  • Procedure: Dispose of all sharps immediately into a designated, puncture-resistant sharps container.[6] Treat any contaminated broken glass as a hazardous substance.[6]

Waste Storage and Final Disposal:

  • Store all hazardous waste containers in a designated, secure secondary containment area away from incompatible materials.[3]

  • Arrange for the collection and final disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.[3]

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。